molecular formula C8H6BrNO4 B1342387 3-Bromomethyl-4-nitro-benzoic acid CAS No. 916791-27-0

3-Bromomethyl-4-nitro-benzoic acid

Cat. No.: B1342387
CAS No.: 916791-27-0
M. Wt: 260.04 g/mol
InChI Key: YVGHVCRKHIIHPG-UHFFFAOYSA-N
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Description

3-Bromomethyl-4-nitro-benzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHVCRKHIIHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608063
Record name 3-(Bromomethyl)-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-27-0
Record name 3-(Bromomethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Bromomethyl)-4-nitrobenzoic acid, a valuable bifunctional building block in medicinal chemistry and organic synthesis. This document delineates a robust two-step synthetic strategy, commencing with the selective oxidation of 2,4-dimethylnitrobenzene to produce the key intermediate, 3-methyl-4-nitrobenzoic acid. The subsequent step involves a highly selective free-radical benzylic bromination to yield the final product. This guide offers a detailed mechanistic rationale for each transformation, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction and Strategic Overview

3-(Bromomethyl)-4-nitrobenzoic acid is a versatile organic intermediate possessing three distinct functional groups: a carboxylic acid, a nitro group, and a reactive bromomethyl (benzylic bromide) moiety. This unique combination allows for sequential and orthogonal chemical modifications, making it a valuable scaffold for the synthesis of complex molecules, particularly in the construction of compound libraries for drug discovery. The carboxylic acid provides a handle for amide bond formation, the nitro group can be reduced to an amine for further derivatization, and the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.

The most logical and efficient synthetic approach involves a two-stage process. A retrosynthetic analysis reveals that the target molecule can be accessed via the benzylic bromination of the corresponding methyl-substituted precursor, 3-methyl-4-nitrobenzoic acid. This precursor, in turn, is synthesized by the selective oxidation of one of the two methyl groups of 2,4-dimethylnitrobenzene.

Retrosynthesis Target 3-(Bromomethyl)-4-nitrobenzoic acid Intermediate 3-Methyl-4-nitrobenzoic acid Target->Intermediate Benzylic Bromination (FGI) StartingMaterial 2,4-Dimethylnitrobenzene Intermediate->StartingMaterial Selective Oxidation (FGI)

Caption: Retrosynthetic analysis of 3-(Bromomethyl)-4-nitrobenzoic acid.

This guide will detail both of these critical transformations, providing the scientific rationale and actionable protocols for each step.

Part I: Synthesis of the Key Precursor: 3-Methyl-4-nitrobenzoic Acid

The synthesis of 3-methyl-4-nitrobenzoic acid is a crucial first step and serves as an important intermediate for various pharmaceuticals, including the antihypertensive drug telmisartan.[1] The primary challenge lies in the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene, while leaving the 2-position methyl group intact.

Core Transformation: Selective Oxidation

Various methods exist for this transformation, including oxidation with potassium permanganate, potassium dichromate, and catalytic air oxidation.[2] However, oxidation using nitric acid provides a scalable and effective method.[3] The reaction is typically performed under elevated temperature and pressure to achieve a reasonable conversion rate.[2]

Oxidation_Scheme cluster_reaction Selective Oxidation Start 2,4-Dimethylnitrobenzene Product 3-Methyl-4-nitrobenzoic acid Start->Product Dilute HNO₃ Δ, Pressure

Caption: Reaction scheme for the synthesis of the key intermediate.

Experimental Protocol: Nitric Acid Oxidation

This protocol is based on methodologies reported for the selective oxidation of 2,4-dimethylnitrobenzene.[2][3]

Materials:

  • 2,4-dimethylnitrobenzene

  • Dilute Nitric Acid (30-65% w/w)

  • Sodium Carbonate

  • Xylene

  • Hydrochloric Acid (concentrated)

  • Activated Carbon

Procedure:

  • Reaction Setup: Charge a high-pressure stainless-steel reactor with 2,4-dimethylnitrobenzene and dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[2]

  • Oxidation: Seal the reactor and begin stirring. Heat the reactor to a temperature between 100-135°C, maintaining an internal pressure of 0.8-1.2 MPa.[2] Continue the reaction for 4-10 hours.

  • Isolation: Cool the reactor to room temperature. The crude solid product, 3-methyl-4-nitrobenzoic acid, will precipitate from the reaction mixture. Isolate the crude solid by filtration.

  • Neutralization & Extraction: Create a 10% (w/w) sodium carbonate solution and warm it to approximately 70°C. Add the crude solid to the warm solution to form the sodium salt of the carboxylic acid, which is soluble in water. Extract this aqueous solution with xylene to remove any unreacted 2,4-dimethylnitrobenzene.[2]

  • Decolorization & Precipitation: Add activated carbon to the aqueous solution, stir for 30 minutes, and then filter to remove the carbon and other colored impurities. Cool the filtrate and slowly acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Final Purification: The purified 3-methyl-4-nitrobenzoic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Data Summary: Oxidation Methods
Oxidant SystemTemperature (°C)Pressure (MPa)Yield (%)Reference
Dilute Nitric Acid100 - 1350.8 - 1.2>50[2][3]
O₂, Cobalt Acetate/NaBr1300.8~51[1]
Chromium TrioxideStepwise heatingAmbient65 - 86[4]

Part II: Benzylic Bromination to 3-(Bromomethyl)-4-nitrobenzoic Acid

The final step in the sequence is the conversion of the methyl group of 3-methyl-4-nitrobenzoic acid into a bromomethyl group. This is achieved through a free-radical substitution reaction known as the Wohl-Ziegler bromination.[5][6]

Mechanistic Deep Dive: The Wohl-Ziegler Reaction

This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.[6][7] The key to its selectivity for the benzylic position is the relative weakness of the benzylic C-H bond, which is due to the resonance stabilization of the resulting benzylic radical.[8][9]

The mechanism proceeds through a radical chain reaction:

  • Initiation: Heat or UV light causes the homolytic cleavage of the radical initiator, which then abstracts a hydrogen from trace amounts of HBr to generate a bromine radical (Br•).[8][10] Alternatively, the initiator can react with NBS to start the chain.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methyl-4-nitrobenzoic acid, forming a resonance-stabilized benzylic radical and HBr.[9]

    • The HBr produced reacts with NBS to generate a molecule of Br₂ at a very low concentration.[11] This low concentration is critical to prevent competitive electrophilic addition to the aromatic ring.[7][12]

    • The benzylic radical then reacts with a Br₂ molecule to form the desired product, 3-(Bromomethyl)-4-nitrobenzoic acid, and a new bromine radical, which continues the chain.[11]

  • Termination: The reaction terminates when two radicals combine.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Methyl-4-nitrobenzoic acid N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent Chlorobenzene or CCl₄ Reactants->Solvent Flask Round-bottom flask with reflux condenser Solvent->Flask Heat Heat to reflux (e.g., ~80-130°C) Flask->Heat Time React for 1-2 hours Heat->Time Cool Cool to room temp, then in ice bath Time->Cool Filter Suction filter crude solid Cool->Filter Wash Wash with water (removes succinimide) Wash with hexane (removes byproducts) Filter->Wash Dry Dry under vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product Yields 3-(Bromomethyl)-4-nitrobenzoic acid

Caption: Experimental workflow for the benzylic bromination step.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure adapted from standard benzylic bromination methods.[13][14]

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Chlorobenzene (a safer alternative to carbon tetrachloride)[5][7]

  • Deionized Water

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-4-nitrobenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.05 eq).

  • Solvent Addition: Add chlorobenzene to the flask to form a slurry.

  • Reflux: Heat the mixture to a gentle reflux (the boiling point of chlorobenzene is 132°C). The reaction is often initiated by the visible production of bromine color followed by its consumption. Maintain reflux for 1-2 hours, monitoring the reaction progress by TLC or HPLC. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide byproduct, which will float.[7]

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice-water bath to precipitate the crude product.

  • Purification: Collect the solid by suction filtration. Wash the filter cake thoroughly with deionized water to remove the succinimide byproduct. Subsequently, wash with cold hexane to remove any remaining non-polar impurities.

  • Drying: Dry the resulting white to pale yellow solid under vacuum to yield the final product, 3-(Bromomethyl)-4-nitrobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is particularly diagnostic, showing a characteristic singlet for the benzylic protons (-CH₂Br) typically around 4.5-5.0 ppm, in addition to the aromatic proton signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H and C=O stretches, and the C-Br bond.[15][16]

Conclusion

The synthesis of 3-(Bromomethyl)-4-nitrobenzoic acid is reliably achieved through a two-step sequence involving the selective oxidation of 2,4-dimethylnitrobenzene, followed by a Wohl-Ziegler benzylic bromination. Understanding the mechanistic underpinnings of each step, particularly the free-radical chain reaction in the final bromination, is crucial for optimizing reaction conditions and ensuring high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important chemical building block for applications in drug discovery and advanced organic synthesis.

References

  • CN103319347B. (2014). Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method. Google Patents.
  • Eureka. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Patsnap. Retrieved from [Link]

  • FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station International Edition. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Wiley Online Library. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromobenzoic acid, 4-nitrophenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. Retrieved from [Link]

  • University of Connecticut. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water. Retrieved from [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bromomethyl-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity

In the realm of fine chemical synthesis, precision in nomenclature is paramount. The subject of this guide is the physicochemical landscape of bromomethyl-nitrobenzoic acid. It is critical to address the potential for ambiguity concerning the specific isomer of interest. While the request specified 3-Bromomethyl-4-nitro-benzoic acid , the available scientific literature and commercial supplies predominantly feature data for the closely related isomer, 4-(Bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) . This guide will therefore focus on the latter, a versatile synthon in medicinal chemistry, while also providing comparative context where data for other isomers, such as 3-Bromo-4-nitrobenzoic acid, is available. This approach ensures a robust and data-rich resource for the research community.

Introduction: A Molecule of Strategic Importance

4-(Bromomethyl)-3-nitrobenzoic acid is a bifunctional organic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its architecture, featuring a carboxylic acid, a reactive benzylic bromide, and an electron-withdrawing nitro group, makes it a highly valuable building block for the construction of complex molecular scaffolds. The interplay of these functional groups dictates its reactivity and physicochemical properties, which in turn govern its handling, reaction kinetics, and ultimate application in areas such as the solid-phase synthesis of compound libraries. A thorough understanding of its properties is therefore not merely academic but a practical necessity for its effective utilization.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally linked to its physical and chemical characteristics. These properties influence everything from solvent selection and reaction temperature to purification strategies and storage conditions.

Summary of Physicochemical Data

The key physicochemical parameters for 4-(Bromomethyl)-3-nitrobenzoic acid are summarized in the table below. For comparative purposes, data for related isomers are also included where available.

Property4-(Bromomethyl)-3-nitrobenzoic acid3-Bromo-4-nitrobenzoic acid4-Bromo-3-nitrobenzoic acid
CAS Number 55715-03-2[1]101420-81-9[2][3]6319-40-0
Molecular Formula C₈H₆BrNO₄[1]C₇H₄BrNO₄[2]C₇H₄BrNO₄
Molecular Weight 260.04 g/mol [1]246.01 g/mol [2][3]246.02 g/mol
Appearance Solid[1]Pale yellow powder[4]White to yellow crystalline powder
Melting Point 127-130 °C[5][6]200-204 °C[3][7]202-204 °C[8]
Solubility Soluble in DMF and dichloromethane; insoluble in water.[5][6]Soluble in ethanol, ether, and chloroform; sparingly soluble in water.[9]Data not readily available
pKa (Predicted) ~3.5-3.8Data not readily available3.35 ± 0.10[10]

Note: The predicted pKa for 4-(Bromomethyl)-3-nitrobenzoic acid is an estimate based on the influence of its substituent groups.

Structural and Spectroscopic Elucidation

The FTIR spectrum of 4-(Bromomethyl)-3-nitrobenzoic acid provides a unique fingerprint of its functional groups. Key expected absorptions include:

  • O-H Stretch (Carboxylic Acid): A broad peak in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic -CH₂Br): Absorptions expected in the 2850-2960 cm⁻¹ range.

  • N-O Stretch (Nitro Group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

  • ¹H NMR:

    • -COOH Proton: A singlet, typically downfield (>10 ppm), which may be broad.

    • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants, in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the nitro and carboxylic acid groups will shift these protons downfield.

    • -CH₂Br Protons: A singlet around 4.5-5.0 ppm. The electronegative bromine atom and the adjacent aromatic ring deshield these protons.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A peak in the 165-175 ppm region.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

    • Methylene Carbon (-CH₂Br): A peak in the range of 30-40 ppm.

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is a cornerstone of chemical analysis. The following protocols outline standard methodologies for characterizing a solid organic acid like 4-(Bromomethyl)-3-nitrobenzoic acid.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a viewing lens.

  • Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[11]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

MeltingPointWorkflow start Start sample_prep Sample Preparation: Crush and pack capillary tube start->sample_prep setup Apparatus Setup: Place capillary in melting point apparatus sample_prep->setup measurement Measurement: Heat slowly (1-2 °C/min) setup->measurement observation Observation: Record start and end of melting measurement->observation end End observation->end

Workflow for Melting Point Determination.
Solubility Assessment

Rationale: Solubility provides insights into the polarity of a molecule and the types of intermolecular forces it can form. The "like dissolves like" principle is a useful guide. The presence of a polar carboxylic acid group suggests some aqueous solubility, but the larger, nonpolar aromatic structure and the bromo- and nitro-substituents may limit this. Its acidic nature predicts solubility in basic solutions.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, dichloromethane, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl).

  • Procedure:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[12][13]

    • Observe whether the solid dissolves completely.

  • Acid-Base Reactivity:

    • Solubility in 5% NaOH indicates an acidic functional group.[13]

    • Solubility in 5% NaHCO₃, a weaker base, suggests a relatively strong acid (like a carboxylic acid).[13]

    • Insolubility in 5% HCl confirms the absence of a basic functional group.

SolubilityWorkflow start Start with 25 mg of compound add_water Add Water start->add_water water_soluble Soluble add_water->water_soluble add_naoh Add 5% NaOH water_soluble->add_naoh No insoluble Insoluble water_soluble->insoluble Yes naoh_soluble Soluble (Acidic Compound) add_naoh->naoh_soluble add_nahco3 Add 5% NaHCO3 naoh_soluble->add_nahco3 naoh_soluble->insoluble No nahco3_soluble Soluble (Strong Acid) add_nahco3->nahco3_soluble nahco3_soluble->insoluble No

Solubility and Acidity Testing Workflow.
pKa Determination

Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. For a benzoic acid derivative, the pKa is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to benzoic acid (pKa ≈ 4.2).

Methodology (Potentiometric Titration):

  • Solution Preparation: Prepare a standard solution of the benzoic acid derivative in a suitable solvent mixture (e.g., ethanol/water) to ensure solubility.[14] Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup: Place the acidic solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[14]

  • Titration: Add the NaOH solution in small, precise increments from a burette, recording the pH after each addition.[14]

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.[14]

Reactivity and Synthetic Implications

The physicochemical properties of 4-(Bromomethyl)-3-nitrobenzoic acid are directly linked to its reactivity, making it a strategic component in multistep syntheses.

  • The Bromomethyl Group: This group is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functionalities (e.g., amines, thiols, azides) at the benzylic position. However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions such as elimination or reaction with nucleophilic solvents.[5]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution.[4] Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for this particular substitution pattern. A key transformation of the nitro group is its reduction to an amine (aniline derivative), which opens up a vast new set of synthetic possibilities, including diazotization and coupling reactions.[15]

  • The Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification and amidation, providing a handle for attaching the molecule to solid supports or other molecular fragments.

Conclusion

4-(Bromomethyl)-3-nitrobenzoic acid is a compound whose value lies in the strategic placement of its three distinct functional groups. Its physicochemical properties—moderate melting point, differential solubility, and pronounced acidity—are a direct consequence of its molecular structure. A comprehensive understanding of these properties, obtained through the rigorous experimental protocols detailed herein, is essential for any researcher aiming to leverage this molecule's synthetic potential. This guide serves as a foundational resource for the effective and safe application of this important chemical intermediate in the pursuit of novel molecular entities.

References

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  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.
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  • ResearchGate. (2006). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzoic acid, 4-bromo-3-nitro-. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 22.5 Aromatic Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2010). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-nitrobenzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Bromo-4-nitrobenzoic acid, 97%. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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An In-depth Technical Guide to Bromonitrobenzoic Acid Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of two important bromonitrobenzoic acid isomers: 4-(Bromomethyl)-3-nitrobenzoic acid and 3-Bromo-4-nitrobenzoic acid . These compounds, while structurally similar, possess distinct chemical properties and applications, making them valuable reagents in organic synthesis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their physicochemical properties, synthesis protocols, and key applications.

Part 1: 4-(Bromomethyl)-3-nitrobenzoic acid

Chemical Identity and Structure

4-(Bromomethyl)-3-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring.

  • CAS Number: 55715-03-2[1][2]

  • Molecular Formula: C₈H₆BrNO₄[1][2]

  • Molecular Weight: 260.04 g/mol [1][2]

  • IUPAC Name: 4-(bromomethyl)-3-nitrobenzoic acid[2]

The presence of the reactive bromomethyl group and the electron-withdrawing nitro group makes this molecule a versatile building block in organic synthesis.

Caption: Chemical Structure of 4-(Bromomethyl)-3-nitrobenzoic acid.

Physicochemical Properties

The key physicochemical properties of 4-(Bromomethyl)-3-nitrobenzoic acid are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Appearance White to cream or pale yellow to pale brown crystalline powder.[1]
Melting Point 127-130 °C[1]
Solubility Soluble in DMF and dichloromethane; Insoluble in water.[1]
SMILES String OC(=O)c1ccc(CBr)c(c1)=O
InChI Key QMAHVAFURJBOFV-UHFFFAOYSA-N[2]

Synthesis Protocol

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid is typically achieved through a two-step process starting from p-toluic acid (4-methylbenzoic acid). The first step involves the radical bromination of the methyl group, followed by the nitration of the aromatic ring.

Synthesis_Workflow_1 Figure 2: Synthesis Workflow for 4-(Bromomethyl)-3-nitrobenzoic acid start Start: p-Toluic Acid step1 Step 1: Radical Bromination (NBS, Benzoyl Peroxide, Benzene) start->step1 intermediate Intermediate: 4-Bromomethylbenzoic Acid step1->intermediate step2 Step 2: Nitration (HNO3, H2SO4) intermediate->step2 product Product: 4-(Bromomethyl)-3-nitrobenzoic acid step2->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Synthesis Workflow for 4-(Bromomethyl)-3-nitrobenzoic acid.

Step-by-Step Methodology:

  • Synthesis of 4-Bromomethylbenzoic Acid:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in dry benzene.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

    • Reflux the mixture with heating. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-bromomethylbenzoic acid, which can be purified by recrystallization.[3]

  • Nitration of 4-Bromomethylbenzoic Acid:

    • In a flask cooled in an ice-salt bath, dissolve the 4-bromomethylbenzoic acid obtained from the previous step in concentrated sulfuric acid.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture for a short period.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude 4-(Bromomethyl)-3-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent.[1]

Applications in Research and Drug Development

4-(Bromomethyl)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis.

  • Solid-Phase Synthesis: It serves as a key reagent in the solid-phase synthesis of compound libraries for drug discovery.[3] For instance, it can be used to prepare 3-nitro-4-bromomethyl benzoyl amide polystyrene resin, which is useful for the solid-phase synthesis of protected peptide acids and amides.[3]

  • Photocleavable Linkers: This compound can be used as a photocleavable linker, enabling the release of attached molecules upon exposure to UV light. This property is particularly useful in creating localized photoinversion of surface charges in colloidal crystals.

  • Synthesis of Heterocycles: It is a starting material for the synthesis of various heterocyclic compounds, such as 2H-indazoles, which are of interest in pharmaceutical development.

  • Thiol Photo-deprotection: It has been utilized as a thiol photo-deprotection reagent.

Safety and Handling

4-(Bromomethyl)-3-nitrobenzoic acid is a corrosive and lachrymatory substance that requires careful handling.

  • Hazard Statements: Causes severe skin burns and eye damage.[2][4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[4][5]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

Part 2: 3-Bromo-4-nitrobenzoic acid

Chemical Identity and Structure

3-Bromo-4-nitrobenzoic acid is another isomer of bromonitrobenzoic acid, with a bromine atom at the 3-position and a nitro group at the 4-position of the benzoic acid ring.

  • CAS Number: 101420-81-9[6][7][8]

  • Molecular Formula: C₇H₄BrNO₄[6][8]

  • Molecular Weight: 246.01 g/mol [7][8]

  • IUPAC Name: 3-bromo-4-nitrobenzoic acid[8]

The positioning of the bromo and nitro groups on the aromatic ring influences its reactivity and applications.

Caption: Chemical Structure of 3-Bromo-4-nitrobenzoic acid.

Physicochemical Properties

The key physicochemical properties of 3-Bromo-4-nitrobenzoic acid are summarized in the table below.

PropertyValueReference(s)
Appearance Solid[7]
Melting Point 200-204 °C[7]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[9]
SMILES String C1=CC(=C(C=C1C(=O)O)Br)=O[8]
InChI Key KKPPNEJUUOQRLE-UHFFFAOYSA-N[6][7][8]

Synthesis Protocol

3-Bromo-4-nitrobenzoic acid can be synthesized by the nitration of 3-bromobenzoic acid.

Synthesis_Workflow_2 Figure 4: Synthesis Workflow for 3-Bromo-4-nitrobenzoic acid start Start: 3-Bromobenzoic Acid step1 Step 1: Nitration (HNO3, H2SO4) start->step1 product Product: 3-Bromo-4-nitrobenzoic acid step1->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Synthesis Workflow for 3-Bromo-4-nitrobenzoic acid.

Step-by-Step Methodology:

  • Nitration of 3-Bromobenzoic Acid:

    • Dissolve 3-bromobenzoic acid in a mixture of concentrated nitric acid and glacial acetic acid.

    • Stir the reaction mixture at a low temperature.

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash it, and then dry it to obtain 3-bromo-4-nitrobenzoic acid.[9]

Applications in Research and Drug Development

3-Bromo-4-nitrobenzoic acid is a versatile intermediate in various fields.

  • Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[10]

  • Biochemical Research: This compound is used in the study of enzyme activities and protein interactions, aiding in the understanding of biological processes and the development of targeted therapies.[10]

  • Material Science: It is employed in the production of specialized polymers and materials to enhance properties like thermal stability and chemical resistance.[10]

  • Dye Industry: It can be used for the synthesis of dyes and pigments.[9]

Safety and Handling

3-Bromo-4-nitrobenzoic acid is an irritant and should be handled with care.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[8]

  • Precautionary Measures:

    • Wear suitable protective clothing, gloves, and eye/face protection.[9]

    • Avoid breathing dust.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

    • Store in a well-ventilated place.

References

  • US Patent US4189605A, "3-Nitro-4-bromomethyl benzoic acid," Google P
  • 3-bromo-4-nitrobenzoic acid. Stenutz. [Link]

  • 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087. PubChem. [Link]

  • SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid. [Link]

  • 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386. PubChem. [Link]

  • Benzoic acid, 4-bromo-3-nitro-. ChemBK. [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]

  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem. [Link]

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solubility of 3-Bromomethyl-4-nitro-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromomethyl-4-nitro-benzoic acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide presents available qualitative information for a closely related isomer and provides a comprehensive quantitative analysis of a structural analog to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its utility as a building block is largely dictated by its physicochemical properties, among which solubility stands paramount. The ability to effectively dissolve this compound in an appropriate solvent is critical for reaction kinetics, purification via crystallization, and formulation of active pharmaceutical ingredients. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various organic solvents and empowering researchers with the methodology to conduct their own precise solubility assessments.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule possesses several key functional groups that govern its interactions with solvents:

  • Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

  • Carboxylic Acid Group (-COOH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar aprotic group.

  • Bromomethyl Group (-CH2Br): This group adds to the molecular weight and introduces a degree of polarity.

The interplay of these groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar solvents. The "like dissolves like" principle is a useful starting point for solubility predictions.[1][2]

Analog-Based Solubility Profile

In the absence of direct data for this compound, we can draw valuable inferences from structurally similar compounds.

Qualitative Solubility of a Positional Isomer: 4-(Bromomethyl)-3-nitrobenzoic acid

A positional isomer, 4-(Bromomethyl)-3-nitrobenzoic acid, provides the closest available qualitative solubility data. This information is summarized in the table below.[3][4]

PropertyValue
Appearance White to cream or pale yellow to pale brown crystalline powder.[3]
Melting Point 127-130 °C.[3]
Molecular Formula C₈H₆BrNO₄.[3]
Molecular Weight 260.04 g/mol .[3]
Qualitative Solubility Soluble in DMF and dichloromethane; Insoluble in water.[3][4]

The solubility in polar aprotic solvents like DMF and dichloromethane is consistent with the expected polarity of the molecule. The insolubility in water is likely due to the dominance of the nonpolar aromatic ring and the bromomethyl group over the hydrogen bonding capacity of the carboxylic acid.

Quantitative Solubility of a Structural Analog: 3-Nitrobenzoic Acid

To provide a quantitative framework, we can examine the solubility of 3-nitrobenzoic acid, which shares the core nitro-substituted benzoic acid structure. A comprehensive study has detailed its solubility in a range of solvents at various temperatures.[5]

Table 1: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures [5]

Temperature (K)MethanolEthanolAcetonitrileEthyl AcetateDichloromethaneTolueneWater
273.15 0.16380.03400.68470.1032---
283.15 0.64000.16880.4675----
293.15 3.18121.50180.94740.2547---
303.15 3.60601.72180.89850.6881---
313.15 -5.10401.95601.1910---
323.15 4.92002.78841.52251.2733---

Data extracted from Zhang et al. (2017).

The data for 3-nitrobenzoic acid indicates that its solubility generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5] This trend underscores the importance of solvent polarity and hydrogen bonding ability. We can anticipate a similar trend for this compound, although the presence of the bromomethyl group will likely alter the absolute solubility values.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is essential for obtaining precise solubility values for this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Workflow for Isothermal Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equil_shake Agitate at Constant Temperature (24-72h) prep_vial->equil_shake sep_solid Separate Undissolved Solid (Centrifuge/Filter) equil_shake->sep_solid analysis_sample Take Aliquot of Supernatant sep_solid->analysis_sample analysis_evap Evaporate Solvent analysis_sample->analysis_evap analysis_weigh Weigh Residue analysis_evap->analysis_weigh analysis_calc Calculate Solubility analysis_weigh->analysis_calc

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Accurately dispense a known volume or mass of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vials in a constant-temperature orbital shaker or water bath.

    • Agitate the mixtures at a consistent speed for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically.

  • Separation and Sampling:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed container.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, re-weigh the container to determine the mass of the dissolved solid.

  • Calculation:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

This protocol provides a robust framework for generating reliable and reproducible solubility data for this compound in a range of organic solvents.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, a combination of theoretical principles, analog-based analysis, and established experimental protocols can provide researchers with a strong foundation for its use in the laboratory. The structural characteristics of the molecule suggest a preference for polar organic solvents, a hypothesis supported by the qualitative data for a close isomer and quantitative data for a structural analog. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination.

References

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • Experiment 1: Determination of Solubility. (n.d.). Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Solubility of Organic Compounds. (2023). Available at: [Link]

  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Available at: [Link]

  • ChemBK. (2024). 4-BROMO-3-NITROBENZOIC ACID. Available at: [Link]

  • SAFETY DATA SHEET. (2025). Available at: [Link]

  • ChemBK. (2024). Benzoic acid, 4-bromo-3-nitro-. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties and Analysis of Bromonitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the melting point and associated physicochemical properties of brominated nitrobenzoic acid derivatives. A specific inquiry regarding 3-Bromomethyl-4-nitro-benzoic acid has prompted a thorough review of available scientific literature and commercial data. Our findings indicate a notable absence of experimental data for this specific isomer. In contrast, its structural isomer, 4-(Bromomethyl)-3-nitrobenzoic acid , is well-documented and commercially available, suggesting a potential point of nomenclatural confusion for researchers. This guide will clarify the distinction between these isomers and provide a comprehensive technical overview of the well-characterized 4-(Bromomethyl)-3-nitrobenzoic acid, including its synthesis, purification, and melting point determination, serving as an authoritative resource for researchers, scientists, and drug development professionals.

Isomer Clarification: The Case of this compound

A diligent search of chemical databases and scientific literature reveals a significant lack of experimental data for this compound (CAS No. 916791-27-0). While a safety data sheet for this compound exists, it does not contain physicochemical data such as a melting point[1]. This scarcity suggests that this particular isomer is not commonly synthesized or utilized in the research and development landscape.

Conversely, extensive information is available for the structural isomer, 4-(Bromomethyl)-3-nitrobenzoic acid (CAS No. 55715-03-2). This compound is a versatile reagent, particularly in organic synthesis and as a photocleavable linker in solid-phase synthesis for drug discovery. Given the specificity of the user's request, it is plausible that "this compound" was a slight misnomer for the more prevalent "4-(Bromomethyl)-3-nitrobenzoic acid."

Another related compound, 3-Bromo-4-nitrobenzoic acid (CAS No. 101420-81-9), should also be distinguished. In this isomer, the bromine atom is directly attached to the benzene ring, not on a methyl group, which significantly alters its chemical properties and results in a much higher melting point of approximately 200-204 °C[2].

This guide will henceforth focus on the well-characterized 4-(Bromomethyl)-3-nitrobenzoic acid , providing the in-depth technical details required by research professionals.

Physicochemical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid

4-(Bromomethyl)-3-nitrobenzoic acid is a solid, crystalline compound at room temperature. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Melting Point 127-130 °C (lit.)[3]
125-137 °C (clear melt)[3][4][5][6]
Molecular Formula C₈H₆BrNO₄[3][7][8]
Molecular Weight 260.04 g/mol [3][8]
Appearance White to cream or pale yellow to pale brown crystalline powder[3][4][5]
Solubility Soluble in DMF and dichloromethane; Insoluble in water[3]
CAS Number 55715-03-2[3][7]

The melting point is a critical indicator of purity. A sharp melting range, as cited in the literature (127-130 °C), is indicative of a highly pure substance. A broader melting range, such as 125-137 °C, may suggest the presence of impurities or polymorphic forms of the crystal.

Experimental Protocols

Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid is typically achieved through a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring.

The first step involves the bromination of the methyl group of p-toluic acid. This is a radical substitution reaction, chosen specifically to avoid electrophilic aromatic substitution on the benzene ring.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS) as the bromine source, and a catalytic amount of a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene.

  • Reflux: Heat the mixture to a gentle boil and maintain reflux for approximately one hour. The reaction progress should be monitored for the consumption of the starting material.

  • Workup and Purification: After cooling, the succinimide byproduct is removed, and the crude 4-bromomethylbenzoic acid is purified, typically by recrystallization from a solvent like ethyl acetate.

The second step is the nitration of the benzene ring. The existing carboxylic acid and bromomethyl groups are ortho, para-directing. However, the carboxylic acid group is deactivating, making the position meta to it (position 3) the most favorable for electrophilic substitution.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: Dissolve the 4-bromomethylbenzoic acid from Step 1 in concentrated sulfuric acid and cool the mixture to 0-10 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution, ensuring the temperature is maintained between 5-15 °C to control the reaction rate and prevent side reactions.

  • Quenching and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture onto crushed ice. The solid 4-(Bromomethyl)-3-nitrobenzoic acid will precipitate out of the solution.

  • Purification: Collect the crude product by suction filtration, wash thoroughly with cold water to remove residual acid, and dry. Further purification is achieved by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Nitration 4-Methylbenzoic_Acid 4-Methylbenzoic Acid NBS_BPO NBS, Benzoyl Peroxide in Chlorobenzene 4-Methylbenzoic_Acid->NBS_BPO Reactants Reflux Reflux NBS_BPO->Reflux 4-Bromomethylbenzoic_Acid 4-Bromomethylbenzoic Acid Reflux->4-Bromomethylbenzoic_Acid Product Reaction 0-10 °C 4-Bromomethylbenzoic_Acid->Reaction Add to Nitrating_Mixture Conc. HNO₃, Conc. H₂SO₄ Nitrating_Mixture->Reaction Add dropwise Precipitation Pour onto Ice Reaction->Precipitation Final_Product 4-(Bromomethyl)-3-nitrobenzoic Acid Precipitation->Final_Product

Caption: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid.

Purification by Recrystallization

The purity of the final product is paramount for obtaining an accurate melting point and for its successful use in subsequent applications. Recrystallization is a standard and effective purification technique.

  • Principle: This method relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: For nitrobenzoic acid derivatives, ethanol or a mixed-solvent system like ethanol-water is often effective[9][10].

  • Procedure:

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Melting Point Determination

The melting point of the purified 4-(Bromomethyl)-3-nitrobenzoic acid should be determined using a standard capillary melting point apparatus. This is a self-validating system where a sharp melting range close to the literature value confirms the compound's identity and purity.

  • Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube sealed at one end.

  • Measurement: The capillary tube is placed in the melting point apparatus and heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting point range. A pure sample will have a narrow range (0.5-2 °C). Impurities typically cause a depression and broadening of the melting point range.

Melting_Point_Workflow Start Start: Purified, Dry Crystalline Sample Pack_Capillary Pack Sample into Capillary Tube Start->Pack_Capillary Place_in_Apparatus Place in Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Slowly Heat Slowly (1-2 °C/min) Place_in_Apparatus->Heat_Slowly Observe Observe for Melting Heat_Slowly->Observe Record_T1 Record T₁ (First liquid drop) Observe->Record_T1 Melting begins Record_T2 Record T₂ (Completely liquid) Record_T1->Record_T2 Result Melting Point Range (T₁ - T₂) Record_T2->Result Melting complete

Caption: Workflow for Capillary Melting Point Determination.

Applications in Research and Drug Development

4-(Bromomethyl)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature.

  • Solid-Phase Synthesis: The carboxylic acid group can be used to anchor the molecule to an amino-functionalized solid support (resin). The bromomethyl group then serves as a reactive site for nucleophilic substitution, allowing for the construction of compound libraries. The nitro group provides a point for further chemical modification, such as reduction to an amine.

  • Photocleavable Linkers: The ortho-nitrobenzyl chemistry of this compound makes it suitable for use as a photocleavable linker. The bond connecting the synthesized molecule to the resin can be cleaved by irradiation with UV light, allowing for the release of the product under mild conditions. This is particularly useful for synthesizing sensitive molecules that might be damaged by harsh cleavage conditions like strong acids[11].

Conclusion

While the requested compound, this compound, is not well-characterized in the public domain, its isomer, 4-(Bromomethyl)-3-nitrobenzoic acid, is a compound of significant interest to the research and drug development community. Its well-defined physicochemical properties, particularly its melting point of 127-130 °C, along with established synthetic and purification protocols, make it a reliable and versatile tool. This guide provides the necessary technical information and procedural logic to enable scientists to confidently synthesize, purify, and characterize this important chemical intermediate.

References

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  • Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review.

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Google Patents.

  • Application Notes and Protocols: Hypothetical Use of Dimethyl 3-(bromomethyl)phthalate as a Linker in Solid-Phase Synthesis. Benchchem.

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.

  • Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec.

  • Methyl 4-bromo-3-nitrobenzoate. PubChem.

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3-Bromomethyl-4-nitro-benzoic acid and its isomers' characterization

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some valuable information but still have some gaps. I found general information on the characterization of nitroaromatic compounds and substituted benzoic acids using various spectroscopic and chromatographic techniques. I also found some specific data for isomers of nitrobenzoic acid and bromobenzoic acid, which can serve as a good basis for predicting the behavior of the target molecule and its isomers. A stability-indicating HPLC method for 4-bromomethyl-3-nitrobenzoic acid was also found.

However, I am still missing direct, comparative spectroscopic data (1H NMR, 13C NMR, MS) for 3-bromomethyl-4-nitrobenzoic acid and its key isomers (4-bromomethyl-3-nitrobenzoic acid and 5-bromomethyl-3-nitrobenzoic acid). While I can infer some expected patterns, having concrete data or at least more closely related examples would significantly improve the technical depth of the guide. For instance, I haven't found a dedicated study on the HPLC separation of the bromomethyl-nitrobenzoic acid isomers.

Therefore, I need to adjust my plan to synthesize the available information and, where specific data is lacking, use established principles of spectroscopy and chromatography to predict the expected differences between the isomers. I will clearly state when data is predicted versus experimentally confirmed. I will also need to create the DOT language diagrams and structure the guide based on the information I have. The next logical step is to start structuring the guide and writing the content, integrating the information I've gathered and creating the required visualizations.

Given this, I will now proceed with generating the technical guide. I have enough information to create a comprehensive document that meets the user's requirements, albeit with some predicted data where specific experimental results are not available in the searched literature. I will ensure to cite all the sources I have found.

Final Answer: A Comprehensive Technical Guide to the Characterization of 3-Bromomethyl-4-nitrobenzoic Acid and Its Isomers. For Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive framework for the characterization of 3-bromomethyl-4-nitrobenzoic acid and its isomers. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous identification and differentiation of these structurally similar compounds. This document outlines the synthesis of the target molecule, followed by a detailed exploration of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the theoretical basis for the technique but also practical, step-by-step protocols and expected data for the isomers . By integrating established analytical principles with field-proven insights, this guide aims to be an essential resource for ensuring the chemical integrity of these important synthetic intermediates. The synthesis of 3-bromomethyl-4-nitrobenzoic acid and its isomers is a critical aspect of their study and application. The target molecule, 3-bromomethyl-4-nitrobenzoic acid, can be synthesized from 3-methyl-4-nitrobenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. A similar approach can be used for the synthesis of its isomers. For example, 4-bromomethyl-3-nitrobenzoic acid is typically synthesized through the nitration of 4-bromomethylbenzoic acid. The precursor, 4-bromomethylbenzoic acid, can be prepared from 4-methylbenzoic acid (p-toluic acid) via radical substitution with NBS. The subsequent nitration of 4-bromomethylbenzoic acid yields the desired product. The synthesis of 5-bromomethyl-3-nitrobenzoic acid would follow a similar logic, starting from 3-methyl-5-nitrobenzoic acid. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional isomers. For nitrobenzoic acid isomers, reversed-phase HPLC is a common and effective method. A C18 column is often the stationary phase of choice, and the mobile phase typically consists of an organic solvent (such as acetonitrile or methanol) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid). The acidic conditions are crucial for suppressing the ionization of the carboxylic acid group, which leads to better peak shape and retention. A stability-indicating HPLC-UV method for 4-bromomethyl-3-nitrobenzoic acid has been developed using a mobile phase of methanol–water (80:20, v/v) with the pH adjusted to 4.0 with formic acid, at a flow rate of 0.7 mL/min and UV detection at 271 nm. This method was shown to be precise, accurate, and linear. While a specific method for the separation of all bromomethyl-nitrobenzoic acid isomers is not readily available in the literature, a similar approach with gradient elution would likely be effective. The isomers are expected to have slightly different retention times due to differences in their polarity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly useful for differentiating isomers. The 1H and 13C NMR spectra of 3-bromomethyl-4-nitrobenzoic acid and its isomers will exhibit distinct patterns of chemical shifts and coupling constants. For instance, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, as well as the bromomethyl group. In 1H NMR, the protons ortho to the nitro group are expected to be the most deshielded. The coupling patterns (e.g., ortho, meta, and para coupling) will also be indicative of the substitution pattern on the benzene ring. In 13C NMR, the chemical shifts of the aromatic carbons are also sensitive to the positions of the substituents. The carbon attached to the carboxylic acid group will have a characteristic chemical shift in the range of 165-185 ppm. While specific spectral data for all isomers of 3-bromomethyl-4-nitrobenzoic acid are not available, the principles of NMR spectroscopy allow for the prediction of their spectra. Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, electron ionization (EI) mass spectrometry would likely show a molecular ion peak, as well as characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2), a neutral oxygen atom (O), or nitric oxide (NO). The presence of a bromomethyl group will also lead to specific fragmentation pathways, such as the loss of a bromine radical or the entire bromomethyl group. The relative abundance of these fragment ions can help to differentiate between the isomers. For example, the "ortho effect" can be a key differentiator for ortho-substituted nitroaromatics, leading to the loss of a hydroxyl radical (•OH). Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, the IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch from approximately 2500-3300 cm-1 and a C=O stretch around 1700 cm-1), the nitro group (asymmetric and symmetric stretches around 1530 cm-1 and 1350 cm-1, respectively), and the C-Br bond (typically in the fingerprint region). While the IR spectra of the isomers will be broadly similar, there may be subtle differences in the positions and shapes of the absorption bands, particularly in the fingerprint region, which can be used for differentiation. The C-H out-of-plane bending vibrations in the 900-650 cm-1 region are also sensitive to the substitution pattern of the aromatic ring. The following sections of this guide will provide detailed protocols and expected data for each of these analytical techniques, along with visual aids to facilitate understanding. By employing this multi-technique approach, researchers can confidently characterize 3-bromomethyl-4-nitrobenzoic acid and its isomers, ensuring the quality and reliability of their work.## A Comprehensive Technical Guide to the Characterization of 3-Bromomethyl-4-nitrobenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and regulatory compliance. Positional isomers, in particular, can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification and quantification a critical analytical challenge. This guide provides an in-depth, field-proven framework for the characterization of 3-bromomethyl-4-nitrobenzoic acid, a key building block in organic synthesis, and its closely related isomers. By integrating orthogonal analytical techniques and explaining the causality behind experimental choices, this document serves as a practical resource for scientists navigating the complexities of isomeric differentiation.

Introduction: The Challenge of Isomeric Specificity

3-Bromomethyl-4-nitrobenzoic acid is a bifunctional molecule featuring a carboxylic acid, a nitro group, and a bromomethyl group attached to a benzene ring. The relative positions of these substituents give rise to several possible isomers, each with unique chemical reactivity and physical properties. The challenge lies in developing robust analytical methods that can selectively identify and quantify the desired isomer in the presence of others. This guide will focus on the characterization of the target molecule and the differentiation from its key positional isomers, such as 4-bromomethyl-3-nitrobenzoic acid and 5-bromomethyl-3-nitrobenzoic acid.

The importance of this specificity cannot be overstated. In a drug synthesis pathway, using an incorrect isomer as a starting material can lead to the formation of an entirely different final molecule, with potentially altered efficacy and safety profiles. Therefore, the methods described herein are designed to be self-validating, providing a high degree of confidence in the structural assignment.

Orthogonal Analytical Strategy for Isomer Characterization

A multi-faceted, or orthogonal, analytical approach is essential for the definitive characterization of isomers. Relying on a single technique can often lead to ambiguous results. We will explore a combination of chromatographic separation and spectroscopic analysis to build a comprehensive and irrefutable profile of each isomer.

The synthesis of 3-bromomethyl-4-nitrobenzoic acid and its isomers is a critical aspect of their study and application. The target molecule, 3-bromomethyl-4-nitrobenzoic acid, can be synthesized from 3-methyl-4-nitrobenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. A similar approach can be used for the synthesis of its isomers. For example, 4-bromomethyl-3-nitrobenzoic acid is typically synthesized through the nitration of 4-bromomethylbenzoic acid.[1] The precursor, 4-bromomethylbenzoic acid, can be prepared from 4-methylbenzoic acid (p-toluic acid) via radical substitution with NBS. The subsequent nitration of 4-bromomethylbenzoic acid yields the desired product.[1] The synthesis of 5-bromomethyl-3-nitrobenzoic acid would follow a similar logic, starting from 3-methyl-5-nitrobenzoic acid.

Synthesis_Pathways cluster_0 Synthesis of 3-Bromomethyl-4-nitrobenzoic acid cluster_1 Synthesis of 4-Bromomethyl-3-nitrobenzoic acid cluster_2 Synthesis of 5-Bromomethyl-3-nitrobenzoic acid 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid 3-Bromomethyl-4-nitrobenzoic_acid 3-Bromomethyl-4-nitrobenzoic acid 3-Methyl-4-nitrobenzoic_acid->3-Bromomethyl-4-nitrobenzoic_acid NBS, Benzoyl Peroxide 4-Methylbenzoic_acid 4-Methylbenzoic acid 4-Bromomethylbenzoic_acid 4-Bromomethylbenzoic acid 4-Methylbenzoic_acid->4-Bromomethylbenzoic_acid NBS, Benzoyl Peroxide 4-Bromomethyl-3-nitrobenzoic_acid 4-Bromomethyl-3-nitrobenzoic acid 4-Bromomethylbenzoic_acid->4-Bromomethyl-3-nitrobenzoic_acid HNO3, H2SO4 3-Methyl-5-nitrobenzoic_acid 3-Methyl-5-nitrobenzoic acid 5-Bromomethyl-3-nitrobenzoic_acid 5-Bromomethyl-3-nitrobenzoic acid 3-Methyl-5-nitrobenzoic_acid->5-Bromomethyl-3-nitrobenzoic_acid NBS, Benzoyl Peroxide

Caption: Synthetic routes to 3-bromomethyl-4-nitrobenzoic acid and its isomers.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Separation of Isomers
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample Sample Mixture of Isomers HPLC_System HPLC System (C18 Column, Gradient Elution) Sample->HPLC_System UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Chromatogram Chromatogram with Separated Isomer Peaks UV_Detector->Chromatogram

Caption: General workflow for the HPLC analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly useful for differentiating isomers. The ¹H and ¹³C NMR spectra of 3-bromomethyl-4-nitrobenzoic acid and its isomers will exhibit distinct patterns of chemical shifts and coupling constants. For instance, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, as well as the bromomethyl group.[6] In ¹H NMR, the protons ortho to the nitro group are expected to be the most deshielded. The coupling patterns (e.g., ortho, meta, and para coupling) will also be indicative of the substitution pattern on the benzene ring. In ¹³C NMR, the chemical shifts of the aromatic carbons are also sensitive to the positions of the substituents. The carbon attached to the carboxylic acid group will have a characteristic chemical shift in the range of 165-185 δ.[7] While specific spectral data for all isomers of 3-bromomethyl-4-nitrobenzoic acid are not available, the principles of NMR spectroscopy allow for the prediction of their spectra.

Predicted ¹H and ¹³C NMR Data
IsomerPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
3-Bromomethyl-4-nitrobenzoic acid Aromatic H: ~8.0-8.5 (m), CH₂: ~4.8 (s)COOH: ~165, Aromatic C: ~125-150, CH₂: ~30
4-Bromomethyl-3-nitrobenzoic acid Aromatic H: ~7.8-8.3 (m), CH₂: ~4.9 (s)COOH: ~166, Aromatic C: ~124-152, CH₂: ~32
5-Bromomethyl-3-nitrobenzoic acid Aromatic H: ~8.2-8.7 (m), CH₂: ~4.7 (s)COOH: ~164, Aromatic C: ~122-148, CH₂: ~29

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, electron ionization (EI) mass spectrometry would likely show a molecular ion peak, as well as characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[8] The presence of a bromomethyl group will also lead to specific fragmentation pathways, such as the loss of a bromine radical or the entire bromomethyl group. The relative abundance of these fragment ions can help to differentiate between the isomers. For example, the "ortho effect" can be a key differentiator for ortho-substituted nitroaromatics, leading to the loss of a hydroxyl radical (•OH).[9]

Predicted Mass Fragmentation
IsomerKey Fragment Ions (m/z)
3-Bromomethyl-4-nitrobenzoic acid M⁺, [M-Br]⁺, [M-NO₂]⁺, [M-COOH]⁺
4-Bromomethyl-3-nitrobenzoic acid M⁺, [M-Br]⁺, [M-NO₂]⁺, [M-COOH]⁺, potential [M-OH]⁺ due to ortho effect
5-Bromomethyl-3-nitrobenzoic acid M⁺, [M-Br]⁺, [M-NO₂]⁺, [M-COOH]⁺
Experimental Protocol: Mass Spectrometry Analysis
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Sample Introduction: Introduce the sample into the ion source. For GC-MS, a suitable temperature program for the GC oven should be developed to ensure the elution of the analytes.

  • Ionization: Use a standard electron energy of 70 eV for EI.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 3-bromomethyl-4-nitrobenzoic acid and its isomers, the IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-Br bond (typically in the fingerprint region).[10][11] While the IR spectra of the isomers will be broadly similar, there may be subtle differences in the positions and shapes of the absorption bands, particularly in the fingerprint region, which can be used for differentiation. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are also sensitive to the substitution pattern of the aromatic ring.

Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
Carboxylic Acid O-H3300-2500 (broad)
Carboxylic Acid C=O1760-1690
Aromatic C=C1600-1450
Nitro Group (asymmetric)~1530
Nitro Group (symmetric)~1350
C-O Stretch1320-1210
C-Br Stretch700-500
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The unambiguous characterization of 3-bromomethyl-4-nitrobenzoic acid and its isomers requires a multi-faceted analytical approach. By combining the separation power of HPLC with the detailed structural information provided by NMR, MS, and IR spectroscopy, a comprehensive and reliable identification can be achieved. This guide has provided the theoretical background, practical protocols, and expected data to assist researchers in this critical analytical task. The application of these orthogonal techniques will ensure the isomeric purity of these important synthetic intermediates, which is paramount for their successful use in research and development.

References

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A Spectroscopic Guide to 3-Bromomethyl-4-nitro-benzoic acid: In-Depth Analysis and Predicted Data for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-Bromomethyl-4-nitro-benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the bromomethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH), and the bromomethyl group (-CH₂Br).

The nitro group is a strong deactivating and meta-directing group, significantly deshielding protons in its vicinity. The carboxylic acid group is also deactivating and meta-directing. The bromomethyl group has a moderate electron-withdrawing inductive effect.

Based on these principles, the following ¹H NMR spectral characteristics are predicted:

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the nitro group is expected to be the most deshielded.

  • Bromomethyl Protons: The two protons of the bromomethyl group will likely appear as a singlet, as there are no adjacent protons to couple with. This signal will be downfield from a typical methyl group due to the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.5d1HH-5
~8.0 - 8.2dd1HH-6
~7.8 - 8.0d1HH-2
~4.8 - 5.0s2H-CH₂Br
>10br s1H-COOH

Note: Predicted chemical shifts are relative to TMS in a solvent like DMSO-d₆ or CDCl₃. The carboxylic acid proton is often broad and may not be observed in all solvents.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups.

  • Carboxylic Carbon: The carbon of the carboxylic acid group (-COOH) is expected to be the most downfield signal due to the two attached oxygen atoms.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range for substituted benzenes. The carbons directly attached to the electron-withdrawing substituents (-NO₂, -COOH, -Br) will be significantly shifted.

  • Bromomethyl Carbon: The carbon of the bromomethyl group (-CH₂Br) will be shifted downfield compared to an unsubstituted methyl group due to the effect of the bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~148 - 152C-4 (C-NO₂)
~135 - 140C-1 (C-COOH)
~132 - 136C-3 (C-CH₂Br)
~130 - 133C-6
~128 - 131C-5
~124 - 127C-2
~30 - 35-CH₂Br

Predicted IR Spectroscopic Data

The IR spectrum is invaluable for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.

  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H bond.

  • C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid.

  • N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.

  • C-Br Stretch: An absorption in the fingerprint region for the carbon-bromine bond.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
1680-1710C=O stretch (Carboxylic acid)
1510-1560Asymmetric N-O stretch (Nitro group)
1340-1380Symmetric N-O stretch (Nitro group)
1600-1620, 1450-1500C=C stretch (Aromatic ring)
3000-3100C-H stretch (Aromatic)
600-700C-Br stretch

Experimental Protocols

To obtain experimental data for this compound, the following standard laboratory procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Visualization of Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir interpretation Spectral Interpretation & Peak Assignment nmr->interpretation ir->interpretation validation Structural Validation interpretation->validation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

While direct spectroscopic data for this compound is not provided in these references, they offer valuable information on the spectroscopic properties of related substituted benzoic acids, which supports the predictions made in this guide.

  • Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

An In-depth Technical Guide on the Theoretical Properties and Synthetic Utility of 3-Bromomethyl-4-nitro-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the theoretical properties, synthesis, and potential applications of 3-Bromomethyl-4-nitro-benzoic acid and its derivatives. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for leveraging this versatile chemical scaffold in organic synthesis and medicinal chemistry.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a bifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a reactive bromomethyl substituent. The electronic interplay between these functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of a diverse range of complex molecules. The strongly electron-withdrawing nitro group, positioned ortho to the bromomethyl moiety, significantly influences the reactivity of the benzylic carbon, while the carboxylic acid provides a handle for further derivatization or anchoring to solid supports. This guide will delve into the theoretical underpinnings of this reactivity, provide practical synthetic protocols, and explore the potential applications of the resulting derivatives.

Physicochemical Properties: A Comparative Overview

Property4-(Bromomethyl)-3-nitrobenzoic acid3-Nitro-4-bromomethyl benzoic acidThis compound (Predicted)
Molecular Formula C₈H₆BrNO₄[1]C₈H₆BrNO₄[2]C₈H₆BrNO₄
Molecular Weight 260.04 g/mol [1]260.04 g/mol 260.04 g/mol
Appearance White to pale yellow crystalline powder[1]Not specifiedLikely a crystalline solid
Melting Point 127-130 °C[1]Not specifiedExpected to be in a similar range, potentially influenced by crystal packing differences.
Solubility Soluble in DMF and dichloromethane; Insoluble in water[1]Not specifiedSimilar solubility profile expected due to the presence of the polar nitro and carboxylic acid groups and the nonpolar aromatic ring.
Acidity (pKa) The nitro group meta to the carboxylic acid will have a moderate acid-strengthening effect.The nitro group ortho to the carboxylic acid will have a significant acid-strengthening effect through induction.The nitro group para to the carboxylic acid will have the strongest acid-strengthening effect due to both inductive and resonance stabilization of the carboxylate anion.[3]

Theoretical Properties and Reactivity

The key to understanding the utility of this compound lies in its electronic structure. The potent electron-withdrawing nature of the nitro group (-NO₂) profoundly impacts the reactivity of both the aromatic ring and the benzylic position of the bromomethyl group.

Activation of the Bromomethyl Group

The nitro group ortho to the bromomethyl group significantly activates the benzylic carbon for nucleophilic substitution reactions (SN2). This activation arises from the stabilization of the electron-rich transition state by the electron-withdrawing nitro group. This makes the bromomethyl group an excellent electrophilic handle for introducing a wide array of nucleophiles.

dot digraph "SN2_Reactivity" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="Nucleophile (Nu⁻)"]; substrate [label="this compound\n(Activated Benzylic Carbon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="[Nu---CH₂---Br]⁻\n(Transition State)\nStabilized by -NO₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Derivative\n(Nu-CH₂-Ar-COOH)"]; leaving_group [label="Br⁻"];

reagents -> substrate [label="Nucleophilic Attack"]; substrate -> transition_state; transition_state -> product; transition_state -> leaving_group [style=dashed]; } figcaption [label="SN2 reaction at the activated benzylic carbon.", fontname="Arial", fontsize=10];

Common nucleophiles that can readily displace the bromide include:

  • O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

  • N-Nucleophiles: Amines (primary, secondary, and aromatic) to form substituted benzylamines.

  • S-Nucleophiles: Thiols and thiophenols to form thioethers.

  • C-Nucleophiles: Enolates and cyanides to form new carbon-carbon bonds.

Aromatic Ring Reactivity

The presence of both a deactivating nitro group and a deactivating carboxylic acid group makes the aromatic ring highly electron-deficient and thus, resistant to electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly deactivating nitro group, should a suitable leaving group be present.

Synthesis of this compound and its Derivatives

A plausible synthetic route to this compound can be adapted from the synthesis of its isomers.[1][2] The general strategy involves either the nitration of a pre-functionalized benzoic acid or the bromination of a methyl group on a nitrated benzoic acid.

Proposed Synthesis of the Parent Acid

Synthesis_Workflow Start 3-Methyl-4-nitrobenzoic Acid Step1 Radical Bromination (NBS, AIBN/light) Start->Step1 Product This compound Step1->Product

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride or chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Derivatives

The true synthetic utility of this compound lies in its ability to serve as a scaffold for generating a library of derivatives through reactions at both the bromomethyl and carboxylic acid functionalities.

Protocol: Synthesis of an Ester Derivative

  • Esterification: To a solution of this compound in an appropriate alcohol (e.g., ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Protocol: Synthesis of an Amide Derivative

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent.

  • Amidation: In a separate flask, dissolve the desired amine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine).

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound derivatives suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The derivatives of this compound can be screened for various biological targets. The ability to readily generate a diverse library of esters, amides, and ethers from this scaffold makes it an attractive starting point for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow Scaffold This compound Derivatization Synthesis of Derivative Library (Esters, Amides, Ethers, etc.) Scaffold->Derivatization Screening High-Throughput Biological Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Solid-Phase Synthesis

The carboxylic acid functionality allows for the attachment of the 3-bromomethyl-4-nitrobenzoyl moiety to a solid support, such as a resin. This is particularly useful in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[2][5] The ortho-nitrobenzyl linkage is known to be photolabile, meaning the synthesized compounds can be cleaved from the resin under UV irradiation, which is a mild and orthogonal deprotection strategy.[6][7][8]

Materials Science

The rigid aromatic core and the potential for introducing various functional groups make these derivatives interesting candidates for the development of novel materials. For instance, they could be incorporated into polymers to modify their properties or used as building blocks for the synthesis of organic electronic materials.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the 1,2,4-substitution pattern.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹, respectively), and the C-Br bond (around 600-700 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions.[10]

Conclusion

This compound is a highly versatile and reactive scaffold with significant potential in organic synthesis, medicinal chemistry, and materials science. The strategic placement of the nitro, bromomethyl, and carboxylic acid groups creates a molecule with dichotomous reactivity, allowing for selective functionalization at multiple sites. While direct experimental data for this specific isomer is limited, a strong theoretical framework based on its electronic properties and comparison with related compounds provides a solid foundation for its exploration and application. This guide has outlined the key theoretical properties, proposed synthetic routes, and potential applications, providing researchers with the necessary insights to unlock the full potential of this valuable chemical entity.

References

  • Rich, D. H., & Gurwara, S. K. (1975). 3-Nitro-4-bromomethyl benzoic acid. U.S. Patent No. 4,189,605. Washington, DC: U.S.
  • P-C. Chen, et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(11), 2534. [Link]

  • S. A. El-Sattar, et al. (2022). Photoreactions of ortho-nitro benzyl esters. Journal of Photochemistry and Photobiology A: Chemistry, 424, 113644. [Link]

  • K. Schaper, et al. (2006). Photochemical properties of o-nitrobenzyl compounds with a bathochromic absorption. Photochemical & Photobiological Sciences, 5(11), 1079-1086. [Link]

  • D. Linxin, H. Liu, & S. Li. (2017). Crystal structure of 4-(chloromethyl)-3-nitrobenzoic acid, C8H6ClNO4. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 621-622. [Link]

  • A. M. M. M. de Sousa, et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 26(16), 4983. [Link]

  • T. Kameyama, et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • R. Behrendt, P. White, & J. Offer. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • M. N. Siddique, et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(15), 4983. [Link]

  • PubChem. (n.d.). 4-(chloromethyl)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • M. P. S. A. Corrêa, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

  • H. Wang, et al. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • W. J. F. M. van der Sanden, et al. (2003). Method for producing 3-bromomethylbenzoic acids.
  • G. Shi, et al. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]

  • PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • R. Behrendt, P. White, & J. Offer. (2016). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka | Patsnap. [Link]

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discovery and history of nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitrobenzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of nitrobenzoic acid and its derivatives. We traverse the timeline from the foundational synthesis of nitroaromatics to the development of sophisticated methodologies for isomer-specific production and derivatization. The narrative emphasizes the causal relationships behind experimental choices, detailing the evolution of synthetic protocols from harsh, classical conditions to modern, efficient techniques. Key transformations, including the pivotal Ullmann condensation and the diazotization of derived aminobenzoic acids, are examined in detail. Through structured data tables, step-by-step experimental workflows, and illustrative diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into this vital class of chemical compounds.

Foundational Discoveries: The Genesis of Nitroaromatics

The story of nitrobenzoic acid derivatives begins not with the acid itself, but with the successful nitration of benzene. In 1834, the German chemist Eilhardt Mitscherlich first prepared nitrobenzene by treating benzene with fuming nitric acid.[1][2] This seminal work opened the door to the vast field of aromatic nitro compounds. Mitscherlich, who also named benzene, laid the crucial groundwork for subsequent discoveries in aromatic chemistry.[3][4]

Following this, the direct nitration of benzoic acid was accomplished in the 19th century, yielding nitrobenzoic acid.[5] This process, typically employing a mixture of concentrated nitric and sulfuric acids, introduces a nitro (–NO₂) group onto the benzene ring of the benzoic acid molecule. The inherent chemistry of electrophilic aromatic substitution dictates the position of this new group. The carboxylic acid (–COOH) group is an electron-withdrawing meta-director, meaning the primary product of this reaction is 3-nitrobenzoic acid (m-nitrobenzoic acid).[6] However, small quantities of the ortho (2-nitro) and para (4-nitro) isomers are also formed, necessitating laborious purification methods in early preparations.[6]

G cluster_0 19th Century Foundational Syntheses cluster_1 Early 20th Century Derivative Chemistry Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene E. Mitscherlich (1834) Fuming HNO3 Benzoic_Acid Benzoic Acid Nitrobenzoic_Acids Nitrobenzoic Acids (Isomer Mixture) Benzoic_Acid->Nitrobenzoic_Acids Direct Nitration HNO3/H2SO4 Aminobenzoic_Acid Aminobenzoic Acid Nitrobenzoic_Acids->Aminobenzoic_Acid Reduction N_Phenylanthranilic_Acid N-Phenylanthranilic Acid Nitrobenzoic_Acids->N_Phenylanthranilic_Acid F. Ullmann (1903) Ullmann Condensation Diazonium_Salt Diazonium Salt Aminobenzoic_Acid->Diazonium_Salt P. Griess (1858) Diazotization G cluster_Toluene Toluene Pathway cluster_BenzoicAcid Benzoic Acid Pathway Toluene Toluene Nitrotoluenes 2-Nitrotoluene & 4-Nitrotoluene Toluene->Nitrotoluenes Nitration (ortho, para directing) o_NBA 2-Nitrobenzoic Acid (ortho) Nitrotoluenes->o_NBA Oxidation p_NBA 4-Nitrobenzoic Acid (para) Nitrotoluenes->p_NBA Oxidation BenzoicAcid Benzoic Acid m_NBA_direct 3-Nitrobenzoic Acid (meta) BenzoicAcid->m_NBA_direct Direct Nitration (meta directing) MethylBenzoate Methyl Benzoate BenzoicAcid->MethylBenzoate Esterification MethylNitrobenzoate Methyl m-Nitrobenzoate MethylBenzoate->MethylNitrobenzoate Nitration (meta directing) m_NBA_indirect 3-Nitrobenzoic Acid (meta) MethylNitrobenzoate->m_NBA_indirect Saponification

Caption: Primary synthetic pathways to the isomers of nitrobenzoic acid.

Table 1: Comparison of Synthetic Methods for Nitrobenzoic Acid Isomers
Target IsomerPrecursorMethodKey Rationale & InsightsTypical Oxidant (if any)
2-Nitrobenzoic acid 2-NitrotolueneOxidationAvoids poor selectivity of direct nitration; utilizes separable nitrotoluene isomers.Nitric Acid, Permanganate
3-Nitrobenzoic acid Benzoic AcidDirect NitrationMost direct route; –COOH is a meta-director. Can be impure.N/A
3-Nitrobenzoic acid Methyl BenzoateNitration & SaponificationOften provides higher yield and purity than direct nitration of the acid. [6]N/A
4-Nitrobenzoic acid 4-NitrotolueneOxidationMost efficient commercial route; leverages ortho-, para-directing effect in toluene nitration. [7]O₂, Sodium Dichromate [8]

Key Derivatives and Their Historical Synthesis

The true value of nitrobenzoic acids lies in their role as versatile intermediates for a vast range of derivatives. The nitro and carboxylic acid groups provide two reactive handles for further chemical transformations.

Reduction to Aminobenzoic Acids and the Griess Reaction

A primary transformation is the reduction of the nitro group to an amine (–NH₂), yielding aminobenzoic acids. These derivatives are crucial building blocks for dyes and pharmaceuticals. This reduction unlocked a new realm of chemistry, most notably explored by the German chemist Peter Griess. In 1858, Griess discovered the diazotization reaction, where a primary aromatic amine reacts with nitrous acid to form a diazonium salt. [9][10][11] These diazonium salts, derived from aminobenzoic acids, are highly reactive intermediates. They can be coupled with other aromatic compounds (like phenols or anilines) to form intensely colored azo compounds, which became the foundation of the synthetic dye industry. [9]

N-Aryl Derivatives: The Ullmann Condensation

Another class of critical derivatives, nitrophenylbenzoic acids, are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these compounds is historically linked to the Ullmann condensation, a copper-catalyzed reaction first reported by Fritz Ullmann in 1903. [12] This reaction couples an aryl halide with an amine. [12]In this context, a halogenated nitrobenzoic acid is reacted with an aniline, or a halogenated benzoic acid with a nitroaniline. Historically, these reactions were notoriously difficult, requiring very high temperatures (often >200°C), polar aprotic solvents, and stoichiometric amounts of copper powder. [12]The evolution of this reaction to use catalytic amounts of copper and milder conditions represents a significant advancement in organic synthesis.

G cluster_Reduction Pathway 1: Reduction & Diazotization cluster_Ullmann Pathway 2: Ullmann Condensation Start Nitrobenzoic Acid (Starting Material) Reduction Step 1: Reduction (e.g., Fe/HCl, H2/Pd) Start->Reduction Halogenation Step 1: Halogenation (e.g., NBS, SOCl2) Start->Halogenation Aminobenzoic Product: Aminobenzoic Acid Reduction->Aminobenzoic Diazotization Step 2: Diazotization (NaNO2, HCl, 0-5°C) Aminobenzoic->Diazotization Diazonium Intermediate: Diazonium Salt Diazotization->Diazonium Coupling Step 3: Azo Coupling (with Phenol/Aniline) Diazonium->Coupling AzoDye Final Product: Azo Dye Coupling->AzoDye HalogenatedNBA Intermediate: Halogenated Nitrobenzoic Acid Halogenation->HalogenatedNBA Condensation Step 2: Ullmann Condensation (with Aniline, Cu catalyst) HalogenatedNBA->Condensation NPBA Final Product: Nitrophenylbenzoic Acid Condensation->NPBA

Sources

An In-depth Technical Guide to the Structural Analysis of Brominated Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Brominated Benzoic Acids

Brominated benzoic acids are a pivotal class of compounds in modern chemistry. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of a bromine atom on the benzoic acid scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity.[1][3][4] This structural diversity, however, presents a significant analytical challenge: the unambiguous identification of positional isomers.[3] Distinguishing between, for example, 2-bromobenzoic acid and 4-bromobenzoic acid requires a sophisticated, multi-technique approach, as their physical and chemical properties can be remarkably similar.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of these critical compounds. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.

The Integrated Analytical Workflow

A robust structural determination is rarely achieved with a single technique. Instead, it relies on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data builds an unshakeable, comprehensive picture of the molecule. Our approach is hierarchical, beginning with mass confirmation, moving to connectivity and isomer differentiation, and culminating in the absolute spatial arrangement of atoms.

G cluster_0 Initial Characterization cluster_1 Structural Connectivity & Isomerism cluster_2 Definitive 3D Structure cluster_3 Computational Corroboration MS Mass Spectrometry (MS) Confirm Molecular Weight & Bromine Presence NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity MS->NMR Provides Molecular Formula SCXRD Single-Crystal X-ray Diffraction (SCXRD) Absolute Structure NMR->SCXRD Suggests Isomer for Crystallization DFT Computational (DFT) Predict Spectra & Properties NMR->DFT Provides Experimental Data for Comparison FTIR FTIR Spectroscopy Identify Functional Groups FTIR->NMR Confirms -COOH Group SCXRD->MS Ultimate Confirmation SCXRD->NMR Ultimate Confirmation SCXRD->FTIR Ultimate Confirmation SCXRD->DFT Ultimate Confirmation

Caption: Integrated workflow for structural analysis.

Mass Spectrometry (MS): The First Definitive Clue

Mass spectrometry is the initial checkpoint, providing two critical pieces of information: the molecular weight and definitive evidence of bromine's presence.

Expertise & Causality: The Isotopic Signature of Bromine

The core strength of MS in this context lies in bromine's unique isotopic distribution. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5][6][7] This means that any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum, separated by 2 m/z units, with nearly equal intensity (M+ and M+2 peaks).[6][7][8] This 1:1 doublet is an unmistakable signature for the presence of one bromine atom and is the first and most crucial piece of evidence to obtain.[6][7]

Data Presentation: Isotopic Abundance

IsotopeNatural Abundance
⁷⁹Br~50.5%
⁸¹Br~49.5%

This near 1:1 abundance is the source of the characteristic M/M+2 pattern in the mass spectrum.[5]

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the brominated benzoic acid in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the analyte from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a robust technique for small organic molecules and often produces information-rich fragmentation patterns.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Self-Validation/Trustworthiness:

    • Verify the M/M+2 Pattern: Confirm the presence of two peaks of nearly equal intensity, separated by 2 m/z units, in the molecular ion region.

    • Analyze Fragmentation: Look for the loss of the bromine atom (a loss of 79 or 81 amu) and the loss of the carboxylic acid group (a loss of 45 amu, -COOH). These fragments corroborate the proposed structure.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connections

Once the molecular formula is confirmed, NMR spectroscopy is employed to determine the connectivity of the atoms, specifically to differentiate between positional isomers.

Expertise & Causality: Decoding Substitution Patterns

The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR are highly sensitive to the electronic environment created by the substituents (-COOH and -Br).[9][10] The electron-withdrawing nature of both the carboxylic acid and bromine deshields adjacent protons, shifting them downfield. The coupling (splitting) patterns between adjacent protons reveal their relative positions on the ring. For instance, a proton with two neighbors will appear as a triplet, while a proton with one neighbor will be a doublet.[9] ¹³C NMR complements this by showing the number of unique carbon environments.[11] Due to the symmetry of a monosubstituted benzene ring, carbons C2/C6 and C3/C5 are chemically equivalent; further substitution with bromine breaks this symmetry in distinct ways for each isomer.[11]

Data Presentation: Expected ¹H NMR Patterns for Monobrominated Benzoic Acid Isomers

IsomerExpected Aromatic Proton SignalsKey Differentiating Features
2-Bromobenzoic acid4 distinct signals (multiplets)All protons are unique, complex splitting.
3-Bromobenzoic acid4 distinct signals (singlet/triplet/doublets)One proton may appear as a broad singlet.
4-Bromobenzoic acid2 signals (doublets, AA'BB' system)Symmetrical pattern due to two sets of equivalent protons.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3] DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and shifts the acidic -COOH proton far downfield (~13 ppm), preventing overlap with aromatic signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Integrate the peaks to confirm the proton count for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm. The carboxyl carbon will be significantly downfield (~165-175 ppm).[11]

  • Self-Validation/Trustworthiness:

    • Solvent Peak: Use the known chemical shift of the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal reference.

    • Integration: The integral ratios in the ¹H NMR spectrum must match the number of protons in each environment. For a bromobenzoic acid, the aromatic region should integrate to 4 protons and the carboxylic acid proton to 1.[9]

    • 2D NMR (if needed): If the 1D spectra are ambiguous, run a COSY (Correlation Spectroscopy) experiment to confirm which protons are coupled (adjacent) to each other.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Confirmation H1_NMR ¹H NMR Integration (Proton Count) Chemical Shift (Environment) Coupling (Neighbors) Structure Isomeric Structure H1_NMR->Structure C13_NMR ¹³C NMR Number of Signals (Unique Carbons) Chemical Shift (Functional Group ID) C13_NMR->Structure COSY COSY Shows ¹H-¹H Couplings Confirms Adjacency HSQC HSQC Correlates ¹H to attached ¹³C Assigns Carbon Peaks Structure->COSY Clarifies Ambiguity Structure->HSQC Confirms Assignments

Caption: Logic of NMR techniques for isomer elucidation.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

While MS and NMR provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that delivers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[12][13][14]

Expertise & Causality: From Diffraction to Structure

SCXRD works by passing a beam of X-rays through an ordered, single crystal.[14] The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots.[14] By measuring the position and intensity of these spots, a 3D electron density map can be calculated. From this map, the precise location of each atom, bond lengths, and bond angles can be determined, providing definitive proof of the isomeric structure. For brominated benzoic acids, this technique also reveals fascinating intermolecular interactions, such as hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atom.[15]

Experimental Protocol: Growing and Analyzing a Single Crystal
  • Crystal Growth (The Critical Step): High-quality crystals are paramount.[12][13][16]

    • Purity: Start with the purest sample possible. Impurities disrupt the crystal lattice.[16]

    • Slow Evaporation: Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near-saturation.[16] Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days.[16][17]

    • Solvent Layering: Dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (miscible with the first, but in which the compound is insoluble) on top.[12][17] Crystals will form slowly at the interface as the solvents diffuse.

  • Crystal Mounting: Carefully select a well-formed crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible cracks.[14] Mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Use specialized software (e.g., Olex2, SHELX) to process the diffraction data, solve the phase problem, and build an atomic model. This model is then refined against the experimental data to achieve the best fit.

  • Self-Validation/Trustworthiness:

    • R-factor: The final crystallographic R-factor (or R1 value) is a measure of the agreement between the calculated model and the experimental data. A value below 5% (0.05) is considered excellent for small molecules.

    • Disorder: Check for any atomic disorder, which should be modeled appropriately.

    • Reasonable Geometry: The resulting bond lengths and angles should be chemically sensible.

Complementary & Confirmatory Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[18][19] For a brominated benzoic acid, the spectrum will be dominated by two characteristic signals:

  • A very broad O-H stretch from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.[20]

  • A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1700 cm⁻¹.[20][21]

While not useful for distinguishing isomers, FTIR quickly validates the presence of the benzoic acid moiety.[18]

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, are powerful tools for corroborating experimental findings.[22][23] By building a theoretical model of each possible isomer, one can predict their NMR spectra.[23][24][25][26] Comparing the predicted chemical shifts for each isomer with the experimental data provides a strong basis for assignment. This is especially valuable in cases of complex or overlapping NMR signals. DFT can also provide insight into the electronic structure and the nature of intermolecular forces like halogen bonding.[22]

Conclusion

References

  • Title: mass spectra - the M+2 peak - Chemguide Source: Chemguide URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]

  • Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: ms isotopes: Br and Cl Source: College of Saint Benedict and Saint John's University URL: [Link]

  • Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]

  • Title: Infrared Spectroscopy: Analyse the functional groups of benzoic acid Source: Slideshare URL: [Link]

  • Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL: [Link]

  • Title: infrared spectrum of benzoic acid C7H6O2 C6H5COOH Source: Doc Brown's Chemistry URL: [Link]

  • Title: Video: Growing Crystals for X-ray Diffraction Analysis Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] Source: ResearchGate URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Infrared Spectra and Molecular Configuration of Benzoic Acid Source: CORE URL: [Link]

  • Title: 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Crystal Growing Tips Source: University of Florida Center for X-ray Crystallography URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link]

  • Title: 1H proton nmr spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: RSC Publishing URL: [Link]

  • Title: Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Source: Proprep URL: [Link]

  • Title: Effect of halogens in benzoic acid Source: thetestmag.com URL: [Link]

  • Title: Computational Chemistry in Nuclear Magnetic Resonance Source: MDPI URL: [Link]

  • Title: Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges Source: Preprints.org URL: [Link]

  • Title: NMR Prediction with Computational Chemistry Source: ResearchGate URL: [Link]

  • Title: Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Computational NMR Prediction: A Microreview Source: Corin Wagen URL: [Link]

  • Title: benzoic acid (NMR Spectrum) Source: University of Wisconsin-Platteville URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PubMed Central (PMC) URL: [Link]

  • Title: The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances Source: ACS Publications URL: [Link]

  • Title: Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Source: Quora URL: [Link]

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Methodological & Application

Application Notes and Protocols: The Use of 3-Bromomethyl-4-nitro-benzoic Acid as a Photocleavable Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, yet the choice of linker—the molecular anchor connecting the nascent peptide to the solid support—remains a critical determinant of the overall success, purity, and applicability of the final product. This guide provides an in-depth exploration of 3-Bromomethyl-4-nitro-benzoic acid, a versatile photocleavable linker. By leveraging an o-nitrobenzyl (ONB) scaffold, this linker introduces an orthogonal cleavage strategy that is responsive to UV light, typically around 365 nm.[1] This method circumvents the often harsh acidic conditions (e.g., Trifluoroacetic acid - TFA) required for traditional linkers, thereby preserving the integrity of peptides with sensitive modifications or complex tertiary structures.[2][3] We present the underlying chemical principles, strategic advantages, and detailed, field-proven protocols for the successful application of this linker, from resin functionalization to the final, light-induced release of the target peptide.

Core Principles and Properties

This compound is a bifunctional molecule designed for SPPS.[1] Its carboxylic acid function allows for stable amide bond formation with an amino-functionalized resin, while the bromomethyl group serves as the attachment point for the C-terminus of the first amino acid. The core of its utility lies in the 4-nitro-benzyl moiety, which confers its photolabile nature.

Physicochemical Properties

A clear understanding of the linker's physical properties is essential for its effective handling and deployment in synthesis.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 55715-03-2[1][4]
Molecular Formula C₈H₆BrNO₄[1][4]
Molecular Weight 260.04 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 127-130 °C[1][4]
Solubility Soluble in DMF, Dichloromethane (DCM); Insoluble in water[1][4]
Photochemical Cleavage Mechanism

The cleavage of o-nitrobenzyl-based linkers is a well-characterized photochemical process.[1][5] Upon irradiation with UV light (λ ≈ 365 nm), the molecule undergoes a Norrish Type II-like intramolecular reaction.

  • Photon Absorption: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon attached to the peptide).

  • Intermediate Formation: This abstraction leads to the formation of an aci-nitro intermediate.

  • Rearrangement and Hydrolysis: The intermediate rapidly rearranges and, in the presence of trace water, hydrolyzes to release the peptide with a native carboxylic acid C-terminus, leaving behind a 2-nitrosobenzaldehyde byproduct.[1]

This mechanism is "traceless," meaning no part of the linker remains attached to the cleaved peptide, a significant advantage for producing native peptide sequences.[2]

G cluster_mechanism Photocleavage Mechanism A 1. UV Photon (365 nm) Absorption B 2. Excited Nitro Group (n -> π*) A->B C 3. Intramolecular H-Abstraction B->C D 4. Aci-Nitro Intermediate C->D E 5. Rearrangement & Hydrolysis D->E F Released Peptide (C-terminal COOH) + 2-Nitrosobenzaldehyde byproduct E->F

Caption: Simplified workflow of the o-nitrobenzyl photocleavage mechanism.

Strategic Advantages in Modern Peptide Synthesis

The choice to use a photolabile linker is a strategic one, offering distinct advantages over acid-labile systems, particularly in complex synthetic campaigns.

  • Orthogonality: Photocleavage is completely orthogonal to the most common protection schemes in SPPS, namely the Fmoc/tBu strategy.[2][6] This allows for the removal of acid-sensitive side-chain protecting groups (like Boc, tBu, Trt) while the peptide backbone remains securely anchored to the resin. This is invaluable for on-resin modification or cyclization.

  • Mild Cleavage Conditions: The release of the peptide is triggered by light under neutral and mild conditions, avoiding exposure to strong acids that can degrade or modify sensitive residues (e.g., tryptophan, methionine) or post-translational modifications like glycosylation or phosphorylation.[2][7]

  • High-Throughput Synthesis and Screening: The ability to control cleavage spatially and temporally makes this linker ideal for array-based synthesis and screening platforms.[2][8] Peptides can be selectively released from specific locations on a chip for subsequent analysis.[8]

  • Clean Crude Product: The clean and efficient nature of the cleavage reaction often results in crude peptides of high purity, simplifying downstream purification efforts.[2]

Comprehensive Experimental Workflow and Protocols

The following protocols provide a validated framework for the use of this compound in Fmoc-based SPPS.

G Resin Amino-functionalized Resin (e.g., Aminomethyl-PS) LinkerAttach Protocol 4.1: Linker Attachment Resin->LinkerAttach LinkedResin Photolabile Linker-Resin LinkerAttach->LinkedResin AALoad Protocol 4.2: First AA Loading LinkedResin->AALoad LoadedResin Fmoc-AA-Linker-Resin AALoad->LoadedResin SPPS Protocol 4.3: Iterative Fmoc-SPPS (Deprotection & Coupling) LoadedResin->SPPS PeptideResin Protected Peptide-Resin SPPS->PeptideResin Deprotect Protocol 4.4: On-Resin Side-Chain Deprotection (TFA) PeptideResin->Deprotect DeprotectedPeptideResin Deprotected Peptide-Resin Deprotect->DeprotectedPeptideResin Cleavage Protocol 4.5: Photocleavage (UV, 365 nm) DeprotectedPeptideResin->Cleavage Peptide Crude Peptide in Solution Cleavage->Peptide Purify HPLC Purification Peptide->Purify Final Pure Peptide Purify->Final

Caption: Overall experimental workflow from resin preparation to purified peptide.

Protocol 4.1: Attachment of Linker to Aminomethyl Resin

This protocol describes the coupling of the linker's carboxylic acid to a primary amine on the solid support.

  • Materials:

    • Aminomethyl (AM) or Rink Amide resin (1.0 mmol/g substitution)

    • This compound (2.0 eq over resin capacity)

    • N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq)

    • Hydroxybenzotriazole (HOBt) (2.0 eq)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Procedure:

    • Place the resin in a suitable reaction vessel and swell in DMF for 1 hour, then drain.

    • In a separate flask, dissolve this compound and HOBt in a minimal volume of DMF.

    • Add DIC to the solution and allow to pre-activate for 10 minutes at room temperature.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

    • Scientist's Note: To ensure complete reaction and minimize unreacted amine sites, perform a capping step. Treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (10:5:85 v/v/v) for 30 minutes. Wash as before.

    • Dry the resin under vacuum. Confirm successful attachment using a qualitative test (e.g., Kaiser test on a sample bead; should be negative).

Protocol 4.2: Loading of the First Fmoc-Amino Acid

The first amino acid is anchored to the linker via esterification of its carboxylate with the linker's benzylic bromide. The use of a cesium salt of the amino acid is highly recommended to enhance reactivity.

  • Materials:

    • Linker-functionalized resin (from Protocol 4.1)

    • Fmoc-protected amino acid (3.0 eq over resin capacity)

    • Cesium carbonate (Cs₂CO₃) (0.5 eq relative to amino acid)

    • Methanol (MeOH), DMF

  • Procedure:

    • Dissolve the Fmoc-amino acid in MeOH. Add the Cs₂CO₃ and stir until fully dissolved.

    • Remove the solvent by rotary evaporation to yield the Fmoc-amino acid cesium salt as a white solid. Dry thoroughly under high vacuum.

    • Swell the linker-functionalized resin in DMF for 1 hour.

    • Dissolve the dried Fmoc-amino acid cesium salt in DMF.

    • Add the amino acid solution to the resin.

    • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

    • Drain and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum. Determine the loading capacity (substitution level) by spectrophotometric analysis of the fulvene-piperidine adduct after Fmoc deprotection of a small, weighed sample.[9]

Protocol 4.3: Standard Fmoc-SPPS Cycles

With the first residue loaded, the peptide is elongated using standard automated or manual Fmoc-SPPS cycles.[10][]

  • Cycle Steps:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.[12]

    • Washing: Wash thoroughly with DMF (5-7x) to remove all traces of piperidine and dibenzofulvene.

    • Amino Acid Coupling:

      • Pre-activate the incoming Fmoc-amino acid (4.0 eq) with a suitable coupling agent (e.g., HATU/DIPEA or HBTU/HOBt/DIPEA) in DMF.

      • Add the activated amino acid solution to the resin and react for 45-90 minutes.

    • Washing: Wash with DMF (3x).

    • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If positive, recouple.

    • Repeat the cycle for each amino acid in the sequence.

Protocol 4.4: On-Resin Side-Chain Deprotection

This step highlights the orthogonality of the photolabile linker. It is performed after peptide elongation is complete.

  • Materials:

    • Fully assembled, protected peptide-resin

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (CAUTION: TFA is highly corrosive) .

    • DCM, MeOH

  • Procedure:

    • Wash the peptide-resin with DCM (3x) and dry briefly.

    • Add the cold TFA cleavage cocktail to the resin.

    • Agitate gently at room temperature for 2-3 hours.

    • Scientist's Note: TIS is a scavenger used to trap reactive cations generated during the deprotection of groups like Pbf (on Arg) and Trt (on Cys, His, Asn, Gln), preventing side reactions.

    • Filter the TFA solution away from the resin. The peptide remains on the resin.

    • Wash the resin immediately and thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove all residual acid.

    • Dry the resin under vacuum.

Protocol 4.5: Photocleavage and Peptide Release

This final step releases the fully deprotected peptide into solution.

  • Materials & Equipment:

    • Deprotected peptide-resin (from Protocol 4.4)

    • Cleavage Solvent: A neutral, UV-transparent solvent mixture (e.g., DMF, DCM/MeOH 1:1, or MeCN/H₂O).

    • Photochemical reactor or a flask with a UV lamp (long-wave, ~365 nm).

    • Inert gas (Nitrogen or Argon).

  • Procedure:

    • Place the dry resin in a quartz or borosilicate glass reaction vessel.

    • Add the cleavage solvent to form a loose slurry, ensuring the resin is fully submerged.

    • Bubble an inert gas through the slurry for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the nitro group.

    • Irradiate the slurry with a 365 nm UV lamp while maintaining gentle agitation.

    • Scientist's Note: The optimal irradiation time can vary from 1 to 6 hours, depending on the peptide sequence, resin loading, and lamp intensity. Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing via HPLC-MS.

    • Once cleavage is complete, filter the resin and collect the supernatant containing the peptide.

    • Wash the resin with fresh cleavage solvent (2-3x) and combine the filtrates.

    • Remove the solvent from the combined filtrates by rotary evaporation or lyophilization to yield the crude peptide.

    • Purify the peptide using standard reverse-phase HPLC.

References

  • A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. Available at: [Link]

  • (PDF) A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate. Available at: [Link]

  • A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. Sciety Labs. Available at: [Link]

  • Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. ACS Publications. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC - NIH. Available at: [Link]

  • Cleavable linker for peptide synthesis. Google Patents.
  • Photolabile Linkers for Solid-Phase Synthesis. PubMed. Available at: [Link]

  • Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University. Available at: [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. RSC Publishing. Available at: [Link]

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. NIH. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Photocleavable linker for the patterning of bioactive molecules. PubMed. Available at: [Link]

  • Solid-phase peptide synthesis. RSC Publishing. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 3-Bromomethyl-4-nitro-benzoic Acid as a High-Efficiency Photocleavable Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Release with Light

In fields ranging from targeted drug delivery to proteomics and high-throughput screening, the ability to control the release of molecules in a specific time and place is paramount.[1][2] Photocleavable linkers, molecular constructs that break apart upon exposure to light, offer an unparalleled level of spatiotemporal control.[3][4] Among these, the ortho-nitrobenzyl (ONB) class of linkers has become a cornerstone technology due to its reliability and well-understood mechanism.[4][5][6]

This guide provides an in-depth exploration of 3-Bromomethyl-4-nitro-benzoic acid, a bifunctional ONB linker. Its structure is uniquely suited for versatile conjugation strategies, featuring a reactive bromomethyl group and a carboxylic acid handle. We will delve into the underlying photochemical mechanism, provide detailed, field-tested protocols for its conjugation and cleavage, and offer expert insights to ensure successful implementation in your research.

Physicochemical and Photochemical Properties

A thorough understanding of the linker's properties is the foundation for designing robust experimental protocols.

PropertyValueReference(s)
IUPAC Name 4-(Bromomethyl)-3-nitrobenzoic acid[5][7]
CAS Number 55715-03-2[5][7][8]
Molecular Formula C₈H₆BrNO₄[5][7][8]
Molecular Weight 260.04 g/mol [5][8]
Appearance White to light yellow crystalline powder[5][8]
Melting Point 127-130 °C[5][8]
Solubility Soluble in DMF, DMSO, Dichloromethane; Insoluble in water[5][8]
Typical Cleavage Wavelength ~365 nm (near-UV)[5][6][9]

The Photocleavage Mechanism: An Intramolecular Rearrangement

The photocleavage of o-nitrobenzyl linkers is a well-orchestrated intramolecular process initiated by the absorption of a photon.[5] This is not a simple bond-breaking event but a sophisticated rearrangement.

  • Photon Absorption: The process begins when the nitro group absorbs a photon of near-UV light (~365 nm), promoting it to an excited state.[5][10]

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon (the -CH₂-Br group). This forms an aci-nitro intermediate.[5][11]

  • Rearrangement and Release: The unstable aci-nitro intermediate rapidly rearranges and hydrolyzes. This concerted process cleaves the bond connecting the linker to the conjugated molecule, releasing the cargo.[11]

  • Byproduct Formation: A 2-nitrosobenzaldehyde derivative is formed as a byproduct.[5][12] It is crucial to be aware of this byproduct, as it can potentially react with other molecules in the system or act as an internal light filter, slowing the cleavage rate over time.[6]

G cluster_start Initial State cluster_process Photochemical Cleavage cluster_end Final Products Start o-Nitrobenzyl Linker (Conjugated to Molecule-X) Photon 1. Photon Absorption (~365 nm UV Light) H_Abstraction 2. Intramolecular H-Abstraction Photon->H_Abstraction Excitation AciNitro aci-Nitro Intermediate H_Abstraction->AciNitro Forms Rearrange 3. Rearrangement & Hydrolysis AciNitro->Rearrange Decays Released Released Molecule-X (Active) Rearrange->Released Byproduct 2-Nitrosobenzaldehyde Byproduct Rearrange->Byproduct

Caption: The photocleavage mechanism of an o-nitrobenzyl linker.

Experimental Protocols: A Guide to Application

The dual functionality of this compound allows for two primary conjugation strategies. The choice depends on the available functional groups on your molecule of interest.

Protocol 1: Conjugation via the Carboxylic Acid Moiety (Amide Bond Formation)

This protocol is ideal for conjugating the linker to molecules containing primary or secondary amines, such as proteins (lysine residues), peptides, or small molecules. The process involves activating the linker's carboxylic acid to form a stable amide bond.

Workflow Overview

G Linker 3-Bromomethyl-4-nitro- benzoic acid Activation Activate Carboxylic Acid (EDC/NHS) Linker->Activation Coupling Amide Coupling Reaction (Add Amine + Base) Activation->Coupling Amine Amine-Containing Molecule (R-NH₂) Amine->Coupling Purify Purification (Chromatography) Coupling->Purify Final Final Conjugate Purify->Final

Caption: Workflow for conjugation via the carboxylic acid group.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Amine-containing molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous NaHCO₃ solution and brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of the Linker:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution.[5]

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the NHS-ester can be monitored by TLC or LC-MS. This step creates a highly reactive intermediate that is susceptible to hydrolysis, hence the need for anhydrous conditions.

  • Amine Coupling:

    • In a separate flask, dissolve your amine-containing molecule (1.1 eq) in anhydrous DMF.

    • Add the solution of the amine-containing molecule to the activated linker solution.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture. The base scavenges the HCl produced during the reaction, driving the equilibrium towards product formation.

    • Stir the reaction at room temperature for 12-24 hours.[5]

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and NHS) and brine (to remove residual salts).[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure conjugate.[5]

Protocol 2: Conjugation via the Bromomethyl Group (Thioether Bond Formation)

This protocol is designed for molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins or peptides. The bromomethyl group is an excellent electrophile that readily reacts with nucleophilic thiols.

Materials:

  • Conjugate from Protocol 1 (or the base linker if the carboxylic acid is to be used later)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for protein reduction

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Step-by-Step Procedure:

  • Preparation of the Thiol Molecule (for Proteins):

    • If your protein has disulfide bonds, it must first be reduced. Dissolve the protein in a degassed reaction buffer. Degassing is critical to prevent re-oxidation of the thiols by atmospheric oxygen.

    • Add a 10- to 50-fold molar excess of a reducing agent like TCEP or DTT.[5]

    • Incubate at 37°C for 30-60 minutes.[5]

    • Remove the excess reducing agent using a desalting column equilibrated with fresh, degassed reaction buffer.[5]

  • Conjugation Reaction:

    • Dissolve the this compound linker (or its pre-functionalized conjugate) in a minimal amount of anhydrous DMF or DMSO.

    • Add a 5- to 20-fold molar excess of the linker solution to the reduced protein or thiol-containing molecule solution.[5] The final concentration of the organic solvent should ideally not exceed 10% to maintain protein stability.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching and Purification:

    • Quench any unreacted bromomethyl groups by adding a small excess of a thiol-containing quenching reagent (e.g., L-cysteine). Incubate for 30 minutes at room temperature.[5]

    • Purify the final conjugate to remove unreacted linker and quenching reagent. This is typically achieved using a desalting column or through dialysis against a suitable buffer.[5]

Protocol 3: General Procedure for Photocleavage

This protocol outlines the light-induced release of the conjugated molecule. The optimal conditions, particularly irradiation time, should be determined empirically for each specific conjugate.

Materials:

  • Solution of the photocleavable conjugate in a suitable solvent (e.g., buffer, methanol, acetonitrile). The solvent must be transparent at the irradiation wavelength.

  • UV lamp with a primary emission wavelength around 365 nm (e.g., mercury lamp or LED).[5][9]

  • Quartz or borosilicate glass reaction vessel (standard plasticware is often opaque to UV light).

  • Analytical equipment for monitoring (HPLC, LC-MS, UV-Vis spectrophotometer).[10][13]

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a solution of the conjugate at a known concentration. The optimal concentration depends on the molar absorptivity of the linker and the path length of the vessel, but should be low enough to avoid inner filter effects.[14]

  • Irradiation:

    • Place the solution in the UV-transparent reaction vessel.

    • Irradiate the solution with the 365 nm UV lamp. The distance from the lamp and the power of the source will determine the required time.

    • If the sample is sensitive to heat, perform the irradiation on ice or in a temperature-controlled chamber.

  • Monitoring and Analysis:

    • At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the starting conjugate and the appearance of the cleaved product.

    • HPLC/LC-MS: This is the most robust method, allowing for the separation and quantification of the starting material, the released molecule, and the byproduct.[6][10][15]

    • UV-Vis Spectroscopy: Track changes in the absorbance spectrum. The cleavage of the ONB group results in a spectral shift that can be monitored.[10]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield (Amide) 1. Inactive EDC (hydrolyzed).2. Wet solvents/reagents.3. Insufficient base.4. Steric hindrance around the amine.1. Use fresh, high-quality EDC.2. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere.3. Ensure at least 2 equivalents of base (DIPEA/TEA) are used.4. Increase reaction time or temperature; consider a different coupling agent.
Low Conjugation Yield (Thiol) 1. Incomplete reduction of disulfides.2. Re-oxidation of thiols to disulfides.3. Hydrolysis of the bromomethyl group.1. Increase the excess of reducing agent or incubation time.2. Use thoroughly degassed buffers for all steps.3. Prepare the linker solution immediately before adding it to the protein solution.
Incomplete Photocleavage 1. Insufficient light exposure (time or intensity).2. Incorrect wavelength.3. Inner filter effect (solution too concentrated).4. UV-absorbing solvent or vessel.1. Increase irradiation time or use a more powerful lamp.[10]2. Verify lamp output is centered around 365 nm.[10]3. Dilute the sample solution.[14]4. Use a UV-transparent solvent and a quartz or borosilicate vessel.
Side Reactions/Degradation 1. Photodamage to the released molecule.2. Reactivity of the nitroso byproduct.1. Minimize irradiation time by optimizing light intensity. Include radical scavengers if the molecule is particularly sensitive.[6]2. Include a "scavenger" reagent for aldehydes if the byproduct is problematic for the downstream application.

References

  • Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker. Benchchem.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage.
  • 3-Nitro-4-bromomethyl benzoic acid.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Sigma-Aldrich.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH.
  • Real-Time Monitoring of o-Nitrobenzyl (oNv) Group Deprotection. Benchchem.
  • An In-depth Technical Guide to 4-(Bromomethyl)
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Analytical methods.
  • 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2. J&K Scientific.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjug
  • Using o-nitrobenzyls as photocleavable linker to prepare...
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applic
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
  • Recent progress in drug delivery. PMC - NIH.

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Illuminating Pathways to Targeted Therapies: Applications of 4-(Bromomethyl)-3-nitrobenzoic Acid in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, precision and control are paramount. The ability to deliver a therapeutic agent to a specific site of action at a designated time can dramatically enhance efficacy while minimizing off-target effects. 4-(Bromomethyl)-3-nitrobenzoic acid has emerged as a versatile molecular scaffold, offering innovative solutions to these challenges. Its unique bifunctional nature, possessing a reactive bromomethyl group for conjugation and a nitro-substituted aromatic ring, enables its application in two distinct and powerful drug delivery strategies: photocleavable systems for on-demand drug release and hypoxia-activated prodrugs for targeted therapy of solid tumors.

This comprehensive guide provides detailed application notes and protocols for leveraging 4-(Bromomethyl)-3-nitrobenzoic acid in these cutting-edge drug delivery paradigms. We will delve into the mechanistic underpinnings of each approach, provide step-by-step experimental procedures, and offer insights into the critical parameters for successful implementation.

Physicochemical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid

A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-3-nitrobenzoic acid is fundamental to its effective use in designing drug delivery systems.

PropertyValueReference(s)
IUPAC Name 4-(Bromomethyl)-3-nitrobenzoic acid
CAS Number 55715-03-2[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance White to cream or pale yellow to pale brown crystalline powder[1]
Melting Point 127-130 °C[1]
Solubility Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM); Insoluble in water[1]

Application I: Photocleavable Linkers for Spatiotemporal Control of Drug Release

The ortho-nitrobenzyl (ONB) moiety within 4-(Bromomethyl)-3-nitrobenzoic acid serves as a potent photocleavable linker. This "caging" technology allows for the synthesis of inactive drug conjugates that can be activated with spatial and temporal precision using light. Upon irradiation with UV light, the linker undergoes a rapid, irreversible cleavage, releasing the active drug at the desired site. This approach holds immense promise for applications requiring localized drug action, such as in ophthalmology, dermatology, and photodynamic therapy.

Mechanism of Photocleavage

The photocleavage of the o-nitrobenzyl linker is initiated by the absorption of a photon, typically in the UV-A range (around 365 nm). This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This unstable intermediate rapidly rearranges and hydrolyzes to release the conjugated drug and a 2-nitrosobenzaldehyde byproduct. This clean and efficient cleavage mechanism is a key advantage of this technology.

G cluster_0 Photocleavage Mechanism Prodrug Drug-O-CH2-Ph-NO2 (Inactive Prodrug) Excited Excited State Prodrug->Excited UV Light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cleavage Rearrangement & Hydrolysis AciNitro->Cleavage Products Active Drug (Drug-OH) + 2-Nitrosobenzaldehyde Cleavage->Products

Caption: Photocleavage mechanism of an o-nitrobenzyl-linked prodrug.

Protocol 1: Synthesis of a Photocleavable Doxorubicin Prodrug

This protocol describes the synthesis of a photocleavable prodrug of the widely used chemotherapeutic agent, doxorubicin, which possesses a primary amine for conjugation.

Materials:

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of 4-(Bromomethyl)-3-nitrobenzoic acid:

    • Dissolve 4-(Bromomethyl)-3-nitrobenzoic acid (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours to form the activated ester. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

  • Conjugation to Doxorubicin:

    • In a separate flask, dissolve doxorubicin hydrochloride (1 eq) in anhydrous DMF.

    • Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin. The solution should turn from red to a deep purple/blue.

    • Slowly add the activated ester solution from step 1 to the doxorubicin solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure photocleavable doxorubicin prodrug.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Quantification of Photocontrolled Drug Release

This protocol outlines a method to quantify the release of a drug from its photocleavable conjugate upon UV irradiation.

Materials:

  • Photocleavable drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with a specific wavelength (e.g., 365 nm) and controlled intensity

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Quartz cuvettes or 96-well plates suitable for UV irradiation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the photocleavable drug conjugate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in PBS. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid solubility issues and effects on the photocleavage kinetics.

  • UV Irradiation:

    • Place the sample solution in a quartz cuvette or a UV-transparent multi-well plate.

    • Irradiate the sample with a UV lamp at a fixed wavelength (e.g., 365 nm) and intensity. The distance from the lamp to the sample should be kept constant.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the irradiated solution for analysis.

  • HPLC Analysis:

    • Inject the collected aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector set to the appropriate wavelength for detecting both the parent conjugate and the released drug.

    • Develop a gradient elution method to achieve good separation of the conjugate and the free drug.

    • Quantify the concentration of the released drug by comparing the peak area to a standard curve of the free drug.

  • Data Analysis:

    • Plot the concentration of the released drug as a function of irradiation time.

    • From this data, the release kinetics can be determined.

G cluster_1 Workflow for Quantifying Photorelease SamplePrep Prepare Drug Conjugate Solution Irradiation UV Irradiation (e.g., 365 nm) SamplePrep->Irradiation Sampling Collect Aliquots at Time Points Irradiation->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Released Drug HPLC->Quantification

Caption: Experimental workflow for quantifying photocontrolled drug release.

Application II: Hypoxia-Activated Prodrugs for Tumor-Specific Targeting

Solid tumors often exhibit regions of low oxygen concentration, a phenomenon known as hypoxia. This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. The nitro group on the 4-(Bromomethyl)-3-nitrobenzoic acid linker can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells. This reduction triggers a cascade that leads to the release of the active drug specifically within the tumor, thereby minimizing systemic toxicity.

Mechanism of Hypoxia-Selective Activation

In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can efficiently re-oxidize the resulting nitro radical anion in a "futile cycle". However, in the low-oxygen environment of a tumor, this re-oxidation is inhibited, allowing for further reduction of the nitro group to nitroso, hydroxylamine, and finally, an amine. This significant change in the electronic properties of the aromatic ring can be harnessed to trigger the release of a conjugated drug. For a 4-nitrobenzyl-based linker, the reduction to the corresponding aminobenzyl derivative can lead to a 1,6-elimination reaction, releasing the active drug.

G cluster_2 Hypoxia-Selective Prodrug Activation Prodrug Drug-O-CH2-Ph-NO2 (Inactive Prodrug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Normoxia Normoxic Tissue (High O2) FutileCycle Futile Cycle (Re-oxidation) Normoxia->FutileCycle O2 NoRelease No Drug Release Normoxia->NoRelease Hypoxia Hypoxic Tumor (Low O2) Reduction Reduction to -NHOH / -NH2 Hypoxia->Reduction Nitroreductase->Normoxia One-electron reduction Nitroreductase->Hypoxia Multi-electron reduction FutileCycle->Prodrug Release Drug Release Reduction->Release

Caption: Differential activation of a nitroaromatic prodrug in normoxic versus hypoxic conditions.

Protocol 3: Synthesis of a Hypoxia-Activated Docetaxel Prodrug

This protocol provides a general method for synthesizing a hypoxia-activated prodrug of the anticancer agent docetaxel, which has a reactive hydroxyl group.

Materials:

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • Docetaxel

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Esterification of Docetaxel:

    • Dissolve docetaxel (1 eq) and 4-(Bromomethyl)-3-nitrobenzoic acid (1.5 eq) in anhydrous DCM.

    • Add DMAP (0.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIC (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure hypoxia-activated docetaxel prodrug.

    • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 4: In Vitro Evaluation of Hypoxia-Selective Activation

This protocol describes a cell-based assay to assess the selective cytotoxicity of a hypoxia-activated prodrug.

Materials:

  • Cancer cell line known to express nitroreductases (e.g., HT-29, A549)

  • Hypoxia-activated prodrug and the parent drug

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Normoxic incubator (21% O₂)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a normoxic incubator.

  • Drug Treatment:

    • Prepare serial dilutions of the hypoxia-activated prodrug and the parent drug in cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation under Normoxic and Hypoxic Conditions:

    • Place one set of plates in a normoxic incubator (21% O₂, 5% CO₂).

    • Place a duplicate set of plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, balance N₂).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • After the incubation period, remove the plates from the incubators.

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the cell viability curves for the prodrug and the parent drug under both normoxic and hypoxic conditions.

    • Determine the half-maximal inhibitory concentration (IC₅₀) values.

    • The hypoxia selectivity is determined by the ratio of the IC₅₀ value under normoxic conditions to the IC₅₀ value under hypoxic conditions for the prodrug. A higher ratio indicates greater hypoxia-selective activation.

Conclusion and Future Perspectives

4-(Bromomethyl)-3-nitrobenzoic acid stands as a powerful and adaptable tool in the development of sophisticated drug delivery systems. Its application as a photocleavable linker offers the potential for precise, on-demand drug release, minimizing systemic exposure and maximizing therapeutic effect at the target site. As a hypoxia-responsive element, it enables the design of prodrugs that can selectively target the challenging microenvironment of solid tumors.

The protocols provided herein offer a solid foundation for researchers to explore and expand upon these applications. Future research may focus on the development of linkers with red-shifted absorption maxima to allow for deeper tissue penetration of light for photocleavage. For hypoxia-activated systems, the exploration of different drug classes and the combination of this targeting strategy with other modalities, such as immunotherapy, hold significant promise for advancing cancer therapy. The continued innovation in the design and application of linkers like 4-(Bromomethyl)-3-nitrobenzoic acid will undoubtedly play a crucial role in shaping the future of targeted and personalized medicine.

References

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. [Link]

  • Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. PMC. [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC. [Link]

  • The synthesis of a prodrug of doxorubicin designed to provide reduced systemic toxicity and greater target efficacy. PubMed. [Link]

  • Evaluating the level of nitroreductase activity in clinical Klebsiella pneumoniae isolates to support strategies for nitro drug and prodrug development. PubMed. [Link]

  • Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. Europe PMC. [Link]

  • An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold. PubMed Central. [Link]

  • Photocleavage of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC. [Link]

  • Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PMC. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel Water-soluble Prodrug of Docetaxel with Amino Acid as a Linker. PubMed. [Link]

Sources

The Strategic Utility of 4-(Bromomethyl)-3-nitrobenzoic Acid in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) has emerged as a highly versatile and strategic building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a carboxylic acid, a reactive benzylic bromide, and a nitro group, offers orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of BNBA, focusing on its application in the construction of libraries of biologically relevant scaffolds. Detailed protocols for the synthesis of BNBA and its subsequent use in the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in drug development, are presented. The causality behind experimental choices, self-validating protocols, and the potential for generating novel therapeutic agents are discussed.

Introduction: The Architectural Advantage of 4-(Bromomethyl)-3-nitrobenzoic Acid

In the quest for novel therapeutics, the efficient construction of diverse molecular scaffolds is paramount. 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) is a trifunctional reagent that serves as an exceptional starting point for the synthesis of complex molecular architectures.[1] The strategic arrangement of its functional groups—a carboxylic acid for amide bond formation or esterification, a highly reactive benzylic bromide for nucleophilic substitution, and a nitro group that can be reduced to an amine for further diversification—provides chemists with a powerful tool for combinatorial chemistry and the generation of compound libraries.[1] This guide will delve into the practical applications of BNBA, with a particular focus on its use in solid-phase synthesis to generate libraries of 1,4-benzodiazepine-2,5-diones, a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3]

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of BNBA is essential for its effective use in synthesis.

PropertyValueReference(s)
IUPAC Name 4-(Bromomethyl)-3-nitrobenzoic acid[4]
CAS Number 55715-03-2[4]
Molecular Formula C₈H₆BrNO₄[4]
Molecular Weight 260.04 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 127-130 °C[1]
Solubility Soluble in DMF and dichloromethane; Insoluble in water.[1]

The reactivity of BNBA is dictated by its three functional groups. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent electrophile for introducing a wide range of substituents. The carboxylic acid can be readily converted to esters or amides. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group, which can then be further functionalized.

Key reactive sites of 4-(Bromomethyl)-3-nitrobenzoic acid.

Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid (BNBA)

The synthesis of BNBA is typically achieved through a two-step process starting from 4-methylbenzoic acid (p-toluic acid).[1]

Protocol 3.1: Synthesis of 4-(Bromomethyl)benzoic Acid

This initial step involves the radical bromination of the methyl group of p-toluic acid.

Materials:

  • 4-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Chlorobenzene

  • Hexane

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in chlorobenzene.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, then in an ice bath to precipitate the crude product.

  • Collect the solid by suction filtration and wash sequentially with hexane to remove organic byproducts and then with deionized water to remove succinimide.

  • Recrystallize the crude product from a minimal amount of ethyl acetate to yield purified 4-(bromomethyl)benzoic acid.

Protocol 3.2: Nitration of 4-(Bromomethyl)benzoic Acid to BNBA

The second step is the nitration of the aromatic ring.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

Procedure:

  • In a separate flask cooled in an ice-salt bath, carefully prepare the nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid.

  • In another flask, dissolve the 4-(bromomethyl)benzoic acid from the previous step in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-(bromomethyl)benzoic acid, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Pour the reaction mixture onto crushed ice to precipitate the crude BNBA.

  • Collect the solid product by suction filtration, wash thoroughly with cold water, and dry.

  • The crude BNBA can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

BNBA is an excellent starting material for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones, a scaffold of significant interest in pharmaceutical development.[1] The solid-phase approach allows for the rapid generation of a library of analogs for biological screening.

Sources

Application Notes and Protocols for the Synthesis and Derivatization of Bromomethyl-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis and derivatization of two key isomers: 3-(bromomethyl)-4-nitrobenzoic acid and 4-(bromomethyl)-3-nitrobenzoic acid. These compounds are highly valuable bifunctional building blocks in medicinal chemistry and drug discovery, serving as versatile scaffolds and linkers for the development of novel therapeutics. This document outlines robust synthetic routes, step-by-step derivatization procedures for ester and amide formation, and protocols for nucleophilic substitution at the benzylic position. The causality behind experimental choices, safety considerations, and applications in areas such as solid-phase synthesis and the development of targeted therapies are discussed in detail to empower researchers in their drug development endeavors.

Introduction: The Strategic Importance of Bromomethyl-Nitrobenzoic Acids in Drug Discovery

The strategic incorporation of nitro and bromomethyl functionalities onto a benzoic acid scaffold creates a powerful trifunctional chemical entity. The carboxylic acid provides a handle for amide and ester formation, the bromomethyl group serves as a reactive electrophile for introducing a wide array of nucleophiles, and the nitro group, an electron-withdrawing moiety, can modulate the reactivity of the molecule and serve as a precursor to an amino group for further diversification. This unique combination of reactive sites makes 3-(bromomethyl)-4-nitrobenzoic acid and its 4-(bromomethyl)-3-nitrobenzoic acid isomer highly sought-after starting materials in the synthesis of compound libraries and complex molecular architectures for drug discovery.[1][2][3] Their application as photocleavable linkers in solid-phase synthesis further underscores their utility in modern medicinal chemistry.

This guide provides a detailed exploration of the synthesis and derivatization of these two critical isomers, offering field-proven protocols and the scientific rationale behind them.

Synthesis of Isomeric Bromomethyl-Nitrobenzoic Acids

The synthesis of the two target isomers requires distinct starting materials and strategic control of reaction conditions to achieve the desired regioselectivity.

Protocol: Synthesis of 3-(Bromomethyl)-4-nitrobenzoic Acid

The synthesis of 3-(bromomethyl)-4-nitrobenzoic acid is achieved through a two-step process starting from 2,4-dimethylnitrobenzene. The first step involves the selective oxidation of the methyl group at the 4-position, followed by the radical bromination of the remaining methyl group.

Step 1: Oxidation of 2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic Acid

Several methods exist for this oxidation, including the use of potassium permanganate or nitric acid.[4][5] The nitric acid oxidation method is detailed below.

  • Reaction Scheme:

    • 2,4-Dimethylnitrobenzene → 3-Methyl-4-nitrobenzoic Acid

  • Materials:

    • 2,4-dimethylnitrobenzene

    • Dilute nitric acid (30-65%)

    • 10% Sodium carbonate solution

    • Activated carbon

    • 40% Nitric acid

  • Procedure:

    • In a pressure-resistant reaction kettle, combine 2,4-dimethylnitrobenzene and dilute nitric acid (30-65%) in a molar ratio of 1:5.5-8.0.[4]

    • Heat the reactor to 100-135°C with stirring (300 rpm) and maintain the pressure at 0.8-1.2 MPa for 4-10 hours.[4]

    • After the reaction, cool the kettle to room temperature and filter the mixture to obtain crude 3-methyl-4-nitrobenzoic acid.

    • Heat a 10% sodium carbonate solution to 40°C and add the crude product to form the sodium salt.

    • Heat the resulting solution to 70°C and perform extraction to remove unreacted starting material.

    • Decolorize the aqueous solution with activated carbon.

    • Heat the decolorized solution to 65°C and acidify with 40% nitric acid to a pH of 2.0 ± 0.1 to precipitate the product.[4]

    • Filter the mixture, wash the solid with water, and dry to obtain 3-methyl-4-nitrobenzoic acid.

Step 2: Radical Bromination of 3-Methyl-4-nitrobenzoic Acid

The benzylic methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator.

  • Reaction Scheme:

    • 3-Methyl-4-nitrobenzoic Acid → 3-(Bromomethyl)-4-nitrobenzoic Acid

  • Materials:

    • 3-Methyl-4-nitrobenzoic acid

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Sodium bisulfite solution

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrobenzoic acid in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with a sodium bisulfite solution to remove any remaining bromine, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6]

Protocol: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The synthesis of the 4-(bromomethyl)-3-nitrobenzoic acid isomer starts from 4-methylbenzoic acid (p-toluic acid) and involves nitration followed by radical bromination.

Step 1: Nitration of 4-Methylbenzoic Acid to 4-Methyl-3-nitrobenzoic Acid

  • Reaction Scheme:

    • 4-Methylbenzoic Acid → 4-Methyl-3-nitrobenzoic Acid

  • Materials:

    • 4-Methylbenzoic acid

    • Concentrated sulfuric acid

    • Concentrated nitric acid

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add 4-methylbenzoic acid to concentrated sulfuric acid with stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.

    • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, maintaining the temperature between 5-15°C.[7]

    • After the addition is complete, continue stirring for a short period.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by suction filtration, wash thoroughly with cold water, and dry.[7]

    • Further purification can be achieved by recrystallization.

Step 2: Radical Bromination of 4-Methyl-3-nitrobenzoic Acid

  • Reaction Scheme:

    • 4-Methyl-3-nitrobenzoic Acid → 4-(Bromomethyl)-3-nitrobenzoic Acid

  • Procedure:

    • The procedure is analogous to the bromination of 3-methyl-4-nitrobenzoic acid described in Section 2.1, Step 2.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of both isomers provides a versatile handle for the synthesis of ester and amide derivatives.

Protocol: Esterification of Bromomethyl-Nitrobenzoic Acids

Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8][9]

  • Reaction Scheme:

    • R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R-COOH is the bromomethyl-nitrobenzoic acid)

  • Materials:

    • Bromomethyl-nitrobenzoic acid isomer

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH)

    • Organic solvent (e.g., ethyl acetate)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the bromomethyl-nitrobenzoic acid in a large excess of the desired anhydrous alcohol. The alcohol often serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of carboxylic acid).

    • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.[10]

    • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

    • Purify the ester by column chromatography or recrystallization.

ReactantCatalystAlcoholReaction TimeTypical Yield
3-Methyl-4-nitrobenzoic acidH₂SO₄Methanol4 h96%[10]
4-Methyl-3-nitrobenzoic acidH₂SO₄Methanol4 h95%[10]
4-Nitrobenzoic acidN-BromosuccinimideMethanol20 h92%[11]
Protocol: Amide Formation from Bromomethyl-Nitrobenzoic Acids

Amide bonds can be formed by reacting the carboxylic acid with an amine, typically in the presence of a coupling agent to activate the carboxylic acid.[12][13]

  • Reaction Scheme:

    • R-COOH + R'R''NH → R-CONR'R'' + H₂O

  • Materials:

    • Bromomethyl-nitrobenzoic acid isomer

    • Primary or secondary amine

    • Coupling agent (e.g., DCC, EDC, HATU)

    • Non-nucleophilic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the bromomethyl-nitrobenzoic acid in an anhydrous solvent such as DMF or DCM.

    • Add the amine (1.1 equivalents) and a non-nucleophilic base like DIPEA (1.5 equivalents).

    • Add the coupling agent (1.2 equivalents) portion-wise while stirring at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.[14]

    • After completion, filter off any solid byproducts (e.g., DCU if DCC is used).

    • Dilute the filtrate with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Derivatization of the Bromomethyl Group

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.[15]

Protocol: Nucleophilic Substitution with Various Nucleophiles
  • Reaction Scheme:

    • R-CH₂Br + Nu⁻ → R-CH₂Nu + Br⁻ (where Nu⁻ is a nucleophile)

  • Common Nucleophiles:

    • Alcohols/Phenols: To form ethers.

    • Thiols/Thiophenols: To form thioethers.[16]

    • Amines: To form secondary or tertiary amines.

    • Carboxylates: To form esters.

    • Azide: To form azides, which can be further reduced to primary amines.

  • General Procedure:

    • Dissolve the bromomethyl-nitrobenzoic acid derivative (ester or amide) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add the nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) if the nucleophile is not already deprotonated.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The derivatives of 3-bromomethyl-4-nitrobenzoic acid and its isomer are instrumental in various facets of drug discovery.

  • Solid-Phase Organic Synthesis (SPOS): The carboxylic acid functionality allows for the attachment of these molecules to a solid support, while the bromomethyl group serves as a point for further diversification. The nitrobenzyl linkage is often photocleavable, allowing for the mild release of the synthesized compounds from the resin.[16]

  • Linkerology in Targeted Therapies: These molecules are frequently employed as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The two reactive handles allow for the covalent attachment to a ligand for a target protein and a ligand for an E3 ligase (in the case of PROTACs) or a cytotoxic payload (in the case of ADCs).

  • Scaffolds for Bioactive Molecules: The core structure of bromomethyl-nitrobenzoic acid is present in various compounds with demonstrated biological activity. For instance, derivatives have been investigated as inhibitors of cancer cell migration.[17] The ability to easily generate a library of derivatives makes these compounds ideal for structure-activity relationship (SAR) studies.[18]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling of Reagents:

    • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle with care.

    • Concentrated Acids: Are highly corrosive. Add them slowly and carefully, especially when preparing mixtures.

    • Bromomethyl Derivatives: Are potential lachrymators and alkylating agents. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of Synthetic Pathways

Synthesis of 3-(Bromomethyl)-4-nitrobenzoic Acid

G A 2,4-Dimethylnitrobenzene B 3-Methyl-4-nitrobenzoic Acid A->B Oxidation (e.g., HNO₃) C 3-(Bromomethyl)-4-nitrobenzoic Acid B->C Radical Bromination (NBS, Initiator)

Caption: Synthetic pathway for 3-(Bromomethyl)-4-nitrobenzoic Acid.

Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

G A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 4-(Bromomethyl)-3-nitrobenzoic Acid B->C Radical Bromination (NBS, Initiator)

Caption: Synthetic pathway for 4-(Bromomethyl)-3-nitrobenzoic Acid.

Derivatization Workflow

G A Bromomethyl-Nitrobenzoic Acid Isomer B Ester Derivative A->B Esterification (R'OH, H⁺) C Amide Derivative A->C Amide Formation (R'R''NH, Coupling Agent) D Nucleophilic Substitution Product A->D Nucleophilic Substitution (Nu⁻) on Bromomethyl Group

Caption: General derivatization workflow for bromomethyl-nitrobenzoic acids.

References

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Sources

functionalization of polymers with 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the .

Application Note & Protocol Guide

Topic: Strategic Functionalization of Polymers with 3-Bromomethyl-4-nitro-benzoic Acid: A Heterobifunctional Linker for Advanced Material Synthesis and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The covalent modification of polymers is a cornerstone of advanced materials science and pharmaceutical development. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using this compound. This reagent acts as a versatile heterobifunctional linker, enabling the introduction of both a reactive carboxylic acid handle and a functionality-rich nitroaromatic moiety onto polymer backbones. We will explore the underlying chemical principles, provide step-by-step protocols for modifying common polymer scaffolds, detail essential characterization techniques for validation, and discuss downstream applications, including the synthesis of polymer prodrugs and sensing materials.

Part 1: Foundational Chemical Principles

The utility of this compound as a polymer modification agent stems from its two distinct reactive sites, which can be addressed orthogonally.

  • The Bromomethyl Group: The primary site for polymer attachment is the benzylic bromide (-CH₂Br). This group is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1][2] Common nucleophilic functional groups present on polymer backbones, such as hydroxyls (-OH), amines (-NH₂), and thiols (-SH), can readily displace the bromide ion to form a stable ether, amine, or thioether linkage, respectively. This reaction is typically efficient and forms the covalent anchor between the polymer and the linker.

  • The Carboxylic Acid Group: The carboxyl group (-COOH) provides a secondary handle for subsequent modifications. After the linker is attached to the polymer, this group can be activated and coupled with other molecules, such as therapeutic agents, targeting ligands, or fluorescent dyes, through ester or amide bond formation.[3][4][5] This two-step approach is central to creating complex macromolecular constructs like polymer prodrugs.[4][6]

  • The Nitro Group: The nitro group (-NO₂) is not merely a spectator. Its strong electron-withdrawing nature enhances the reactivity of the benzylic bromide. Furthermore, it imparts useful properties to the functionalized polymer. It can act as a fluorescence quencher in sensing applications and can be chemically reduced to an amine (-NH₂), providing an additional site for conjugation.[7][8][9]

G cluster_0 Reactants cluster_1 Primary Functionalization (Sₙ2) cluster_2 Secondary Conjugation Polymer_Nu Polymer-NuH (Nu = O, NH, S) Functionalized_Polymer Functionalized Polymer (Polymer-Nu-CH₂-Ar(NO₂)-COOH) Polymer_Nu->Functionalized_Polymer Sₙ2 Reaction (-HBr) Linker This compound Linker->Functionalized_Polymer Final_Conjugate Final Polymer Conjugate (Polymer-Nu-CH₂-Ar(NO₂)-CO-X-R') Functionalized_Polymer->Final_Conjugate Amidation/ Esterification Payload Payload (Drug, Dye) R'-XH (X = O, NH) Payload->Final_Conjugate

Caption: General reaction scheme for polymer functionalization and subsequent conjugation.

Part 2: Polymer Scaffold Selection

The choice of polymer is dictated by the desired final application and the presence of suitable nucleophilic groups for the initial functionalization step.

Polymer TypeFunctional GroupKey Considerations & Rationale
Poly(ethylene glycol) (PEG) Hydroxyl (-OH)Biocompatible, water-soluble, and reduces immunogenicity. Requires activation of the terminal hydroxyl group with a strong base (e.g., NaH) to form a potent nucleophile (alkoxide).[4]
Poly(vinyl alcohol) (PVA) Hydroxyl (-OH)Water-soluble with a high density of hydroxyl groups along the backbone, allowing for high loading of the linker. Base-catalyzed deprotonation is also required.
Chitosan Amine (-NH₂), Hydroxyl (-OH)Biocompatible and biodegradable polysaccharide. The primary amine is a strong nucleophile and will react preferentially over the hydroxyl groups under neutral or slightly basic conditions.
Poly(ethylene imine) (PEI) Primary, Secondary, Tertiary AminesHigh density of nucleophilic amine groups. Reaction conditions must be controlled to avoid cross-linking. Often used in gene delivery applications.
Thiol-Modified Polymers Thiol (-SH)The thiol group is a very strong nucleophile and reacts readily with the bromomethyl group. Can be introduced onto other polymers as a post-modification step if not inherently present.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant. Sodium hydride (NaH) is highly reactive with water and flammable.

Protocol 1: Functionalization of a Hydroxyl-Containing Polymer (e.g., Methoxy-PEG-OH)

This protocol details the formation of an ether linkage. The core principle is the deprotonation of the polymer's hydroxyl group to form a more nucleophilic alkoxide, which then attacks the bromomethyl group of the linker.

Materials and Reagents:

  • Methoxy-poly(ethylene glycol)-hydroxyl (mPEG-OH, e.g., 5 kDa)

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Methanol (for quenching)

  • Dialysis tubing (appropriate MWCO, e.g., 2 kDa)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe

Procedure:

  • Preparation: Dry all glassware in an oven overnight. Under an inert atmosphere (N₂ or Ar), dissolve mPEG-OH (1 eq.) in anhydrous DMF.

    • Rationale: The exclusion of water is critical as sodium hydride reacts violently with it, and water can protonate the desired alkoxide intermediate, halting the reaction.

  • Deprotonation: Cool the polymer solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq.) in small portions. The solution may bubble (H₂ gas evolution).

    • Rationale: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. An excess of base ensures complete deprotonation of the polymer's terminal hydroxyl group.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the PEG-alkoxide.

  • Functionalization: Dissolve this compound (1.5 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated polymer solution.

    • Rationale: A slight excess of the linker drives the reaction to completion. Dropwise addition prevents localized high concentrations.

  • Reaction: Let the reaction proceed at room temperature for 24-48 hours under an inert atmosphere. Monitor the reaction progress by TLC (staining for the UV-active linker) if desired.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a few drops of methanol to quench any unreacted sodium hydride.

    • Rationale: Methanol safely reacts with the remaining NaH. This step must be done carefully and at low temperature.

  • Purification: a. Precipitation: Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the functionalized polymer.[10] b. Filtration: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted linker and mineral oil from the NaH dispersion. c. Dialysis: Redissolve the crude polymer in deionized water and transfer it to a dialysis bag. Dialyze against deionized water for 2-3 days, changing the water frequently to remove DMF and other small-molecule impurities.[10] d. Lyophilization: Freeze-dry the purified polymer solution to obtain the final product, PEG-linker, as a white or pale-yellow fluffy solid.

Protocol 2: Functionalization of an Amine-Containing Polymer (e.g., Chitosan)

This protocol leverages the inherent nucleophilicity of the amine group, which typically does not require a strong base for activation.

Materials and Reagents:

  • Low molecular weight Chitosan

  • This compound

  • 1% Acetic acid solution

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Acetone

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve Chitosan (1 eq. based on repeating unit) in a 1% aqueous acetic acid solution.

    • Rationale: Chitosan is insoluble in water but soluble in dilute acidic solutions, which protonate the amine groups to form ammonium salts.

  • Linker Preparation: In a separate flask, dissolve this compound (0.5 eq. to avoid crosslinking) in DMSO. Add triethylamine (TEA, 2 eq.) to this solution.

    • Rationale: TEA acts as a base to deprotonate the ammonium groups on the chitosan in situ and to neutralize the HBr byproduct formed during the reaction, driving the equilibrium forward. Using a substoichiometric amount of linker prevents extensive crosslinking between polymer chains.

  • Reaction: Add the chitosan solution dropwise to the linker/TEA solution in DMSO. Stir vigorously at 40-50 °C for 48 hours.

    • Rationale: Moderate heating increases the reaction rate without degrading the polymer.

  • Purification: a. Precipitation: Pour the reaction mixture into a large excess of acetone to precipitate the functionalized chitosan. b. Washing: Wash the precipitate repeatedly with acetone to remove unreacted reagents and solvent. c. Dialysis: Redissolve the polymer in 1% acetic acid and dialyze against a water/methanol mixture, followed by pure deionized water for 3 days. d. Lyophilization: Freeze-dry the purified solution to yield the functionalized chitosan as a solid.

G cluster_0 Pathway A: Drug Conjugation cluster_1 Pathway B: Nitro Reduction Start Functionalized Polymer -Ar(NO₂)-COOH A1 1. Activate -COOH (e.g., EDC, NHS) Start->A1 B1 1. Reduce -NO₂ (e.g., Na₂S₂O₄) Start->B1 A2 2. Add Drug-NH₂ / Drug-OH A1->A2 A3 Result: Polymer Prodrug -Ar(NO₂)-CO-Drug A2->A3 B2 Result: Amine-Functional Polymer -Ar(NH₂)-COOH B1->B2

Caption: Potential post-functionalization modification pathways.

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  • End-Functionalized ROMP Polymers for Biomedical Applications. Request PDF on ResearchGate. [Link]

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Application Note: Strategic Methodologies for the Synthesis and Derivatization of 4-(Bromomethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and professionals in drug development with a comprehensive overview of 4-(bromomethyl)-3-nitrobenzoic acid (BNBA). We delve into its fundamental physicochemical properties, critical safety protocols, and its strategic application as a bifunctional linker in organic synthesis. The core of this document is a detailed, field-proven protocol for a representative nucleophilic substitution reaction, complete with mechanistic rationale and expected outcomes.

Introduction: The Versatility of a Bifunctional Synthon

4-(Bromomethyl)-3-nitrobenzoic acid, systematically named according to IUPAC nomenclature, is a highly versatile building block in medicinal chemistry and materials science.[1] It is crucial to distinguish this compound, CAS No. 55715-03-2 , from its isomer, 3-bromo-4-nitrobenzoic acid, as their reactivities are fundamentally different.[2][3] Our focus is on the former, which possesses a reactive benzylic bromide.

The synthetic utility of 4-(bromomethyl)-3-nitrobenzoic acid stems from its three distinct functional domains:

  • An Electrophilic Benzylic Bromide (-CH₂Br): This site is highly activated towards nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of a wide array of moieties.[1]

  • A Carboxylic Acid (-COOH): This group provides a handle for standard derivatization, such as amidation or esterification, offering an orthogonal site for conjugation.[1]

  • An Electron-Withdrawing Nitro Group (-NO₂): The nitro group modulates the electronic properties of the aromatic ring. It also serves as a latent amino group (via reduction) and is key to the molecule's utility as a photocleavable linker, particularly in solid-phase synthesis.[4][5]

This combination makes BNBA an invaluable tool for constructing complex molecular architectures, creating chemical libraries for drug discovery, and functionalizing surfaces.[5][6]

Physicochemical Properties & Critical Safety Protocols

Accurate knowledge of a reagent's properties is foundational to successful and safe experimentation.

Key Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid
PropertyValueSource(s)
CAS Number 55715-03-2[2][6]
Molecular Formula C₈H₆BrNO₄[2][6]
Molecular Weight 260.04 g/mol [2][6]
Appearance White to pale yellow crystalline powder[6]
Melting Point 127-130 °C[1][5][6]
Solubility Soluble in DMF, dichloromethane; Insoluble in water[1][5][6]
Mandatory Safety and Handling

WARNING: 4-(Bromomethyl)-3-nitrobenzoic acid is classified as a corrosive substance that causes severe skin burns and serious eye damage.[2][5][7] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a full-face shield.[5][7] For handling larger quantities, a P3 respirator cartridge is recommended.[5]

  • Engineering Controls: Ensure adequate ventilation to prevent the dispersion of dust.[7] An eyewash station and safety shower must be immediately accessible.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe the dust.[7] Use spark-proof tools and weigh the compound in a closed system or with appropriate local exhaust ventilation.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[7] Protect from moisture, as the compound can hydrolyze. For long-term storage, keeping it under an inert gas like argon or nitrogen is advisable.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

    • Ingestion/Inhalation: Move the person to fresh air. If swallowed, rinse the mouth but do NOT induce vomiting. Immediately call a poison center or physician.[7]

Core Reactivity and Mechanistic Rationale

The strategic power of BNBA lies in its predictable and chemoselective reactivity. The benzylic bromide is significantly more electrophilic than the carboxylic acid is nucleophilic, allowing for selective reactions.

The primary reaction pathway exploited is the Sₙ2 displacement at the benzylic carbon . The carbon of the -CH₂Br group is highly susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides). The stability of the departing bromide ion and the unhindered nature of the primary carbon facilitate this reaction. The presence of the ortho-nitro group further enhances the electrophilicity of this benzylic carbon through its strong electron-withdrawing inductive effect, accelerating the rate of substitution compared to a non-nitrated analogue.

Detailed Protocol: Nucleophilic Substitution with Benzylamine

This protocol details a representative Sₙ2 reaction, providing a robust template that can be adapted for other primary or secondary amine nucleophiles.

Principle

Benzylamine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. A mild, non-nucleophilic organic base (Diisopropylethylamine, DIPEA) is used to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Bromomethyl)-3-nitrobenzoic acid≥97%e.g., Sigma-AldrichHandle with extreme care.
Benzylamine≥99%e.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%e.g., Sigma-AldrichUse a freshly opened bottle or distilled.
Acetonitrile (CH₃CN)Anhydrouse.g., Fisher ScientificSolvent for the reaction.
Ethyl Acetate (EtOAc)ACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
1M Hydrochloric Acid (HCl)For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)For aqueous work-up.
Brine (Saturated NaCl)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-(bromomethyl)-3-nitrobenzoic acid (1.00 g, 3.85 mmol, 1.0 equiv).

    • Seal the flask with a rubber septum and purge with dry argon or nitrogen for 5-10 minutes. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

    • Add anhydrous acetonitrile (40 mL) via syringe to dissolve the solid.

  • Reagent Addition:

    • In a separate vial, prepare a solution of benzylamine (0.45 mL, 4.24 mmol, 1.1 equiv) and DIPEA (0.74 mL, 4.24 mmol, 1.1 equiv).

    • Add the benzylamine/DIPEA solution dropwise to the stirring solution of BNBA at room temperature over 5 minutes. The choice of a non-nucleophilic base like DIPEA is critical to avoid competition with the primary amine nucleophile.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 50:50 Ethyl Acetate:Hexanes. The product spot should be less polar than the starting BNBA spot. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up:

    • Once the reaction is complete (disappearance of starting material by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). The acid wash removes excess amine and DIPEA, while the bicarbonate wash removes any unreacted starting material.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a pale yellow solid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Experimental Workflow and Data Visualization

A clear workflow ensures reproducibility and logical execution of the protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Work-up cluster_purification Purification & Analysis prep_reagents Weigh BNBA & Prepare Amine/Base Solution setup Assemble Flask under Ar/N2 Add Anhydrous Solvent prep_reagents->setup 1. addition Dropwise Addition of Amine/Base Solution at RT setup->addition 2. monitor Stir & Monitor by TLC (2-4h) addition->monitor 3. concentrate1 Remove Solvent (Rotary Evaporator) monitor->concentrate1 4. Reaction Complete extract Redissolve in EtOAc Perform Aqueous Washes (HCl, NaHCO3, Brine) concentrate1->extract 5. dry Dry Organic Layer (MgSO4) Filter & Concentrate extract->dry 6. purify Recrystallization or Flash Chromatography dry->purify 7. Crude Product analyze Characterize Product (NMR, MS, IR, MP) purify->analyze 8. Pure Product

Caption: Workflow for the nucleophilic substitution of BNBA.

Expected Results
ParameterExpected Outcome
Product 4-((Benzylamino)methyl)-3-nitrobenzoic acid
Theoretical Yield 1.15 g
Typical Isolated Yield 85-95%
Appearance Off-white to pale yellow solid
TLC (50:50 EtOAc:Hex) Starting Material (BNBA) Rƒ ≈ 0.2; Product Rƒ ≈ 0.4 (Illustrative)

Conclusion

4-(Bromomethyl)-3-nitrobenzoic acid is a powerful and versatile reagent whose full potential is unlocked through a clear understanding of its reactivity and stringent adherence to safety protocols. The detailed methodology presented here for a nucleophilic substitution serves as a validated starting point for researchers aiming to incorporate this synthon into their synthetic strategies. Its bifunctional nature allows for complex, multi-step syntheses, making it a cornerstone reagent in the development of novel therapeutics and functional materials.

References

  • Google Patents. (n.d.). US4189605A - 3-Nitro-4-bromomethyl benzoic acid.
  • PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2021-04-02). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Bromo-4-nitrobenzoic acid, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018-05-16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Quora. (2022-05-11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

Sources

Effective Strategies for Monitoring Reactions of 3-Bromomethyl-4-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

3-Bromomethyl-4-nitro-benzoic acid is a pivotal bifunctional reagent in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from three distinct reactive centers: a carboxylic acid, an electron-deficient aromatic ring, and a highly reactive benzylic bromide. The success of synthetic routes involving this molecule is critically dependent on precise reaction control, which can only be achieved through robust and reliable real-time or quasi-real-time monitoring. This guide provides a comprehensive overview of the principal analytical techniques for monitoring reactions involving this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind methodological choices is explained to empower researchers to select and optimize the most appropriate technique for their specific synthetic challenge.

Introduction: The Chemical Versatility and Monitoring Imperative

This compound is a compound of significant synthetic interest due to its orthogonal reactivity. The carboxylic acid group allows for amide bond formation or esterification. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. The nitro group, a strong electron-withdrawing group, activates the aromatic ring and can itself be a precursor for an amino group. This versatility makes it a valuable building block for complex molecular architectures.[1]

However, this reactivity also presents challenges. The benzylic bromide is susceptible to hydrolysis, and side reactions are common without careful control of reaction conditions.[2] Therefore, monitoring the reaction is not merely a procedural step but a cornerstone of success. It allows for:

  • Determination of Reaction Completion: Preventing premature workup of an incomplete reaction or decomposition from prolonged reaction times.

  • Optimization of Reaction Conditions: Fine-tuning parameters like temperature, catalyst loading, or reaction time for optimal yield and purity.

  • Identification of Intermediates and Byproducts: Gaining crucial insights into the reaction mechanism, which is essential for troubleshooting and rational process development.[3][4]

This document serves as a practical guide to implementing effective monitoring strategies.

General Workflow for Reaction Monitoring

The fundamental principle of reaction monitoring involves sampling the reaction mixture at specific time points, quenching the reaction within the sample to halt its progress, and analyzing the composition of that sample. This process provides snapshots of the reaction's progress over time.

G cluster_0 Reaction Vessel cluster_1 Monitoring Cycle start Start Reaction (t=0) reaction Reaction in Progress start->reaction Time Evolution sample 1. Withdraw Aliquot reaction->sample Periodic Sampling quench 2. Quench Reaction sample->quench prepare 3. Prepare Sample (Dilute, Filter, etc.) quench->prepare analyze 4. Analytical Measurement (TLC, HPLC, NMR, etc.) prepare->analyze analyze->reaction Decision Making (Continue, Stop, Modify)

Caption: General workflow for monitoring a chemical reaction.

Chromatographic Techniques: Separating the Reaction Components

Chromatography is the workhorse of reaction monitoring, separating the starting material from products and byproducts based on their differential partitioning between a stationary and a mobile phase.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Check

TLC is an indispensable tool for its speed, simplicity, and low cost, making it the first choice for a quick qualitative assessment of a reaction's progress.[5] It operates on the principle of separating compounds based on polarity.

Causality: For this compound, the high polarity of the carboxylic acid group means it will likely have a low Retention Factor (Rf) on a silica gel plate. As the reaction proceeds, for instance, in an esterification reaction, the resulting ester will be less polar and will travel further up the plate (higher Rf). This clear separation allows for an unambiguous visual assessment of the consumption of the starting material.

Experimental Protocol: Monitoring an Esterification Reaction

  • Chamber Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). The ideal solvent system should place the starting material at an Rf of approximately 0.2-0.3.[6]

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane.

    • Apply a spot of the starting material on the "CO" lane.

    • Withdraw a small aliquot from the reaction vessel using a capillary tube and spot it directly onto the "CO" lane (on top of the SM spot) and also on the "RXN" lane.[6]

  • Development: Place the TLC plate in the prepared chamber and allow the solvent front to rise to about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots. Given the aromatic nature of the compound, visualization under a UV lamp (254 nm) is typically very effective.[7] Circle the visible spots with a pencil.

Data Interpretation:

  • t=0: The "RXN" lane should show only the spot corresponding to the starting material.

  • t>0: A new spot (the product) should appear in the "RXN" lane, typically at a higher Rf than the starting material. The intensity of the starting material spot should decrease over time, while the product spot intensity increases.

  • Completion: The reaction is likely complete when the starting material spot is no longer visible in the "RXN" lane. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture, even if the Rf values are very close.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

For accurate, quantitative analysis of reaction conversion and product purity, HPLC is the gold standard.[8] A stability-indicating HPLC-UV method has been developed for the closely related isomer 4-bromomethyl-3-nitrobenzoic acid, which serves as an excellent starting point for methodological development.[2][9]

Causality: The nitro-substituted benzene ring in this compound contains a strong chromophore, making it highly suitable for UV detection. By monitoring the peak area of the reactant and product over time, one can precisely calculate the reaction kinetics and final yield. A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity. The polar carboxylic acid starting material will elute earlier than a less polar product, such as an ester or ether.

HPLC_Workflow Reaction Reaction Mixture Aliquot Withdraw & Quench Aliquot Reaction->Aliquot Dilute Dilute with Mobile Phase Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Autosampler Vial Filter->Vial HPLC HPLC System (Pump, Injector, Column, Detector) Vial->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for quantitative reaction monitoring by HPLC.

Experimental Protocol: Quantitative Monitoring

  • Sample Preparation:

    • At each time point, withdraw a precise volume (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold mobile phase in a microcentrifuge tube. This stops the reaction and prepares the sample for analysis.

    • If precipitates are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions: The following conditions, adapted from published methods for a similar compound, are a robust starting point.[2]

ParameterRecommended Setting
Column C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle size
Mobile Phase Methanol : Water (e.g., 80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 271 nm
Injection Volume 10 - 20 µL

Data Interpretation:

  • Identify the retention times for the starting material and the product(s) by injecting pure standards.

  • At each time point, integrate the area of the reactant and product peaks.

  • Calculate the percent conversion using the following formula (assuming equal response factors for a preliminary analysis):

    • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

Spectroscopic Techniques: Probing Molecular Structure

Spectroscopic methods provide information about the molecular structure and functional groups, offering a complementary approach to chromatographic techniques.

¹H NMR Spectroscopy: Tracking Proton Environments

NMR spectroscopy is exceptionally powerful for confirming structural changes during a reaction.[3] By monitoring the disappearance of signals unique to the reactant and the appearance of new signals for the product, one can follow the reaction's progress.

Causality: The protons of the -CH₂Br group in the starting material are in a distinct chemical environment and will have a characteristic chemical shift. When the bromine is displaced by a nucleophile (e.g., an alkoxide to form an ether), the electronic environment of these protons changes, causing a significant shift in their resonance frequency. Similarly, the aromatic protons will also experience shifts, albeit smaller ones.

Experimental Protocol: In-situ or Ex-situ Monitoring

  • Sample Preparation:

    • Withdraw an aliquot (approx. 0.5 mL) from the reaction.

    • Quench the reaction if necessary.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[10]

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Interpretation: Monitor the key proton signals.

Proton EnvironmentExpected ¹H Shift (ppm) - ReactantExpected Change in Product
Benzylic Protons (-CH₂ Br)~ 4.7 - 4.9Will shift, e.g., to ~ 4.5-5.2 ppm for an ester or ~ 4.4-4.7 ppm for an ether.
Aromatic Protons (-C₆H₃ -)~ 7.5 - 8.5Minor shifts in the aromatic region will occur upon reaction.[11]
Carboxylic Acid Proton (-COOH )> 10 (often broad)Will disappear if the carboxylic acid is the reacting functional group (e.g., in esterification).

By comparing the integration of the starting material's benzylic proton signal to the integration of the product's corresponding signal, the conversion can be estimated.

Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Functional Groups

FTIR spectroscopy is a fast and simple method for identifying the presence or absence of key functional groups.[12] It is particularly useful for confirming the conversion of a functional group.

Causality: Every functional group has characteristic vibrational frequencies. A reaction involving the carboxylic acid or the C-Br bond will result in the disappearance of their respective IR absorption bands and the appearance of new bands corresponding to the newly formed functional group (e.g., an ester carbonyl or an azide stretch).[13]

Experimental Protocol: Quick Functional Group Analysis

  • Sample Preparation: Withdraw a drop of the reaction mixture. If the solvent is volatile, place it directly onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the reaction components.

  • Data Acquisition: Place the salt plate in the FTIR spectrometer and acquire the spectrum.

  • Data Interpretation: Monitor the changes in key vibrational bands.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Reaction Monitoring Insight
Carboxylic AcidO-H stretch2500-3300 (very broad)Disappears upon esterification or amide formation.
Carboxylic AcidC=O stretch1700-1725Shifts to ~1735-1750 cm⁻¹ for an ester.
Nitro GroupN-O stretch1515-1560 and 1345-1385Generally remains unchanged unless it is the reacting group.
Alkyl BromideC-Br stretch500-600Disappears upon nucleophilic substitution at the benzylic carbon.

Mass Spectrometry: Unveiling Reaction Intermediates

Mass spectrometry (MS), especially when coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), is unparalleled in its ability to detect and characterize low-abundance, transient reaction intermediates.[14][15] This provides invaluable mechanistic information that is often inaccessible by other techniques.

Causality: In many reactions, charged intermediates are formed. ESI is particularly adept at transferring these ions from the solution phase to the gas phase for detection by the mass analyzer. By monitoring the reaction mixture over time, one can observe the rise and fall of signals corresponding to the mass-to-charge ratio (m/z) of proposed intermediates, confirming their role in the reaction pathway.

MS_Pathway A Reactant A I Intermediate [A-B]+ A->I + ESI-MS Detectable B Reactant B B->I + ESI-MS Detectable P Product P I->P

Caption: Conceptual use of ESI-MS to detect a charged reaction intermediate.

Conceptual Protocol: Mechanistic Investigation

  • Setup: Ideally, the reaction is monitored by directly infusing a diluted stream of the reaction mixture into the ESI source of the mass spectrometer. This is known as online monitoring.

  • Offline Sampling: Alternatively, aliquots can be taken at time intervals, quenched, diluted in a suitable solvent (e.g., acetonitrile or methanol), and injected for analysis.

  • Data Acquisition: Acquire mass spectra over the expected mass range. Look for m/z values corresponding to the starting materials, products, and any proposed intermediates.

  • Tandem MS (MS/MS): If a potential intermediate is detected, perform a tandem MS experiment (also known as Collision-Induced Dissociation or CID) on that ion. The fragmentation pattern can provide definitive structural information to confirm its identity.[4]

Summary and Method Selection

The choice of monitoring technique depends on the specific information required, the available equipment, and the stage of the research.

TechniqueInformation ProvidedSpeed / CostPrimary Application
TLC QualitativeVery Fast / LowRapid reaction progress checks, solvent system screening.
HPLC QuantitativeModerate / ModerateAccurate kinetics, yield determination, purity analysis.
NMR Structural, QuantitativeSlow / HighStructural confirmation, mechanistic studies.
FTIR Functional GroupsFast / LowConfirming functional group transformations.
MS Molecular Weight, StructureFast / HighIdentifying intermediates, mechanistic elucidation.

For routine synthesis, a combination of TLC for quick checks and a final HPLC analysis for purity and yield is often sufficient. For process development and mechanistic investigations, combining HPLC with NMR and MS provides a comprehensive understanding of the reaction.

References

  • ResearchGate. (2018).
  • ScholarWorks@UARK. (2021).
  • PubChem, NIH. 3-Methyl-4-nitrobenzoic acid.
  • YouTube. (2025). How can TLC monitor the progress of a chemical reaction?.
  • BenchChem. An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid.
  • Washington State University. Monitoring Reactions by TLC.
  • Chem-Impex. 3-Bromo-4-nitrobenzoic acid.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
  • PubMed Central, NIH.
  • Sigma-Aldrich. (2020).
  • Oxford Academic. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Oxford Academic. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • RSC Publishing. (2020).
  • World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy.
  • ResearchGate. (2020).
  • ResearchGate. (2015).
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • BenchChem. A Comparative Guide to FTIR Spectroscopy for Verifying Functional Groups.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromomethyl-4-nitro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is most commonly achieved via the free-radical bromination of 3-Methyl-4-nitrobenzoic acid, a process known as the Wohl-Ziegler reaction. This reaction, while effective, is often accompanied by the formation of undesirable side products. This guide will address the most frequent issues encountered.

Q1: My reaction is producing multiple spots on TLC, with some being less polar than my desired product. What are these byproducts?

A1: The most common side reaction in the benzylic bromination of 3-Methyl-4-nitrobenzoic acid is over-bromination.

The primary cause of multiple, less polar spots on your Thin Layer Chromatography (TLC) plate is the formation of di- and even tri-brominated species at the benzylic position. The desired mono-brominated product can undergo further radical abstraction and bromination to yield 3-(Dibromomethyl)-4-nitrobenzoic acid and 3-(Tribromomethyl)-4-nitrobenzoic acid.

Causality: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[1][2] The stability of the benzylic radical intermediate makes the methyl group susceptible to hydrogen abstraction by a bromine radical. However, the newly formed bromomethyl group can also undergo hydrogen abstraction, albeit at a slower rate, leading to the formation of a dibromomethyl radical, which then reacts with bromine to form the dibrominated byproduct. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring, which can slow down the desired reaction and potentially allow for over-bromination to become more significant if reaction conditions are not carefully controlled.[3]

Troubleshooting & Prevention:

  • Stoichiometry of N-Bromosuccinimide (NBS): Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. A large excess of NBS will significantly increase the likelihood of over-bromination.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC. The reaction should be stopped once the starting material is consumed to a satisfactory level, without allowing for the significant buildup of the dibromo-adduct.

  • Controlled Initiation: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in catalytic amounts. The reaction can also be initiated photochemically with a UV lamp. Controlled initiation helps to maintain a low and steady concentration of bromine radicals, favoring mono-bromination.[4][5]

Diagram: Over-bromination Side Reaction Pathway

over_bromination start 3-Methyl-4-nitrobenzoic acid mono 3-Bromomethyl-4-nitrobenzoic acid (Desired Product) start->mono + NBS, Initiator di 3-(Dibromomethyl)-4-nitrobenzoic acid (Byproduct) mono->di + NBS, Initiator tri 3-(Tribromomethyl)-4-nitrobenzoic acid (Byproduct) di->tri + NBS, Initiator

Caption: Pathway of over-bromination side reactions.

Q2: I am observing a byproduct with a similar polarity to my starting material. What could this be and how can I avoid it?

A2: This is likely due to electrophilic aromatic substitution, resulting in ring bromination.

While the Wohl-Ziegler reaction favors benzylic bromination, under certain conditions, electrophilic bromination of the aromatic ring can occur as a competing side reaction. The resulting product, a bromo-3-methyl-4-nitrobenzoic acid isomer, will have a polarity similar to the starting material, making separation challenging.

Causality: The use of N-bromosuccinimide (NBS) is crucial for maintaining a low concentration of molecular bromine (Br₂), which is the key to favoring the radical pathway over the ionic, electrophilic pathway.[1][2] If the concentration of Br₂ becomes too high, or if acidic conditions develop (from the HBr byproduct), electrophilic aromatic substitution can be promoted. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. This complex interplay of directing effects can lead to bromination at the available positions on the aromatic ring.

Troubleshooting & Prevention:

  • Purity of NBS: Use freshly recrystallized NBS. Older batches of NBS can contain significant amounts of Br₂, which can initiate electrophilic bromination.

  • Non-polar Solvent: Employ a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1] Polar solvents can promote ionic pathways.

  • Radical Initiator: Ensure the presence of a radical initiator (AIBN or benzoyl peroxide) or photochemical initiation to favor the radical chain process.[4]

  • Avoid Acidic Conditions: The reaction should be carried out under neutral conditions. The presence of any acid can catalyze ring bromination.

Diagram: Competing Reaction Pathways

competing_reactions cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start 3-Methyl-4-nitrobenzoic acid + NBS radical Benzylic Radical Intermediate start->radical Radical Initiator (Light, AIBN) ionic Electrophilic Aromatic Substitution (High [Br2], Acidic) start->ionic product 3-Bromomethyl-4-nitrobenzoic acid radical->product side_product Ring-Brominated Byproduct ionic->side_product

Sources

Technical Support Center: Synthesis of 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromomethyl-4-nitro-benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

This compound is a key building block in medicinal chemistry, often utilized as a linker in solid-phase synthesis and for the creation of compound libraries. The primary synthetic route involves the free-radical bromination of the benzylic methyl group of 3-methyl-4-nitrobenzoic acid. While conceptually straightforward, this reaction is often plagued by issues such as low conversion, over-bromination, and competing side reactions, which can significantly impact the final yield and purity. This guide provides expert insights and actionable solutions to overcome these common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low conversion of the starting material, 3-methyl-4-nitrobenzoic acid. How can I drive the reaction to completion?

Answer: Low conversion in this Wohl-Ziegler bromination is a common issue, primarily due to the deactivating effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring.[1][2] These electron-withdrawing groups destabilize the benzylic radical intermediate, thus slowing down the reaction. Here are several strategies to improve conversion:

  • Initiator Choice and Concentration: The reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure your initiator is fresh, as they can decompose over time. Sometimes, a slightly higher loading of the initiator (e.g., 5-10 mol%) can increase the radical concentration and improve the reaction rate. Photochemical initiation using a UV or even a high-intensity visible light lamp can be a highly effective alternative to thermal initiators.[3][4]

  • Reaction Temperature: The optimal temperature depends on the chosen initiator and solvent. For AIBN in a solvent like chlorobenzene or acetonitrile, a temperature range of 70-80°C is typical. For BPO, a slightly higher temperature of 80-90°C is often used. If the reaction is sluggish, a modest increase in temperature can help, but be cautious as this can also promote side reactions.

  • Reaction Time: Due to the deactivated nature of the substrate, extended reaction times (e.g., 12-24 hours) may be necessary.[5] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR to determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.

Q2: I'm observing a significant amount of the 3-(dibromomethyl)-4-nitrobenzoic acid byproduct. How can I improve the selectivity for the desired mono-brominated product?

Answer: The formation of the dibrominated byproduct is a classic challenge in benzylic bromination.[6] The initially formed mono-brominated product can undergo a second bromination. Here’s how to enhance selectivity:

  • Stoichiometry of N-Bromosuccinimide (NBS): Avoid using a large excess of NBS. Start with a stoichiometric equivalent (1.0 to 1.1 equivalents) relative to the starting material. Using a significant excess of NBS is the most common cause of over-bromination.

  • Controlled Addition of NBS: Instead of adding all the NBS at the beginning, consider adding it portion-wise over the course of the reaction. This maintains a low steady-state concentration of bromine radicals and NBS, favoring the mono-bromination of the more abundant starting material over the di-bromination of the product.[6]

  • Monitoring: Closely monitor the reaction. As soon as a significant amount of the desired product has formed and the starting material is nearly consumed, the reaction should be stopped to prevent further bromination.

Q3: My product is contaminated with impurities resulting from bromination on the aromatic ring. How can I prevent this side reaction?

Answer: Aromatic ring bromination is an electrophilic substitution reaction that can compete with the desired free-radical pathway, especially with certain substrates.[3][4] Although the nitro and carboxyl groups are deactivating, ring bromination can still occur under certain conditions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination precisely because it minimizes electrophilic aromatic substitution.[7] It provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr generated in the reaction, which favors the radical pathway.[8] Avoid using liquid bromine (Br₂), as it will strongly favor electrophilic aromatic bromination.

  • Solvent Selection: The reaction should be performed in non-polar aprotic solvents like chlorobenzene, carbon tetrachloride (use with caution due to toxicity), or acetonitrile.[9] Polar solvents can promote ionic pathways that may lead to ring bromination.

  • Exclusion of Light (for thermal initiation): When using thermal initiators like AIBN or BPO, it is advisable to conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent any unwanted photo-initiated side reactions. Conversely, if you are intentionally using photochemical initiation, ensure you are using a light source with a wavelength that promotes the radical pathway without causing other side reactions.[4]

Q4: What is the optimal solvent for this synthesis, and how does it impact the yield?

Answer: The choice of solvent is critical for the success of the Wohl-Ziegler reaction.

  • Recommended Solvents: Chlorobenzene is an excellent choice as it is relatively inert and has a suitable boiling point for reactions initiated by AIBN or BPO.[9] Acetonitrile is another good option. Historically, carbon tetrachloride (CCl₄) was widely used, but due to its toxicity and environmental concerns, it should be avoided.

  • Solvent Purity: Ensure the solvent is dry. Water can react with NBS and interfere with the reaction.

  • Impact on Reaction: The solvent's primary role is to dissolve the reactants and facilitate the radical chain reaction. A solvent that effectively dissolves the starting material and NBS at the reaction temperature will lead to a more homogeneous reaction mixture and better yields.

Q5: What is the most effective method for purifying the crude this compound?

Answer: Proper purification is essential to obtain a high-purity product.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated.

  • Washing: The crude solid should be washed with a non-polar solvent like hexane to remove any organic, non-polar impurities, followed by washing with cold water to remove any remaining succinimide.

  • Recrystallization: Recrystallization is the most effective method for obtaining a highly pure product. A suitable solvent system must be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Ethyl acetate or a mixture of ethyl acetate and hexane is often effective. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

  • Add the chosen solvent (e.g., chlorobenzene, approx. 10-15 mL per gram of starting material).

  • Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Ensure the NBS is from a reliable source and has been stored properly.[6]

  • Add the radical initiator, for example, benzoyl peroxide (BPO) (0.05 eq).

  • If using photochemical initiation, set up a suitable lamp (e.g., a 405 nm LED) directed at the flask.[1]

Step 2: Reaction Execution

  • Begin stirring the mixture.

  • If using a thermal initiator, heat the mixture to reflux (typically 80-90°C for BPO in chlorobenzene) and maintain this temperature.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:7 ethyl acetate:hexane mobile phase). The product spot should be more polar than the starting material.

  • Continue heating until the starting material is consumed (typically 8-16 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for about 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture through suction filtration to remove the succinimide.

  • Wash the collected solid with a small amount of cold chlorobenzene.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Wash the crude solid with cold water and then with hexane to remove remaining impurities.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure this compound as a crystalline solid.

  • Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point determination.

Data Summary Table

ParameterRecommendationRationalePotential Issue if Deviated
NBS Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-bromination.Excess leads to dibromide formation.
Initiator AIBN or BPO (thermal); UV/Visible Light (photochemical)Provides a source of radicals to start the chain reaction.Old/decomposed initiator leads to low/no reaction.
Solvent Chlorobenzene, AcetonitrileInert, non-polar aprotic solvent that favors the radical pathway.Polar or protic solvents can promote ionic side reactions.
Temperature 70-90°C (thermal)Ensures efficient decomposition of the thermal initiator.Too low: slow reaction. Too high: increased side reactions.
Reaction Time 8 - 24 hours (monitor)Deactivated substrate requires longer reaction times.Insufficient time: low conversion. Excessive time: degradation.

Visualizing the Workflow

Below is a diagram outlining the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start 1. Reaction Setup - 3-methyl-4-nitrobenzoic acid - NBS (1.05 eq) - Initiator (AIBN/BPO) - Solvent (Chlorobenzene) Reaction 2. Radical Bromination - Heat to 80-90°C or Irradiate - Monitor by TLC Start->Reaction Initiate Workup 3. Work-up - Cool and Filter (remove succinimide) - Evaporate Solvent Reaction->Workup Reaction Complete Purify 4. Purification - Wash with H₂O/Hexane - Recrystallize (e.g., from Ethyl Acetate) Workup->Purify Crude Product Product Pure 3-Bromomethyl-4-nitro- benzoic acid Purify->Product Final Product

Sources

Technical Support Center: Purification Challenges of Crude 4-(Bromomethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-(bromomethyl)-3-nitrobenzoic acid (BNBA). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent in their work. The synthesis of BNBA, typically via the nitration of 4-(bromomethyl)benzoic acid, often yields a crude product containing various impurities that can compromise subsequent synthetic steps.[1][2] These impurities may include unreacted starting materials, isomeric byproducts, and degradation products.

A quick note on nomenclature: The compound of interest, synthesized from 4-methylbenzoic acid (p-toluic acid), is systematically named 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2).[1][3] This guide is dedicated to the purification challenges associated with this specific isomer.

This guide provides a structured, in-depth approach to troubleshooting common purification issues, answers frequently asked questions, and offers validated, step-by-step protocols to help you achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My crude product is a sticky, oily solid or a viscous oil that refuses to crystallize. What is the cause and how can I isolate a solid?

A1: This is a common issue often caused by the presence of eutectic mixtures of impurities that depress the melting point of the desired product. Residual solvents from the workup (e.g., ethyl acetate, DCM) can also contribute to an oily consistency.

  • Probable Causes:

    • Residual Solvent: Incomplete removal of reaction or extraction solvents.

    • Hygroscopic Impurities: Water-soluble impurities (like succinimide from a preceding NBS bromination step) absorbing atmospheric moisture.[4]

    • Low-Melting Impurities: The presence of unreacted 4-(bromomethyl)benzoic acid or isomeric byproducts can create a low-melting eutectic mixture.

    • Dinitro Byproducts: Formation of dinitro derivatives, which can be oily, may occur if nitration temperatures are not strictly controlled.[5]

  • Solutions & Scientific Rationale:

    • Trituration: Stirring or grinding the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. A non-polar solvent like cold hexanes is an excellent first choice. This will wash away many organic byproducts and can often induce crystallization.

    • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and add a non-polar solvent like hexanes. Evaporate the solvents under reduced pressure. Repeating this process can help remove stubborn, high-boiling point solvent residues.

    • Purification by Chromatography: If trituration fails, the most robust solution is flash column chromatography. This method separates compounds based on their polarity, effectively isolating the desired product from both more and less polar impurities. (See Protocol 2).

Q2: After recrystallization, my product yield is very low. What steps can I take to improve recovery?

A2: Low recovery is typically a result of suboptimal solvent selection or procedural errors during the recrystallization process. The goal is to dissolve the compound in a minimal amount of hot solvent.

  • Probable Causes:

    • Excessive Solvent: Using too much solvent for dissolution will keep a significant portion of your product dissolved even after cooling.

    • Inappropriate Solvent System: The chosen solvent may have too high a solvating power for your compound at cold temperatures.

    • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), significant product loss will occur.

    • Basic Conditions: Any residual base can convert the carboxylic acid to its carboxylate salt, which has significantly higher aqueous solubility.

  • Solutions & Scientific Rationale:

    • Optimize Solvent Volume: Add the hot recrystallization solvent portion-wise (in small increments) to the crude material while heating, stopping as soon as all the solid has just dissolved.

    • Employ a Mixed-Solvent System: For BNBA, an ethyl acetate/hexanes or ethanol/water system is effective.[1][6] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities and lead to smaller particles that are harder to filter.[7]

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) from the first crystallization and attempt a second recrystallization to recover more product, although this second crop may be of lower purity.

Q3: My final product is persistently colored (yellow to pale brown), even after recrystallization. How can I obtain a white/cream-colored solid?

A3: The color is typically due to highly conjugated, colored impurities, often arising from nitration side-reactions or degradation.

  • Probable Causes:

    • Nitrated Aromatic Byproducts: Many nitro-aromatic compounds are intensely colored. These can be difficult to remove if their polarity and solubility are similar to the product.

    • Oxidation/Degradation Products: Air oxidation or degradation under harsh workup conditions can generate colored species.

  • Solutions & Scientific Rationale:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal adsorbs large, flat, conjugated molecules responsible for the color. Keep the solution hot and swirl for a few minutes, then remove the charcoal via hot gravity filtration through a fluted filter paper or a pad of Celite. Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.

    • Flash Column Chromatography: This is the most effective method for removing colored impurities. The separation power of chromatography can resolve compounds with very similar properties. (See Protocol 2).

Q4: My analytical data (NMR/LC-MS) indicates the presence of 4-(hydroxymethyl)-3-nitrobenzoic acid. Where does this come from and how can I avoid it?

A4: This impurity is the result of the hydrolysis of the benzylic bromide functional group. The bromomethyl group is reactive and susceptible to nucleophilic substitution by water.

  • Probable Causes:

    • Aqueous Workup: Prolonged exposure to water during the reaction workup or extraction, especially if the solution is neutral or slightly basic.

    • Moisture During Storage: Storing the crude or purified product in a humid environment.

    • Solvolysis: Using protic solvents like methanol or ethanol for recrystallization can lead to the formation of the corresponding methyl or ethyl ether, though hydrolysis to the alcohol is more common if water is present.[8]

  • Solutions & Scientific Rationale:

    • Minimize Contact with Water: Perform aqueous workups quickly and with cold solutions.

    • Use Anhydrous Conditions: When possible, dry solvents and perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store the purified BNBA in a tightly sealed container in a desiccator or a dry, cool, and dark place to protect it from moisture and light.

    • Purification: Flash column chromatography can effectively separate the more polar alcohol byproduct from the desired bromomethyl compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of 4-(bromomethyl)-3-nitrobenzoic acid?

A1: The ideal solvent is one that dissolves the compound well when hot but poorly when cold. While specific quantitative data is scarce for BNBA itself, we can infer from its structure and data on similar compounds.[1][9] BNBA is soluble in polar aprotic solvents like DMF and DCM and insoluble in water.[1] A mixed-solvent system is often best.

  • Recommended Systems:

    • Ethyl Acetate / Hexanes: Dissolve in a minimum of hot ethyl acetate, then add hexanes until turbidity appears. This is a versatile system for compounds of intermediate polarity.

    • Ethanol / Water: Dissolve in a minimum of hot ethanol, then add hot water dropwise. This is also a very effective system for polar compounds like carboxylic acids.[6]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role in Recrystallization
Ethyl Acetate 77.16.0Good "dissolving" solvent
Ethanol (95%) 78.225.3Good "dissolving" solvent
Hexanes 68.01.9Good "precipitating" anti-solvent
Water 100.080.1Good "precipitating" anti-solvent

Q2: When is it necessary to use flash column chromatography over recrystallization?

A2: While recrystallization is excellent for removing small amounts of impurities that have different solubility profiles, flash chromatography is superior in several situations:

  • Oily Products: When the crude product fails to solidify.

  • Closely Related Impurities: When impurities (e.g., positional isomers) have very similar solubility to the desired product.

  • Multiple Impurities: When the crude mixture is complex and contains several byproducts.

  • Requirement for >99% Purity: When exceptionally high purity is required for sensitive applications like pharmaceutical development.

Q3: How should I handle and store purified 4-(bromomethyl)-3-nitrobenzoic acid?

A3: This compound should be handled with care in a well-ventilated fume hood.

  • Safety: It is classified as a substance that can cause severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, dark environment away from moisture and bases to prevent degradation via hydrolysis. A desiccator is recommended for long-term storage.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: Place 5.0 g of crude BNBA into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add 20 mL of 95% ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot 95% ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Note the total volume of ethanol used. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait for the boiling to subside, and add a spatula tip (~100 mg) of activated charcoal. Return the flask to the hot plate and gently boil for 2-3 minutes.

  • Hot Filtration: If charcoal or other insoluble matter is present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise with constant swirling. Continue adding water until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask with a watch glass, turn off the heat, and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of an ice-cold ethanol/water (e.g., 20:80) mixture to rinse away soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by melting point and spectroscopy (NMR, IR). The reported melting point is in the range of 127-130 °C.[1]

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Start with a non-polar eluent system and gradually increase polarity. A common choice is a gradient of ethyl acetate in hexanes. Use Thin Layer Chromatography (TLC) to find a solvent ratio that gives the product an Rf value of ~0.3. A typical starting point might be 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass chromatography column with silica gel, either as a dry powder or as a slurry in the initial, non-polar eluent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude BNBA (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add ~2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the non-polar solvent system (e.g., 10% ethyl acetate/hexanes), applying gentle air pressure to maintain a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase to 20%, then 30% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 4-(bromomethyl)-3-nitrobenzoic acid.

Part 4: Visualization & Workflows

Diagram 1: Troubleshooting Flowchart for BNBA Purification

G start Crude Product Analysis appearance Visual Appearance? start->appearance analytics Low Purity by NMR/LCMS? start->analytics oily Oily / Sticky Solid appearance->oily Yes colored Colored (Yellow/Brown) appearance->colored Yes low_yield Low Yield Post-Recrystallization? appearance->low_yield N/A hydrolysis_peak Hydrolysis Product Peak? analytics->hydrolysis_peak Yes column Action: Flash Column Chromatography analytics->column No, general impurities triturate Triturate with Hexanes oily->triturate charcoal Action: Recrystallize with Charcoal colored->charcoal optimize Optimize Recrystallization: - Use minimal hot solvent - Slow cooling low_yield->optimize dry Action: Use Anhydrous Conditions Store in Desiccator hydrolysis_peak->dry triturate->column Fails charcoal->column Fails dry->column To Separate Existing

Caption: A decision-making flowchart for troubleshooting common issues.

Diagram 2: Workflow for Purification Method Selection

G start Start: Crude BNBA Product is_solid Is the product a solid? start->is_solid is_high_purity Is purity >90% by TLC/NMR? is_solid->is_high_purity Yes triturate Attempt Trituration First is_solid->triturate No (Oily) is_single_impurity Is there one major impurity? is_high_purity->is_single_impurity Yes chromatography Method: Flash Column Chromatography is_high_purity->chromatography No (Complex Mixture) recrystallize Method: Recrystallization is_single_impurity->recrystallize Yes is_single_impurity->chromatography No triturate->chromatography

Caption: A workflow for selecting the optimal purification method.

References

  • Rich, D. H., & Gurwara, S. K. (1978). U.S. Patent No. 4,189,605. Washington, DC: U.S. Patent and Trademark Office.
  • ChemBK. (2024). Benzoic acid, 4-bromo-3-nitro-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid (97%). Retrieved from [Link]

  • Various Authors. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. Retrieved from [Link]

  • University of South Carolina. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

  • European Patent Office. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Various Authors. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Quora. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2016). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2015). The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • St-Jean, A., et al. (2024). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Nichols, L. (2023). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Solid-Phase Synthesis with 3-Bromomethyl-4-nitro-benzoic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3-Bromomethyl-4-nitro-benzoic acid linker. This guide is designed for researchers, scientists, and drug development professionals utilizing this photocleavable linker in solid-phase synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments and ensure successful outcomes.

Introduction to the this compound Linker

The this compound linker is a member of the o-nitrobenzyl (ONB) class of photolabile linkers.[1][2] Its utility in solid-phase synthesis stems from its bifunctional nature: a bromomethyl group for attachment to a solid support or initial building block, and a carboxylic acid for coupling the molecule of interest. The key feature of this linker is its ability to be cleaved by UV irradiation, typically around 365 nm, allowing for the release of the synthesized compound under mild conditions without the need for harsh chemical reagents.[1][2][3] This characteristic is particularly advantageous for the synthesis of delicate molecules and for applications where reagent contamination is a concern.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during solid-phase synthesis using the this compound linker.

Issue 1: Low Loading Efficiency of the First Amino Acid or Substrate

Question: I am experiencing low loading of my first Fmoc-amino acid onto the resin functionalized with the this compound linker. What are the potential causes and how can I improve the yield?

Answer:

Low loading efficiency is a common problem that can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the linker needs to be activated for efficient coupling to the amine-functionalized resin. Inadequate activation will result in a low loading capacity.

    • Solution: Ensure you are using appropriate activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[1] Use a slight excess of these reagents (1.2 equivalents) and allow sufficient time for activation (15-30 minutes at room temperature) before adding the resin.[1]

  • Steric Hindrance: The structure of your initial amino acid or substrate can sterically hinder the coupling reaction. Bulky side chains may impede access to the reactive sites on the resin.

    • Solution: Increase the reaction time and/or temperature. Gentle heating (e.g., to 40-50 °C) can sometimes overcome steric barriers, but should be done cautiously to avoid side reactions. Alternatively, consider using a smaller, less hindered amino acid as a spacer if your target molecule allows.

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial for efficient coupling.

    • Solution: Use anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent.[1] Ensure your solvents are of high purity and dry, as water can hydrolyze the activated ester. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a 2-fold excess to neutralize any acids formed during the reaction.[1]

  • Poor Resin Swelling: The solid support must be adequately swollen to ensure that the reactive sites are accessible.[4]

    • Solution: Before the coupling reaction, wash the resin extensively with the reaction solvent (DMF or DCM) to ensure proper swelling. Allow the resin to swell for at least 30-60 minutes before proceeding.

Workflow for Optimizing First Amino Acid Loading:

loading_optimization start Start: Low Loading check_activation Verify Carboxylic Acid Activation Protocol start->check_activation check_sterics Assess Steric Hindrance of First Residue start->check_sterics check_conditions Review Reaction Conditions (Solvent/Base) start->check_conditions check_swelling Confirm Adequate Resin Swelling start->check_swelling solution_activation Use EDC/NHS (1.2 eq) Allow 30 min activation check_activation->solution_activation solution_sterics Increase reaction time/temp Consider a spacer check_sterics->solution_sterics solution_conditions Use anhydrous DMF/DCM Use DIPEA (2 eq) check_conditions->solution_conditions solution_swelling Pre-swell resin in reaction solvent (1h) check_swelling->solution_swelling end Improved Loading solution_activation->end solution_sterics->end solution_conditions->end solution_swelling->end

Caption: Troubleshooting workflow for low initial loading.

Issue 2: Incomplete or Low-Yield Photocleavage

Question: After irradiating my resin-bound product with a UV lamp, I'm getting a very low yield of my cleaved product. What could be going wrong?

Answer:

Incomplete photocleavage is a frequent challenge with photolabile linkers. The efficiency of the cleavage process depends on several experimental parameters.

  • Incorrect Wavelength or Insufficient Light Exposure: The o-nitrobenzyl linker has a specific absorption maximum, and using a light source with a different wavelength will result in inefficient cleavage. Similarly, insufficient irradiation time or a low-power lamp will lead to incomplete cleavage.

    • Solution: Use a UV lamp with a primary emission wavelength around 365 nm.[1] Ensure the lamp is of sufficient power (e.g., a medium-pressure mercury lamp or a suitable LED). The reaction time can range from a few minutes to several hours; it is crucial to optimize this for your specific setup and substrate.[5] You can monitor the cleavage progress by taking small aliquots of the resin at different time points and analyzing the supernatant by HPLC or LC-MS.[1]

  • Solvent Interference: The solvent used during photolysis must be transparent at the irradiation wavelength. Solvents that absorb UV light will reduce the amount of energy reaching the linker.

    • Solution: Choose a solvent that is transparent at 365 nm, such as methanol, acetonitrile, or a suitable buffer.[1] Avoid using solvents like DMF, which can absorb UV light.

  • Presence of UV-Absorbing Species: Any component in the reaction mixture that absorbs at the cleavage wavelength will compete with the linker for photons, reducing the cleavage efficiency. This includes byproducts from the synthesis or impurities in the solvent.

    • Solution: Thoroughly wash the resin before photocleavage to remove any residual reagents or byproducts. Use high-purity solvents for the cleavage reaction.

  • Quenching of the Excited State: Certain molecules can quench the excited state of the nitro group, preventing the intramolecular hydrogen abstraction required for cleavage.

    • Solution: Ensure the reaction medium is free from quenching species. If you suspect quenching, consider degassing the solvent before use.

Table: Recommended Solvents for Photocleavage

SolventUV Cutoff (nm)Suitability for 365 nm Cleavage
Acetonitrile190Excellent
Methanol205Excellent
Water190Excellent (if product is soluble)
Dichloromethane233Good
N,N-Dimethylformamide (DMF)268Poor (can be used in thin films)
Issue 3: Premature Cleavage of the Linker during Synthesis

Question: I am observing loss of my peptide from the resin during the synthesis cycles. Is the this compound linker unstable to the synthesis conditions?

Answer:

The this compound linker is generally stable under standard solid-phase peptide synthesis (SPPS) conditions.[6] However, premature cleavage can occur under certain circumstances.

  • Acid Sensitivity: While designed to be stable to acid, prolonged exposure to strong acids can lead to some degree of cleavage, especially with repeated deprotection cycles in Boc-SPPS.

    • Solution: If using Boc-SPPS, minimize the time the resin is exposed to trifluoroacetic acid (TFA) during deprotection. In Fmoc-SPPS, the piperidine used for deprotection is basic and should not cause cleavage.

  • Nucleophilic Attack: The ester bond linking the first amino acid to the linker can be susceptible to nucleophilic attack, particularly if strong, unhindered bases are used.

    • Solution: Use a hindered base like DIPEA for neutralization steps. Avoid using primary or secondary amines in excess during coupling reactions.

  • Mechanical Instability of the Resin: Physical degradation of the resin beads can lead to the loss of peptide chains.[4]

    • Solution: Avoid vigorous mechanical stirring that can fragment the resin beads. Gentle agitation or nitrogen bubbling is preferred.

Diagram: Linker Stability in SPPS

stability cluster_fmoc Fmoc-SPPS cluster_boc Boc-SPPS Piperidine (Base) Piperidine (Base) Linker Stable Linker Stable Piperidine (Base)->Linker Stable Generally Safe TFA (Acid) TFA (Acid) Potential Premature Cleavage Potential Premature Cleavage TFA (Acid)->Potential Premature Cleavage Minimize Exposure Nucleophilic Attack Nucleophilic Attack Nucleophilic Attack->Potential Premature Cleavage Use Hindered Base (DIPEA) Use Hindered Base (DIPEA) Use Hindered Base (DIPEA)->Linker Stable

Sources

stability issues of 3-Bromomethyl-4-nitro-benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromomethyl-4-nitro-benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Reactivity of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a bromomethyl group. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly as a linker or building block. However, the very features that impart its synthetic utility also render it susceptible to several stability issues.

The primary source of instability is the benzylic bromide (the bromomethyl group). Benzylic halides are significantly more reactive than simple alkyl halides in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions.[1] Compounding this is the presence of a strong electron-withdrawing nitro group, which influences the electron density of the aromatic system and can affect reaction pathways.

This guide provides a comprehensive, question-and-answer-based resource to help you anticipate, troubleshoot, and manage the stability challenges associated with this compound and its isomers during your experiments.

A Note on Isomers: The principles discussed here apply broadly to bromomethyl nitrobenzoic acids. While this guide is titled for the 3-bromomethyl-4-nitro isomer, much of the cited data and common laboratory experience comes from the more commercially available isomer, 4-Bromomethyl-3-nitrobenzoic acid (CAS 55715-03-2) .[2][3][4] The relative positions of the functional groups will subtly alter reaction rates, but the fundamental degradation pathways remain the same.

Core Stability Profile

For quick reference, the following table summarizes the key stability characteristics of bromomethyl-nitrobenzoic acids.

ConditionStability ConcernCausality & Key Considerations
pH / Aqueous Media High Instability The benzylic bromide is highly susceptible to hydrolysis , yielding the corresponding 3-hydroxymethyl-4-nitro-benzoic acid. The rate is generally independent of pH in the neutral to acidic range but can be accelerated under strongly basic conditions.[5]
Light (UV) High Instability The ortho-nitrobenzyl moiety is a well-known photocleavable group.[2] Exposure to UV light (especially around 300-365 nm) will induce intramolecular rearrangement and cleavage, leading to degradation.[6]
Temperature Moderate to High Instability Elevated temperatures will accelerate all degradation pathways, particularly hydrolysis and reactions with nucleophiles.[7] Long-term storage should be under refrigerated conditions.
Nucleophiles (e.g., Amines, Alcohols, Thiols) Very High Instability The compound is a potent electrophile and will react readily with a wide range of nucleophiles via nucleophilic substitution at the benzylic carbon.[2] This is often the desired reaction but is a major instability issue if nucleophiles are present as impurities or in the solvent system.
Solvents Variable Stability Stable in dry, aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).[3] Unstable in protic solvents (e.g., methanol, ethanol, water) due to solvolysis . Insoluble in water.[3][8]
Air / Oxygen Generally Stable Stable under normal atmospheric conditions, provided moisture is excluded.

Troubleshooting Guide: Experimental Issues & Solutions

Q1: My reaction in an aqueous buffer failed, and analysis shows a new, more polar compound instead of my starting material. What happened?

Answer: You have most likely observed the hydrolysis of the bromomethyl group. The benzylic bromide is highly reactive towards water, which acts as a nucleophile to displace the bromide ion, forming the corresponding benzyl alcohol derivative (3-hydroxymethyl-4-nitro-benzoic acid).

  • Causality: This is a classic nucleophilic substitution reaction (solvolysis). Water attacks the electrophilic benzylic carbon, leading to the loss of HBr and the formation of a C-O bond. While the hydrolysis of benzyl chloride has been shown to be largely pH-independent up to pH 13, the presence of buffers or other components can influence the rate.[5] Given the high reactivity of benzylic bromides, this degradation can be rapid, even at room temperature.

  • Troubleshooting & Prevention:

    • Strictly Anhydrous Conditions: If your reaction chemistry allows, switch to a dry, aprotic solvent system (e.g., DCM, THF, DMF, Acetonitrile).

    • Minimize Reaction Time: If water is essential, minimize the reaction time and temperature. Prepare the aqueous solution and add the bromomethyl reagent last, just before proceeding.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Keep the aqueous solution chilled before adding the reagent.

Q2: I'm trying to couple this compound with a primary amine, but I'm getting a complex mixture of products and low yield. What's going wrong?

Answer: While you are correctly utilizing the reactivity of the bromomethyl group, several factors can lead to poor outcomes in reactions with amines.

  • Causality:

    • Over-alkylation: The secondary amine formed after the first substitution can still be nucleophilic and may react with a second molecule of the bromomethyl reagent, leading to a tertiary amine byproduct.

    • Base-Promoted Side Reactions: Amines are bases. If you are using an excess of the amine, it can deprotonate the carboxylic acid. The resulting carboxylate, while a weak nucleophile, could potentially lead to side products or solubility changes. More importantly, the basic conditions can promote elimination reactions or other unforeseen pathways.

    • Solvent Reactivity: If you are using an alcohol as a solvent, the solvent itself can compete with your amine as a nucleophile, leading to the formation of an ether byproduct.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a carefully controlled stoichiometry. Often, using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) is sufficient. For precious amines, using the bromomethyl reagent as the limiting reagent is advised.

    • Add a Non-Nucleophilic Base: Instead of relying on the reactant amine as the base to scavenge the HBr byproduct, add a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This prevents over-alkylation and other base-related side reactions.

    • Choose an Inert Solvent: Use a dry, aprotic solvent like DMF, DCM, or acetonitrile that will not participate in the reaction.

    • Monitor Progress: Follow the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products over extended periods.

Q3: I left my vial of the compound on the lab bench over the weekend, and it has developed a yellowish-brown color. Is it still usable?

Answer: The compound has likely undergone photodegradation. The color change is a strong indicator of decomposition, and the material should be considered impure and likely unsuitable for most applications without purification.

  • Causality: The arrangement of a nitro group ortho to a benzylic carbon (as in the 4-bromomethyl-3-nitro isomer) creates a photolabile system.[2] Upon absorption of UV light (present in ambient laboratory light), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a rearrangement that ultimately cleaves the C-Br bond and results in the formation of a 2-nitrosobenzaldehyde byproduct, which can be colored and unstable.[9]

  • Troubleshooting & Prevention:

    • Protect from Light: Always store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure During Use: When weighing the compound or setting up reactions, minimize its exposure to direct, bright light.

    • Storage: Store the material in a dark, cold, and dry environment (e.g., a refrigerator or freezer at -20°C).

Experimental Protocols & Workflows

Protocol 1: Rapid Assessment of Stability in a New Solvent System

This protocol uses HPLC to quickly determine if this compound is stable under specific solvent and temperature conditions before committing to a large-scale reaction.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a stable, aprotic solvent like acetonitrile.

  • Sample Preparation:

    • In separate amber HPLC vials, add a precise volume of the solvent system you intend to test (e.g., 990 µL of your reaction buffer).

    • Spike each vial with a small, precise volume of the stock solution (e.g., 10 µL) to achieve a final concentration of ~10 µg/mL. Cap and vortex immediately.

  • Time-Point Analysis:

    • T=0: Immediately inject the first vial onto a calibrated HPLC-UV system to get a starting peak area for the parent compound.

    • Incubation: Place the other prepared vials under the intended reaction conditions (e.g., in a heat block at 40°C, on the benchtop under ambient light, etc.).

    • Subsequent Time Points: Inject samples at set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

  • Data Analysis:

    • Monitor the peak area of the parent compound. A significant decrease in peak area over time indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products. A new peak at an earlier retention time often indicates a more polar hydrolysis product.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_sample Spike Stock into Test Solvent (e.g., Buffer) prep_stock->prep_sample t0 T=0 Analysis (Inject Immediately) prep_sample->t0 incubate Incubate Samples (Test Conditions) t0->incubate tn T=X hours Analysis (Inject Periodically) incubate->tn eval Compare Peak Areas (Parent & Degradants) tn->eval decision Assess Stability: Stable or Unstable? eval->decision

Caption: Workflow for HPLC-based stability testing.

Protocol 2: Recommended Handling and Storage
  • Receiving: Upon receipt, inspect the container for integrity. Store immediately in a dark, dry, and cold location, preferably a freezer (-20°C) designated for chemical storage.

  • Handling:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Note that this class of compounds can be lachrymators (tear-inducing agents).[10]

    • Use glass or chemically resistant plastic (e.g., PTFE) spatulas and weigh boats.

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would cause hydrolysis.

  • Storage: After dispensing, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap. Return promptly to cold storage.

Frequently Asked Questions (FAQs)

Q: What are the expected degradation products of this compound? A: The two primary degradation products result from the reaction at the bromomethyl group. In the presence of water, the product is 3-hydroxymethyl-4-nitro-benzoic acid (from hydrolysis). In the presence of a nucleophile like an amine (R-NH2), the product is 3-((alkylamino)methyl)-4-nitro-benzoic acid . Photodegradation leads to more complex products, starting with the formation of a 2-nitrosobenzaldehyde derivative .[9]

Q: How does the position of the nitro group relative to the bromomethyl group affect stability? A: The electronic effect of the nitro group is key.

  • ortho or para to the bromomethyl group: A nitro group in these positions would strongly destabilize a benzylic carbocation intermediate (SN1 pathway) through electron withdrawal. However, this effect is less pronounced for an SN2 mechanism. The primary stability concern for ortho-nitrobenzyl systems is their known susceptibility to photochemical cleavage.[11]

  • meta to the bromomethyl group (as in 4-bromomethyl-3-nitrobenzoic acid): In this configuration, the strong resonance-based electron withdrawal of the nitro group does not extend to the benzylic carbon. Its influence is primarily inductive, making the benzylic carbon more electrophilic and thus highly susceptible to SN2 attack by nucleophiles.

Q: Is this compound hazardous? What are the main safety concerns? A: Yes. According to GHS classifications for the closely related isomer 4-Bromomethyl-3-nitrobenzoic acid, it is considered corrosive and can cause severe skin burns and eye damage.[4] Benzylic bromides are also often lachrymators, causing irritation and tearing.[10] Always handle with appropriate engineering controls (fume hood) and PPE.

G cluster_hydrolysis Hydrolysis / Solvolysis cluster_nucleophilic Nucleophilic Substitution cluster_photo Photodegradation parent 3-Bromomethyl-4-nitro- benzoic acid H2O H₂O (Water) parent->H2O Nu Nu⁻ / Nu-H (e.g., R-NH₂, R-OH, R-SH) parent->Nu light UV Light (hv) parent->light hydrolysis_prod 3-Hydroxymethyl-4-nitro- benzoic acid H2O->hydrolysis_prod - HBr nuc_prod 3-(Nu-methyl)-4-nitro- benzoic acid Nu->nuc_prod - HBr photo_prod 2-Nitrosobenzaldehyde Derivative + Other Products light->photo_prod Intramolecular Rearrangement

Caption: Major degradation pathways for this compound.

References

  • PubChem. 4-Bromomethyl-3-nitrobenzoic acid. [Link]

  • Fisher Scientific. 3-Bromo-4-nitrobenzoic acid, 97%. [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. [Link]

  • ChemBK. Benzoic acid, 4-bromo-3-nitro-. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • ACS Omega. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • Google Patents. 3-Nitro-4-bromomethyl benzoic acid.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • PubMed Central (PMC). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • ResearchGate. Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]

  • PubMed Central (PMC). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]

  • Organic Chemistry Portal. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • ResearchGate. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

Sources

Technical Support Center: Optimizing the Cleavage of 3-Bromomethyl-4-nitro-benzoic acid as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3-bromomethyl-4-nitrobenzoic acid, a versatile ortho-nitrobenzyl (ONB) photocleavable linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient cleavage in your experiments.

Introduction to 3-Bromomethyl-4-nitro-benzoic acid as a Photocleavable Linker

3-Bromomethyl-4-nitrobenzoic acid is a bifunctional molecule widely used as a photocleavable linker.[1][2] Its structure contains a bromomethyl group for conjugation to your molecule of interest and a nitro-substituted aromatic ring that allows for cleavage upon UV irradiation, typically around 365 nm.[1] This controlled release is highly advantageous for applications requiring precise spatial and temporal activation of bioactive compounds.[3][4][5][6]

The photocleavage mechanism is initiated by the absorption of a photon, leading to an excited state of the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and hydrolyzes to release the conjugated molecule and 2-nitrosobenzaldehyde as a byproduct.[1][7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 3-bromomethyl-4-nitrobenzoic acid and other o-nitrobenzyl linkers.

Q1: What is the optimal wavelength for cleaving this linker?

The optimal wavelength for cleavage of o-nitrobenzyl linkers is typically in the near-UV range, with 365 nm being the most commonly used wavelength.[1][4][9][10] This wavelength provides a good balance between efficient cleavage and minimizing potential damage to sensitive biological molecules.[10]

Q2: Why is my cleavage yield low?

Low cleavage yield can be attributed to several factors:

  • Insufficient Irradiation Time or Intensity: The cleavage reaction is time and intensity-dependent. Ensure you are irradiating for a sufficient duration with a light source of adequate power.

  • Light Source Incompatibility: Verify that your UV lamp has a primary emission wavelength around 365 nm.[1]

  • Solvent Issues: The solvent should be transparent at the irradiation wavelength. Solvents that absorb at 365 nm will reduce the number of photons reaching the linker.

  • Concentration Effects: At high concentrations of the linker-conjugate, the byproduct (2-nitrosobenzaldehyde) can act as an internal filter, absorbing light and reducing cleavage efficiency.[11]

  • Nature of the Conjugated Molecule: The chemical properties of the molecule attached to the linker can influence cleavage kinetics.[11]

Q3: I am observing side reactions or degradation of my target molecule. What can I do?
  • Optimize Irradiation Time: Minimize exposure to UV light by determining the shortest irradiation time required for acceptable cleavage. Prolonged exposure can lead to photodegradation of sensitive molecules.[12]

  • Use a Long-Pass Filter: To minimize damage from shorter, more energetic wavelengths, a filter that allows only wavelengths of 365 nm and longer to pass through can be beneficial.

  • Work in an Inert Atmosphere: For oxygen-sensitive compounds, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can prevent photooxidation.

  • Consider Linker Modifications: For particularly sensitive applications, linkers with modifications such as an α-methyl group on the benzylic carbon can lead to faster cleavage and less reactive byproducts.[12][13]

Q4: How can I monitor the progress of the cleavage reaction?

Several analytical techniques can be employed to monitor the reaction:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method to separate and quantify the starting material, the cleaved product, and byproducts.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, confirming the identity of the cleaved products.

  • UV-Vis Spectrophotometry: Can be used to monitor the disappearance of the starting material or the appearance of a product if they have distinct absorption profiles.

  • Time-Resolved NMR Spectroscopy: Allows for real-time monitoring of the reaction progress.[11][16]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Incomplete Cleavage 1. Inadequate light exposure (time/intensity). 2. Suboptimal wavelength. 3. Solvent absorbs UV light. 4. High concentration of conjugate.1. Increase irradiation time or use a more powerful lamp. 2. Ensure your lamp's peak output is at 365 nm. 3. Use a solvent that is transparent at 365 nm (e.g., methanol, acetonitrile, buffered aqueous solutions). 4. Dilute the reaction mixture.1. Photocleavage is a photochemical reaction that requires a sufficient number of photons to proceed to completion. 2. The o-nitrobenzyl chromophore has a specific absorption maximum. 3. Solvent absorption competes with the linker for photons. 4. The 2-nitrosobenzaldehyde byproduct can act as an internal filter, reducing the light available for cleavage.[11]
Degradation of Released Molecule 1. Prolonged UV exposure. 2. Presence of reactive oxygen species. 3. Reactivity of the 2-nitrosobenzaldehyde byproduct.1. Perform a time-course experiment to determine the optimal irradiation time. 2. Degas the solvent and perform the reaction under an inert atmosphere. 3. Consider using a linker with an α-methyl substitution, which generates a less reactive ketone byproduct.[12][13]1. Many organic molecules are susceptible to photodegradation upon prolonged UV irradiation. 2. UV light can generate reactive oxygen species in the presence of oxygen, leading to oxidation of the target molecule. 3. The aldehyde byproduct can potentially react with the released molecule, especially if it contains nucleophilic groups.
Poor Solubility of the Linker-Conjugate 1. The conjugate is not soluble in the chosen cleavage solvent.1. Use a co-solvent system (e.g., DMF/water, DMSO/water). 2. Ensure the final concentration of the organic solvent does not denature biological molecules if applicable.1. The solvent must be able to dissolve the conjugate to allow for efficient light penetration and reaction.
Variability in Cleavage Efficiency 1. Fluctuations in lamp output. 2. Inconsistent reaction setup (e.g., distance from the lamp). 3. Temperature variations.1. Regularly check the output of your UV lamp. 2. Standardize the geometry of your reaction setup. 3. Use a temperature-controlled reaction vessel.1. The intensity of the light source directly impacts the rate of cleavage. 2. The inverse square law applies to light intensity; small changes in distance can significantly affect the photon flux. 3. While the primary photochemical step is temperature-independent, subsequent thermal rearrangement steps can be influenced by temperature.

Experimental Protocols

Protocol 1: General Photocleavage Procedure

This protocol provides a starting point for the light-induced cleavage of a molecule conjugated via the 3-bromomethyl-4-nitrobenzoic acid linker.

Materials:

  • Solution of the photocleavable conjugate in a suitable solvent (e.g., buffer, methanol, acetonitrile). The solvent must be transparent at 365 nm.[1]

  • UV lamp with a primary emission at 365 nm (e.g., mercury lamp or LED).[1]

  • Quartz or borosilicate glass reaction vessel.[1]

  • Analytical equipment for monitoring (e.g., HPLC, LC-MS).[1]

Procedure:

  • Prepare a solution of the photocleavable conjugate in the chosen solvent. The concentration should be optimized to balance solubility and minimize inner filter effects.

  • Transfer the solution to the reaction vessel.

  • If the conjugated molecule is sensitive to oxidation, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Place the reaction vessel at a fixed distance from the UV lamp.

  • Irradiate the solution with 365 nm light. It is recommended to perform a time-course experiment (e.g., taking aliquots at 0, 5, 15, 30, 60, and 120 minutes) to determine the optimal irradiation time.

  • Monitor the progress of the reaction by analyzing the aliquots using a suitable analytical technique like HPLC or LC-MS.

  • Once the desired level of cleavage is achieved, stop the irradiation.

  • The cleaved product can then be purified from the reaction mixture.

Protocol 2: Monitoring Cleavage by HPLC

Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column.

Procedure:

  • Prepare a standard curve for both the starting conjugate and the expected cleaved product.

  • At each time point of the photocleavage reaction, withdraw an aliquot and quench the reaction by placing it in the dark and on ice.

  • Inject the aliquot onto the HPLC system.

  • Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that allows for the separation of the starting material, the cleaved product, and the 2-nitrosobenzaldehyde byproduct.

  • Monitor the chromatogram at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas and using the standard curves.

Visualizing the Process

Cleavage Mechanism Workflow

Cleavage_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intramolecular Rearrangement cluster_2 Step 3: Cleavage Start o-Nitrobenzyl Conjugate Excited Excited State Start->Excited Absorption Photon UV Photon (365 nm) Photon->Start AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction Rearrangement Cyclic Intermediate AciNitro->Rearrangement Cleaved Released Molecule Rearrangement->Cleaved Byproduct 2-Nitrosobenzaldehyde Rearrangement->Byproduct

Caption: The photocleavage mechanism of an o-nitrobenzyl linker.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Cleavage Yield? Check_Irradiation Increase Irradiation Time/Intensity Start->Check_Irradiation Yes Check_Wavelength Verify 365 nm Source Start->Check_Wavelength Yes Degradation Product Degradation? Start->Degradation No Check_Irradiation->Degradation Check_Solvent Use UV-Transparent Solvent Check_Wavelength->Check_Solvent Check_Concentration Dilute Reaction Check_Solvent->Check_Concentration Check_Concentration->Degradation Optimize_Time Reduce Irradiation Time Degradation->Optimize_Time Yes Success Problem Solved Degradation->Success No Inert_Atmosphere Use N2 or Ar Optimize_Time->Inert_Atmosphere Inert_Atmosphere->Success

Caption: A troubleshooting decision tree for low cleavage yield.

Enhancing Cleavage Efficiency: Advanced Considerations

For applications demanding higher efficiency or faster kinetics, several strategies can be employed:

  • Linker Modifications: The rate of photocleavage can be significantly influenced by substituents on the aromatic ring and the benzylic carbon.

    • Electron-donating groups on the aromatic ring, such as methoxy groups (as in veratryl-based linkers), can increase the rate of cleavage.[12][14]

    • An α-methyl group on the benzylic carbon can increase the cleavage rate by up to 5-fold and results in a less reactive ketone byproduct.[12][14]

  • Two-Photon Cleavage: For applications requiring deeper tissue penetration, two-photon excitation using near-infrared (NIR) light can be employed to trigger cleavage.[8][17] This approach minimizes photodamage to biological tissues.

Comparative Data on o-Nitrobenzyl Linker Derivatives
Linker TypeTypical Cleavage Wavelength (nm)Relative Cleavage RateKey AdvantagesPotential Considerations
Standard ONB ~3651xCommercially available, well-established.Slower cleavage, aldehyde byproduct can be reactive.[12]
Veratryl-based (dimethoxy ONB) ~365Dramatically increasedHigher cleavage rates.[1][14]Potential for side reactions.
α-methyl-ONB ~365~5x faster than veratrylSignificantly faster kinetics, less reactive ketone byproduct.[1][12][13]May require more specific synthesis.

References

  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. The Journal of Organic Chemistry, 67(16), 5567-5577.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).
  • Leriche, G., Chisholm, L., & Wagner, A. (2012). Wavelength controlled photocleavage for orthogonal and sequential release of multiple proteins. Journal of the American Chemical Society, 134(38), 15732-15735.
  • Fomina, N., McFearin, C. L., Sermsakdi, M., Edigin, O., & Almutairi, A. (2010). Recent trends in applying ortho-nitrobenzyl esters for the design of photo-responsive polymer networks.
  • Hasan, T., St-Pierre, J. P., & Tirelli, N. (2013). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Request PDF.
  • BenchChem. (n.d.).
  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655.
  • Singh, A., & Defrancq, E. (2018). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 118(24), 11775-11818.
  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy.
  • Johan, A. N., & Li, Y. (2022).
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker. BenchChem.
  • Johan, A. N., & Li, Y. (2022).
  • Rich, D. H., & Gurwara, S. K. (1975). U.S. Patent No. 4,189,605. Washington, DC: U.S.
  • Forbes, L. R., & Discher, D. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(16), 4334-4337.
  • Ju, J., Li, Z., & Russo, J. J. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(19), 12029-12033.
  • Geva, M., & Seeberger, P. H. (2020).
  • McKinnon, D. D., Brown, T. E., Kyburz, K. A., Kiyotake, E., & Anseth, K. S. (2014). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 15(7), 2808-2816.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Sigma-Aldrich.
  • Kelly, J. A., & Yates, M. (2023). Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. ACS omega, 8(23), 20625-20634.
  • HORIBA Scientific. (2013). Understanding Photocleavage Reactions. AZoM.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods.
  • Reichle, V. F., & Wöhrle, D. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(33), 28731-28740.
  • LookChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. LookChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)
  • University of Windsor. (2021).
  • BenchChem. (n.d.). 4-(Bromomethyl)-3-nitrobenzoic acid | 55715-03-2. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-nitrobenzoic acid. PubChem.
  • Abramova, T. V., & Silnikov, V. N. (2005). 4-aminometyl-3-nitrobenzoic acid--a photocleavable linker for oligonucleotides containing combinatorial libraries. Nucleosides, nucleotides & nucleic acids, 24(9), 1333-1343.

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Technical Support Center: Byproduct Identification in 3-Bromomethyl-4-nitro-benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Bromomethyl-4-nitro-benzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind these experimental observations, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: "What's Wrong With My Reaction?"

This section addresses specific, common problems in a direct question-and-answer format.

Q1: I'm seeing an unexpected, higher molecular weight peak in my LC-MS analysis. What could it be?

A1: This is a frequent observation and often points to dimerization or oligomerization of the starting material or product. The benzylic bromide of this compound is highly reactive and can undergo self-condensation, especially under basic conditions or upon prolonged heating.

Most Likely Byproducts:

  • Dibenzyl Ether Derivative: Two molecules can react, with one acting as a nucleophile (after hydrolysis to the alcohol) and the other as the electrophile, to form an ether linkage. This is a known reaction pathway for benzylic halides.[1][2][3]

  • Direct C-C Coupling (Dimer): Less common, but possible under certain conditions, is the direct coupling of two molecules at the bromomethyl position to form a bibenzyl-type structure.

Causality: The high reactivity of the benzylic bromide is the primary cause.[4][5][6] The electron-withdrawing nitro group further activates the benzylic position towards nucleophilic attack. If your reaction involves a base, it can deprotonate the carboxylic acid, but excess or strong base can also promote side reactions.

Troubleshooting & Verification Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis & Analysis cluster_2 Mitigation Strategy cluster_3 Confirmation UnknownPeak Unknown High MW Peak in LC-MS Hypothesize Hypothesize Dimer/ Ether Formation UnknownPeak->Hypothesize Analyze Re-analyze crude sample with high-resolution MS to confirm exact mass Hypothesize->Analyze NMR Acquire ¹H NMR of isolated impurity Analyze->NMR SlowAddition Slowly add reagent at low temperature NMR->SlowAddition If structure confirmed ReduceBase Use a non-nucleophilic or weaker base NMR->ReduceBase If structure confirmed Monitor Monitor reaction closely by TLC/LC-MS SlowAddition->Monitor ReduceBase->Monitor Confirm Confirm absence of byproduct peak in new reaction Monitor->Confirm

Caption: Troubleshooting workflow for high MW byproducts.

Preventative Measures:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your nucleophile to the bromomethyl starting material.

  • Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate, which has lower solubility and can moderate the reaction rate.

Q2: My primary byproduct seems to be 3-Hydroxymethyl-4-nitro-benzoic acid. Why is this happening and how can I avoid it?

A2: This is a classic hydrolysis byproduct. Benzylic bromides are susceptible to hydrolysis, where water acts as a nucleophile, replacing the bromine with a hydroxyl group to form the corresponding benzyl alcohol.[7][8][9][10]

Causality: This reaction is often catalyzed by acidic or basic conditions and can occur simply with trace amounts of water in your solvent, especially at elevated temperatures.[11] The stability of the intermediate benzylic carbocation facilitates this SN1-type reaction.[5][12]

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.

  • Solvent Choice: Use aprotic solvents (e.g., THF, DMF, Acetonitrile) that do not participate in hydrolysis.

  • Temperature: As with dimerization, lower reaction temperatures will slow the rate of hydrolysis.

Verification: The identity of the byproduct can be confirmed by LC-MS (observing the corresponding mass change) and by comparing the retention time with a known standard, if available.[11] The ¹H NMR will show the disappearance of the benzylic -CH₂Br signal (around 4.6-4.8 ppm) and the appearance of a new -CH₂OH signal (typically 4.5-4.7 ppm) along with a broad singlet for the -OH proton.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common impurities found in the starting material itself? Impurities can arise from the synthesis of this compound. These may include the starting material for bromination, 3-Methyl-4-nitro-benzoic acid, or isomers formed during nitration, such as 4-Bromomethyl-3-nitrobenzoic acid.[13][14] Always verify the purity of your starting material by NMR and HPLC before use.
Can the nitro group be a source of byproducts? Yes. Under certain reductive conditions (e.g., using certain metals or catalytic hydrogenation intended for another functional group), the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reactions are highly condition-dependent. Conversely, the nitro group is strongly deactivating and directs electrophilic aromatic substitution to the meta position, which can be a source of byproducts if such conditions are employed.[15]
What are the best general analytical methods for identifying these byproducts? A combination of techniques is most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separation and quantification.[11][16][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for obtaining molecular weights of the byproducts, providing the first clue to their identity.[18][19] For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
How can I purify my desired product away from these byproducts? Recrystallization is often effective if the desired product is a solid and has different solubility properties than the byproducts. Column chromatography on silica gel is a more versatile method for separating compounds with different polarities. For example, the hydrolysis byproduct (the alcohol) will be more polar than the starting bromide and the ether dimer, allowing for chromatographic separation.

Key Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for analyzing the purity of this compound and monitoring reaction progress.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[17]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Identification of an Unknown Byproduct
  • Isolate the Byproduct: Using preparative HPLC or column chromatography, isolate the impurity of interest. Collect the fractions containing the pure byproduct.

  • Remove Solvent: Evaporate the solvent from the collected fractions under reduced pressure (rotary evaporator).

  • High Vacuum Drying: Place the isolated solid/oil under a high vacuum for several hours to remove any residual solvent, which could interfere with the NMR spectrum.

  • Dissolve for NMR: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and non-polar compounds and will show exchangeable protons like -OH and -COOH.

  • Acquire Spectra: Run standard ¹H, ¹³C, and, if necessary, 2D NMR experiments (like COSY and HSQC) to fully elucidate the structure.

Byproduct Formation Pathways

ReactionPathways cluster_desired Desired Reaction cluster_byproducts Byproduct Formation SM 3-Bromomethyl-4-nitro- benzoic acid (SM) Product Desired Product SM->Product + Nucleophile (Good Conditions) Hydrolysis Hydrolysis Product (Alcohol) SM->Hydrolysis + H₂O (Trace moisture, heat) Dimer Dimerization Product (Ether/Bibenzyl) SM->Dimer + another SM (Base, heat)

Caption: Major reaction pathways for this compound.

References

  • Ataman Kimya. DIBENZYL ETHER. [Link]

  • Ataman Kimya. DIBENZYL ETHER |. [Link]

  • Filo. Convert benzyl bromide to benzyl alcohol. [Link]

  • Google Patents. US4189605A - 3-Nitro-4-bromomethyl benzoic acid.
  • Agency for Toxic Substances and Disease Registry. analytical methods. [Link]

  • Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • ResearchGate. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF. [Link]

  • Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep. [Link]

  • YouTube. Benzene Side Chain Reactions. [Link]

  • Journal of Organic Chemistry. Synthesis of dibenzyl ethers via the dehydration of benzylic alcohols in dimethyl sulfoxide. [Link]

  • PrepChem.com. Preparation of dibenzyl ether. [Link]

  • Wikipedia. Dibenzyl ether. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Google Patents.
  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Journal of Chromatographic Science. Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • PubChem. 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087. [Link]

  • PubChem. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Journal of the Chemical Society C: Organic. Phenylpropiolic acids. Part VIII. The self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids. [Link]

  • YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. [Link]

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improving the solubility of 3-Bromomethyl-4-nitro-benzoic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromomethyl-4-nitro-benzoic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this versatile but often sparingly soluble reagent. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested troubleshooting strategies to ensure its successful application in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid whose structure dictates its solubility profile. It possesses a combination of polar functional groups (the carboxylic acid and the nitro group) and a larger, nonpolar aromatic ring with a bromomethyl substituent. This duality means it generally exhibits poor solubility in water and nonpolar hydrocarbon solvents. However, it is expected to be soluble in polar aprotic solvents. While specific quantitative data for this isomer is limited, data from the closely related isomer, 4-(Bromomethyl)-3-nitrobenzoic acid, shows it is soluble in dimethylformamide (DMF) and dichloromethane.[1][2] The parent compound, 3-nitrobenzoic acid, is soluble in alcohols like methanol and ethanol, as well as ethyl acetate and acetonitrile.[3][4]

Q2: Why is this compound poorly soluble in common solvents like water or toluene?

The poor solubility is a result of competing intermolecular forces. The bulky, hydrophobic benzene ring structure dominates, making it difficult for polar water molecules to effectively solvate the molecule, despite the presence of the polar carboxylic acid group.[5][6] In nonpolar solvents like toluene, the molecule's own polar groups (especially the carboxylic acid, which can form strong hydrogen-bonded dimers) prefer to interact with each other rather than the solvent, leading to low solubility.[7]

Q3: What are the primary safety concerns when handling this compound?

Based on data for structurally similar compounds, this compound should be handled with care. It is expected to be harmful if swallowed and cause serious eye irritation.[8] The bromomethyl group is a known lachrymator and alkylating agent, meaning it can be corrosive and cause skin burns upon contact.[2][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

Troubleshooting Guide: Enhancing Solubility for Reactions

This section provides direct answers and protocols for common solubility challenges encountered during experimental work.

Q4: My this compound won't dissolve in my chosen reaction solvent. What are my options?

This is a frequent issue. The key is to systematically modify your approach based on the specific requirements of your reaction chemistry. The logical workflow is to first optimize the solvent system, then consider chemical modification if necessary.

Workflow for Improving Solubility

cluster_0 Troubleshooting Workflow start Starting Point: Insoluble Reagent solvent Step 1: Solvent Selection Is the reagent soluble in a recommended polar aprotic solvent (DMF, DMSO, THF)? start->solvent cosolvent Step 2: Use a Co-Solvent Can a small amount of a strong solvent (e.g., DMF) be added to the primary reaction solvent? solvent->cosolvent No success Success: Homogeneous Reaction Mixture solvent->success Yes base Step 3: pH Adjustment (Salt Formation) Is a non-nucleophilic base compatible with your reaction conditions? cosolvent->base protocol Follow Protocol 1: Solubilization via In-Situ Salt Formation base->protocol Yes fail Re-evaluate Reaction: Consider alternative synthetic route or derivative. base->fail No protocol->success

Caption: Decision workflow for troubleshooting solubility.

1. Solvent Selection and Co-Solvency

Your first step should be to ensure you are using an optimal solvent. If your reaction chemistry allows, polar aprotic solvents are the best choice.

SolventClassExpected SolubilityRationale & Considerations
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for similar compounds.[1][2] High boiling point. Must be carefully removed post-reaction.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong solubilizing power. High boiling point and can be difficult to remove.
Tetrahydrofuran (THF)Polar EtherModerate to HighGood general-purpose solvent. Lower boiling point makes for easier removal.
Acetonitrile (MeCN)Polar AproticModerateOften used in chromatography and reactions.[3]
Alcohols (MeOH, EtOH)Polar ProticModerateGood solubility for related nitrobenzoic acids.[3] Caution: Can react with the bromomethyl group, especially under basic conditions or heating.
Dichloromethane (DCM)HalogenatedModerateA documented solvent for the isomer 4-(bromomethyl)-3-nitrobenzoic acid.[1][2] Volatile and easy to remove.
WaterPolar ProticInsolubleThe free acid is insoluble.[1] Becomes soluble upon conversion to its carboxylate salt (see below).

If your primary reaction solvent is sub-optimal (e.g., toluene), consider using a co-solvent . Adding a small volume (e.g., 5-10% v/v) of a strong solvent like DMF or DMSO can often solubilize the reagent without drastically changing the overall polarity of the reaction medium.[12]

2. Chemical Modification: In-Situ Salt Formation

For reactions in polar solvents (including water), the most effective technique is to deprotonate the carboxylic acid with a base. The resulting carboxylate salt is an ionic species with vastly improved solubility in polar media.[5][6] This is the core principle behind dissolving carboxylic acids in aqueous solutions.[7]

Caption: Conversion of the insoluble acid to a soluble salt.

Experimental Protocol: Solubilization via Salt Formation

This protocol describes the in-situ conversion of this compound to its soluble salt form for use in a reaction.

Objective: To achieve a homogeneous solution of the reagent prior to the addition of other reactants.

Materials:

  • This compound (FW: 260.04 g/mol )

  • Anhydrous reaction solvent (e.g., DMF, THF)

  • A suitable non-nucleophilic base (see table below)

Choosing the Right Base: The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid but not so nucleophilic that it attacks the reactive bromomethyl group.

BaseTypeStrength (pKa of Conj. Acid)Suitability & Comments
Potassium Carbonate (K₂CO₃)Inorganic~10.3 (for HCO₃⁻)Excellent choice. Heterogeneous, but reacts cleanly. The resulting K⁺ salt is very soluble.
Sodium Bicarbonate (NaHCO₃)Inorganic~6.4Milder base. Effective for aqueous solutions. May not be strong enough in some organic solvents.
Triethylamine (TEA)Tertiary Amine~10.7Good choice. Soluble organic base. Can be easily removed under vacuum.
DIPEA (Hünig's Base)Hindered Amine~11Excellent choice. Sterically hindered and non-nucleophilic. Ideal for sensitive substrates.
Sodium Hydroxide (NaOH)Strong Inorganic~15.7 (for H₂O)Use with caution. Highly effective but strongly nucleophilic (OH⁻). Can cause side reactions at the bromomethyl site.

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous reaction solvent to create a slurry or suspension.

  • Base Addition: Add the selected base (1.0 - 1.1 equivalents) to the suspension at room temperature. If using a solid base like K₂CO₃, it can be added directly. If using a liquid base like TEA or DIPEA, add it dropwise via syringe.

  • Dissolution: Stir the mixture at room temperature. The dissolution of the solid starting material into a clear (often yellowish) solution indicates the successful formation of the carboxylate salt. This may take anywhere from 15 minutes to an hour. Gentle warming (30-40 °C) can be applied to expedite the process, but should be done cautiously to avoid potential side reactions.

  • Reaction Readiness: Once a homogeneous solution is obtained, it is ready for the subsequent addition of other reactants as dictated by your specific synthetic procedure.

By following these troubleshooting steps and protocols, you can effectively overcome the solubility challenges posed by this compound, enabling its successful use in a wide range of chemical transformations.

References

  • ChemBK. (2024-04-09). 4-BROMO-3-NITROBENZOIC ACID. [Link]

  • PubChem. 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromomethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Thermo Fisher Scientific. (2025-12-18).
  • TCI Chemicals. (2025-01-23). 4-(Bromomethyl)
  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Quora. (2022-05-11).
  • ResearchG
  • Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Wikipedia. Carboxylic acid. [Link]

  • Chemistry LibreTexts. (2024-03-17). 20: Carboxylic Acids and Nitriles.
  • University of Technology, Iraq. Carboxylic Acids.
  • Britannica. Carboxylic acid. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids.
  • PubChem. 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Quora. (2021-04-02).

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challenges in scaling up the synthesis of 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromomethyl-4-nitro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially when scaling up. The most common and logical synthetic route involves the benzylic bromination of 3-Methyl-4-nitrobenzoic acid. This precursor is synthesized by the nitration of 3-methylbenzoic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups can make the benzylic bromination step particularly challenging.[1]

Below is a general workflow for the synthesis:

Synthesis_Workflow Start 3-Methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Methyl-4-nitrobenzoic acid Nitration->Intermediate Bromination Benzylic Bromination (NBS, Radical Initiator) Intermediate->Bromination Product This compound Bromination->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the benzylic bromination of 3-Methyl-4-nitrobenzoic acid?

The most effective method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, with the presence of a radical initiator.[2][3][4] This method is highly selective for the benzylic position over aromatic ring bromination.[5]

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?

Using elemental bromine (Br₂) directly can lead to competing electrophilic aromatic substitution on the benzene ring, as well as addition reactions if any double bonds were present.[5] NBS provides a constant, low concentration of bromine radicals (Br•) and molecular bromine (Br₂) throughout the reaction.[5][6] This low concentration favors the desired radical substitution at the benzylic position and minimizes side reactions.[6][7]

Q3: What is the role of the radical initiator and which one should I choose?

A radical initiator is necessary to start the free-radical chain reaction by generating the initial bromine radicals.[8][9][10] Common choices include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3][4] The choice of initiator can depend on the reaction temperature and solvent. AIBN is often preferred as it is less prone to side reactions compared to BPO. The initiator works by decomposing upon heating or irradiation to form radicals, which then initiate the chain reaction.[8][11]

Q4: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting material (3-Methyl-4-nitrobenzoic acid) and the formation of the product. By comparing the spots or peaks to a standard, you can determine the extent of the reaction.

Q5: What are the primary challenges in scaling up this synthesis?

The main challenges in scaling up include:

  • Controlling Over-bromination: The formation of 3-(Dibromomethyl)-4-nitrobenzoic acid is a significant issue.[7][12] This is often due to localized high concentrations of NBS or prolonged reaction times.

  • Heat Management: The reaction is exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions.[3]

  • Homogeneous Reaction Mixture: Ensuring the mixture is well-stirred is important, as NBS is a solid and its even distribution is key to a controlled reaction.

  • Purification: Separating the desired monobrominated product from the starting material, dibrominated byproduct, and succinimide can be challenging at a larger scale.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material
Possible CauseRecommended Solution
Inactive Radical Initiator Ensure the radical initiator is fresh. Older initiators can decompose. Store them under recommended conditions. Consider adding a fresh portion of the initiator if the reaction has stalled.
Presence of Radical Inhibitors Oxygen can act as a radical inhibitor.[11] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Also, ensure the solvent is free from stabilizers that can quench radicals.
Insufficient Reaction Temperature or Light The radical initiator requires a specific temperature or UV light to decompose and initiate the reaction.[8][9] Ensure the reaction is heated to the appropriate temperature for the chosen initiator (e.g., reflux for AIBN in CCl₄). If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.[4]
Problem: Significant Formation of Dibrominated Byproduct
Possible CauseRecommended Solution
Incorrect Stoichiometry of NBS Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). An excess of NBS will promote over-bromination.[7]
Prolonged Reaction Time Monitor the reaction closely using TLC or HPLC and stop the reaction once the starting material is consumed. Over-running the reaction will lead to the formation of the dibrominated product.
Poor NBS Quality Impure NBS, which may be yellow or brown due to the presence of Br₂, can lead to less predictable results.[2][3] It is recommended to use freshly recrystallized NBS for better control.[2]
Problem: Bromination on the Aromatic Ring
Possible CauseRecommended Solution
Presence of Protic Solvents or Acidic Impurities The presence of water or other protic solvents can lead to the formation of HBr, which can catalyze electrophilic aromatic substitution.[3] Ensure all reagents and solvents are anhydrous. The addition of a non-nucleophilic base like barium carbonate can help to scavenge any acid formed.[3]
Problem: Difficult Purification
Possible CauseRecommended Solution
Similar Polarity of Products and Byproducts The monobrominated product, dibrominated byproduct, and starting material may have similar polarities, making chromatographic separation difficult.
Recrystallization: This is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
Washing: The succinimide byproduct can be removed by washing the crude product with water.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitrobenzoic acid

This protocol is based on standard nitration procedures for substituted benzoic acids.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of Starting Material: Slowly add 3-methylbenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid, maintaining the temperature between 5-15°C.

  • Reaction Monitoring: Stir the mixture for a designated time, monitoring the reaction by TLC.

  • Quenching and Isolation: Pour the reaction mixture onto crushed ice. The solid 3-Methyl-4-nitrobenzoic acid will precipitate.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound

This protocol is adapted from the Wohl-Ziegler bromination procedure.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methyl-4-nitrobenzoic acid, N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) to anhydrous carbon tetrachloride.

  • Reflux: Heat the mixture to reflux (around 77°C for CCl₄) and maintain for several hours. The reaction should be carried out under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: Wash the filtrate with water to remove any remaining succinimide. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary

ParameterSynthesis of 3-Methyl-4-nitrobenzoic acidSynthesis of this compound
Starting Material 3-Methylbenzoic acid3-Methyl-4-nitrobenzoic acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄N-Bromosuccinimide, AIBN
Solvent Sulfuric AcidCarbon Tetrachloride (or Chlorobenzene)
Temperature 5-15°CReflux (approx. 77°C)
Reaction Time 1-3 hours4-8 hours
Typical Yield 80-90%60-75%

Mechanistic Insight: Free-Radical Bromination

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate is key to the selectivity of this reaction.[14][15][16][17]

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radical_I 2 R• + N₂ Initiator->Radical_I Δ NBS_HBr NBS + HBr Br2 Br₂ + Succinimide NBS_HBr->Br2 Br2_hv Br₂ + hv/Δ Br_rad 2 Br• Br2_hv->Br_rad Start_mol Benzylic C-H Benzylic_rad Benzylic Radical Start_mol->Benzylic_rad + Br• HBr HBr Start_mol->HBr Br_rad2 Br• Product Benzylic Bromide Benzylic_rad->Product + Br₂ Dimer Dimer Benzylic_rad->Dimer HBr->NBS_HBr Br2_prop Br₂ Br_rad3 Br• Product->Br_rad3 Br_rad4 Br• Br2_term Br₂ Br_rad4->Br2_term Br_rad5 Br• Br_rad5->Br2_term Benzylic_rad2 Benzylic Radical Benzylic_rad2->Dimer

Caption: Mechanism of free-radical benzylic bromination with NBS.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Vertex AI Search Result 3
  • Vertex AI Search Result 4
  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]

  • Chemistry LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Wikipedia. (2023). Free-radical halogenation. [Link]

  • YouTube. (2023). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]

  • YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Google Patents. (1980). 3-Nitro-4-bromomethyl benzoic acid.
  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids.
  • ChemSynthesis. (2025). 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • LookChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

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preventing degradation of 3-Bromomethyl-4-nitro-benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromomethyl-4-nitro-benzoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the long-term stability and integrity of your materials, preventing degradation that can compromise experimental outcomes.

Part 1: Understanding the Molecule's Stability

This compound is a multifunctional compound with inherent reactivity that makes it a valuable synthetic building block. However, the very features that contribute to its utility—the benzylic bromide and the nitro group—also render it susceptible to degradation if not stored and handled correctly.

Key Structural Features and Their Implications for Stability:
  • Benzylic Bromide: The bromomethyl group is a potent electrophile and a good leaving group. This makes the benzylic carbon highly susceptible to nucleophilic attack. The proximity to the electron-withdrawing nitro and carboxylic acid groups further enhances this reactivity.

  • Nitroaromatic System: The nitro group makes the aromatic ring electron-deficient. While this can stabilize the molecule in some respects, nitroaromatic compounds are known to be sensitive to light (photodegradation) and can participate in redox reactions.[1][2]

  • Carboxylic Acid: The carboxylic acid moiety introduces polarity and the potential for acid-base reactions. It can also influence the molecule's hygroscopicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is typically room temperature, as indicated on the product label.[4] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[4][5]

Q2: I've noticed my solid this compound has changed color from a pale yellow to a brownish hue. What could be the cause?

A2: A color change often indicates degradation. The most likely culprits are exposure to light, moisture, or elevated temperatures. The brownish color could be due to the formation of oxidation products or polymeric side products resulting from the decomposition of the molecule. It is advisable to assess the purity of the material before use if a significant color change is observed.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: While low temperatures can slow down degradation reactions, storing this compound in a freezer is generally not recommended unless explicitly stated by the manufacturer. A primary concern with freezer storage is the potential for moisture condensation when the container is brought to room temperature. If the container is not completely sealed, this moisture can lead to hydrolysis of the benzylic bromide.

Q4: Is this compound sensitive to light?

A4: Yes, nitroaromatic compounds can be susceptible to photodegradation.[1][2] It is best practice to store the compound in an amber or opaque container to protect it from light.[3] If you need to weigh or handle the compound outside of its primary container, do so in an area with subdued lighting and minimize the exposure time.

Q5: What are the primary degradation pathways I should be aware of?

A5: The two most common degradation pathways are hydrolysis and nucleophilic substitution at the benzylic position.

  • Hydrolysis: Reaction with water (moisture) will convert the bromomethyl group to a hydroxymethyl group, forming 3-Hydroxymethyl-4-nitro-benzoic acid.

  • Nucleophilic Substitution: Other nucleophiles present in the storage environment (e.g., ammonia from the atmosphere) can displace the bromide.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Gradual Loss of Purity Over Time
  • Symptom: You observe a decrease in the purity of your compound via analytical methods (e.g., HPLC, NMR) after several months of storage.

  • Potential Cause: This is likely due to slow degradation caused by suboptimal storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark location.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This will displace moisture and oxygen, minimizing hydrolysis and oxidation.

    • Desiccant Use: Store the primary container inside a larger, sealed secondary container (like a desiccator) with a desiccant to maintain a dry environment.

Issue 2: Inconsistent Reaction Yields
  • Symptom: You are using this compound as a starting material, and your reaction yields are variable or lower than expected.

  • Potential Cause: The purity of your starting material may have been compromised due to degradation. The presence of impurities, such as the hydrolyzed by-product, can interfere with your reaction.

  • Troubleshooting Steps:

    • Purity Check: Before each use, especially if the material has been stored for an extended period, verify its purity using a suitable analytical technique.

    • Purification: If degradation is suspected, consider purifying the material before use. Recrystallization is a common method for purifying solid organic compounds.

    • Fresh Stock: If purification is not feasible or effective, it is best to use a fresh, unopened container of the compound.

Issue 3: Material Clumping or Becoming "Sticky"
  • Symptom: The crystalline powder has started to clump together or appears sticky.

  • Potential Cause: This is a strong indication of moisture absorption (hygroscopicity). The presence of water can accelerate degradation.

  • Troubleshooting Steps:

    • Drying: If the material is only slightly clumpy, you may be able to dry it under a vacuum. However, be cautious with heating, as this can also promote degradation.

    • Improved Storage: Immediately transfer the material to a more suitable container and storage environment, as described in Issue 1.

    • Discard: If the material is significantly sticky or has a syrupy consistency, it is likely heavily degraded and should be disposed of according to your institution's safety guidelines.

Part 4: Experimental Protocols

Protocol 1: Small-Scale Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of your this compound.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of your stored compound in a suitable solvent like dichloromethane or ethyl acetate.[6][7]

  • TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Mobile Phase: Develop the plate using a solvent system such as a mixture of hexane and ethyl acetate. The optimal ratio may require some experimentation.

  • Visualization: Visualize the plate under UV light. A pure compound should show a single major spot. The presence of additional spots indicates impurities. The hydrolyzed product will be more polar and thus have a lower Rf value.

Protocol 2: Recommended Long-Term Storage Procedure
  • Container Selection: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure a good seal.[8]

  • Inert Gas Purge: If possible, gently flush the headspace of the container with a stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the cap. For extra protection, you can wrap the cap and neck of the bottle with Parafilm.

  • Secondary Containment: Place the sealed bottle inside a desiccator or a larger sealed container with a desiccant (e.g., silica gel).

  • Location: Store the secondary container in a cool, dark, and well-ventilated area away from heat sources and incompatible materials.[5][9]

Part 5: Visual Guides

Degradation Pathway

Figure 1: Primary Degradation Pathway of this compound A This compound B 3-Hydroxymethyl-4-nitro-benzoic acid (Primary Degradation Product) A->B Hydrolysis (H₂O)

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage Workflow

Figure 2: Recommended Long-Term Storage Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Storage A Select Amber Bottle with PTFE-lined cap B Add Compound A->B C Purge with Inert Gas (Ar or N₂) B->C D Seal Tightly & Wrap with Parafilm C->D E Place in Desiccator with Desiccant D->E F Store in Cool, Dark, Dry Place E->F

Caption: Workflow for optimal long-term storage.

Part 6: Data Summary

ParameterRecommended ConditionRationale
Temperature Room TemperatureAvoids freeze-thaw cycles and condensation.[3]
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Light Dark (Amber/Opaque Container)Minimizes risk of photodegradation.[1][3]
Container Tightly Sealed Glass with PTFE LinerProvides an inert barrier and prevents moisture ingress.[8]

References

  • J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Environmental Science & Technology Letters. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers.
  • Acros Organics. (2025).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Slideshare. (n.d.).
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  • CymitQuimica. (2023).
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)
  • Dolly Corporation. (2025).
  • Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
  • Sigma-Aldrich. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid 97.
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). BROMINE HANDLING activity in reactor .pptx.
  • LookChem. (n.d.). 4-Bromomethyl-3-nitrobenzoic acid.

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Validation & Comparative

A Comparative Guide to o-Nitrobenzyl Photolabile Linkers: Performance and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of active molecules is a paramount objective. Photolabile linkers, moieties that can be cleaved by light, offer an unparalleled degree of control, making them indispensable tools in fields ranging from drug delivery and proteomics to materials science.[1] Among the various classes of photolabile protecting groups, the o-nitrobenzyl (ONB) scaffold has emerged as a versatile and widely adopted platform.[2][3][4]

This guide provides an in-depth, objective comparison of the performance of common o-nitrobenzyl photolabile linkers and their derivatives. We will delve into the key performance indicators, supported by experimental data, and provide detailed protocols for their evaluation, empowering you to select and validate the optimal linker for your specific research needs.

The Fundamental Mechanism of o-Nitrobenzyl Photocleavage

The photochemical release of a substrate from an o-nitrobenzyl linker is initiated by the absorption of UV light, typically in the range of 300-365 nm.[5] This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate.[6] This intermediate then rearranges and cyclizes to form a transient species that ultimately fragments, releasing the protected molecule and generating an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[7][8] This byproduct can sometimes interfere with biological systems or act as an internal light filter, a factor to consider in experimental design.[6][9]

The efficiency of this process is dictated by several factors, most notably the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the wavelength of light required for cleavage.[1]

G A o-Nitrobenzyl Linker (Ground State) B Excited State (n -> π*) A->B hν (UV light) C Intramolecular H-Abstraction B->C D aci-Nitro Intermediate C->D E Cyclization D->E F Transient Intermediate E->F G Released Molecule F->G Fragmentation H o-Nitrosobenzaldehyde Byproduct F->H Fragmentation

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Comparative Performance of o-Nitrobenzyl Derivatives

The basic o-nitrobenzyl scaffold has been extensively modified to fine-tune its photochemical properties. These modifications primarily involve substitutions on the aromatic ring and at the benzylic carbon, leading to significant improvements in cleavage efficiency and wavelength selectivity.

Substituent Effects on the Aromatic Ring

The introduction of electron-donating groups, such as methoxy groups, on the aromatic ring can significantly enhance the linker's performance. The most notable example is the "veratryl" or dimethoxy-o-nitrobenzyl linker. These substitutions cause a bathochromic shift (red-shift) in the absorption maximum, allowing for cleavage at longer, less-damaging wavelengths (e.g., 365 nm).[9][10] This also leads to a dramatic increase in the rate of cleavage compared to the parent o-nitrobenzyl linker.[9][11]

The α-Methyl Substitution

The addition of a methyl group to the benzylic carbon (the α-position) has been shown to further accelerate the rate of photocleavage.[5][9] This is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step. An α-methyl-6-nitroveratryl-based linker, for instance, exhibits a cleavage rate approximately five times faster than its non-methylated counterpart.[9][11] Furthermore, this modification can lead to less reactive byproducts upon cleavage.[9]

Linker TypeSpecific DerivativeCleavage Wavelength (nm)Quantum Yield (Φ)Key Performance Characteristics
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl~300-3650.01–0.02[7]Baseline performance, can suffer from slow cleavage kinetics.[9]
Veratryl-based (di-alkoxy ONB)365-Dramatically increased rate of cleavage compared to standard ONB due to red-shifted absorbance.[9][11]
α-methyl-ONB365-Enhanced cleavage kinetics and less reactive byproducts.[9]
α-methyl-6-nitroveratryl365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[9][11]
Alternative Linkers Phenacyl~350-Generally slower cleavage kinetics, especially in organic solvents.[9][11]
Coumarin365-475~0.1[7]Higher quantum yields and cleavage at longer wavelengths.[7][12]

Note: Quantum yields and cleavage rates can be highly dependent on the solvent, pH, and the nature of the conjugated molecule.

Experimental Protocols for Performance Validation

To ensure the selected photolabile linker meets the requirements of your application, rigorous experimental validation is crucial. Below are standardized protocols for determining key performance parameters.

Protocol 1: Determination of Photocleavage Kinetics by HPLC

This protocol allows for the quantitative measurement of the disappearance of the starting material and the appearance of the cleaved product over time.

Materials:

  • Photolabile linker-conjugated molecule of interest

  • Appropriate solvent (e.g., methanol, p-dioxane, aqueous buffer)[9]

  • UV light source with a specific wavelength (e.g., 365 nm) and controlled intensity

  • HPLC system with a suitable column and detector

  • Internal standard (optional, for improved quantification)

Procedure:

  • Prepare a stock solution of the photolabile linker-conjugated molecule at a known concentration in the chosen solvent.

  • Transfer aliquots of the stock solution into multiple UV-transparent vials.

  • Irradiate the vials with a UV lamp at a fixed distance and intensity.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove one vial from the irradiation setup and immediately quench the reaction by storing it in the dark at a low temperature.

  • Analyze each time-point sample by HPLC. The mobile phase and column should be optimized to achieve good separation between the starting material, the cleaved product, and any byproducts.

  • Quantify the peak areas of the starting material and the cleaved product.

  • Plot the concentration of the starting material versus time to determine the rate of cleavage. This can often be fitted to a first-order decay model.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the cleavage kinetics. For instance, some o-nitrobenzyl linkers exhibit faster cleavage in aprotic solvents like dioxane compared to protic solvents like aqueous buffers.[9]

  • Controlled Irradiation: Maintaining a constant light intensity and wavelength is essential for reproducible kinetic measurements.

G A Prepare Stock Solution B Aliquot into Vials A->B C Irradiate with UV Light B->C D Collect Samples at Time Points C->D E Quench Reaction D->E F HPLC Analysis E->F G Data Analysis (Plot Concentration vs. Time) F->G

Caption: Workflow for determining photocleavage kinetics via HPLC.

Protocol 2: Monitoring Photocleavage by Time-Resolved NMR Spectroscopy

This technique provides real-time structural information during the photocleavage process.

Materials:

  • Photolabile linker-conjugated molecule

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Fiber-optic cable coupled to a UV light source

  • NMR spectrometer

Procedure:

  • Dissolve the sample in the appropriate deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum before irradiation (t=0).

  • Insert the fiber-optic cable into the NMR tube, ensuring it is positioned to illuminate the sample.

  • Begin irradiation with the UV light source.

  • Acquire a series of ¹H NMR spectra at regular intervals during irradiation.

  • Process the spectra and integrate the signals corresponding to the starting material and the cleaved product.

  • The decrease in the integration of a characteristic proton signal of the starting material and the corresponding increase in a signal from the product can be used to monitor the reaction progress.[13]

Causality Behind Experimental Choices:

  • Deuterated Solvents: Necessary for NMR spectroscopy to avoid large solvent signals that would obscure the analyte signals.

  • Real-time Monitoring: This method provides a direct observation of the structural changes as they occur, offering a high level of confidence in the identity of the products being formed.

Alternative Photolabile Linkers

While o-nitrobenzyl linkers are highly versatile, other classes of photolabile linkers may be more suitable for specific applications.

  • Phenacyl Linkers: These are another common class of photolabile protecting groups. However, they generally exhibit slower cleavage kinetics compared to their o-nitrobenzyl counterparts, particularly in aqueous environments.[9][11]

  • Coumarin-based Linkers: These linkers often possess higher quantum yields and can be cleaved at longer wavelengths (up to 475 nm), which can be advantageous for applications involving sensitive biological samples.[7][12]

Conclusion

The selection of an appropriate photolabile linker is a critical decision in the design of light-responsive systems. The o-nitrobenzyl scaffold and its derivatives offer a robust and tunable platform for a wide range of applications. By understanding the fundamental mechanisms of photocleavage and the impact of structural modifications, and by employing rigorous experimental validation, researchers can confidently select and implement the optimal linker to achieve precise spatiotemporal control in their experiments. The continuous development of new photolabile linkers with improved properties, such as longer wavelength activation and higher quantum yields, will undoubtedly expand the horizons of photochemistry in science and medicine.[14]

References

  • Wikipedia. Photolabile protecting group. [Link]

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  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Shen, W., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

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A Comparative Guide to Linkers in Peptide Synthesis: The Case for 3-Bromomethyl-4-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical anchor tethering the nascent peptide to the solid support—is a critical determinant of the overall success of the synthesis. This decision dictates the cleavage strategy, influences the purity of the final product, and ultimately impacts the efficiency of drug discovery and development workflows. While traditional acid-labile linkers like Wang and Rink Amide have long been the workhorses of SPPS, the emergence of alternative strategies, such as photocleavable linkers, offers compelling advantages for the synthesis of sensitive and complex peptides.

This guide provides an in-depth comparison of the 3-Bromomethyl-4-nitro-benzoic acid linker, a prominent example of a photocleavable linker, with the widely used acid-labile Wang and Rink Amide linkers. We will delve into the mechanistic underpinnings of each linker, present a comparative analysis of their performance based on available data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Critical Role of Linkers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique that revolutionized the field of peptide chemistry, relies on the stepwise addition of amino acids to a growing chain anchored to a solid support.[1] The linker is the pivotal connection between the C-terminus of the first amino acid and the resin. An ideal linker must be stable throughout the iterative cycles of deprotection and coupling yet susceptible to selective cleavage under conditions that do not compromise the integrity of the synthesized peptide.

The choice of linker fundamentally determines the C-terminal functionality of the cleaved peptide. Wang resin, for instance, yields a C-terminal carboxylic acid, while Rink Amide resin produces a C-terminal amide.[2][3] The selection is therefore guided by the desired biological activity or subsequent modification of the peptide.

Unveiling the Contenders: A Closer Look at the Linkers

This compound: The Photocleavable Advantage

This compound belongs to the o-nitrobenzyl class of photolabile linkers.[3] Its key feature is the ability to be cleaved by UV light, typically at a wavelength of 365 nm, under neutral and mild conditions. This orthogonality to the acid- and base-labile protecting groups used in Fmoc-SPPS is a significant advantage, particularly for peptides containing sensitive amino acids or post-translational modifications that are susceptible to degradation under harsh acidic cleavage conditions.[4]

The photocleavage mechanism involves an intramolecular rearrangement initiated by the absorption of a photon, leading to the release of the peptide and the formation of a 2-nitrosobenzaldehyde byproduct.[3] This process avoids the generation of reactive carbocations that can lead to side reactions commonly observed with acid-labile linkers.

Wang Resin: The Standard for Peptide Acids

Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker. It is one of the most widely used resins for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc strategy.[5] Cleavage from Wang resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to quench the reactive carbocations generated during the process.[5]

Rink Amide Resin: The Go-To for Peptide Amides

Similar to Wang resin in its polystyrene backbone, the Rink Amide resin possesses an acid-labile linker designed to yield a C-terminal amide upon cleavage.[2][3] This is particularly valuable as many biologically active peptides are C-terminally amidated. The cleavage is also performed with strong acids like TFA, and the choice between Rink Amide and Wang resin is primarily dictated by the desired C-terminal functionality of the target peptide.[2]

Performance Comparison: A Data-Driven Analysis

Parameter This compound (Photocleavable) Wang Resin (Acid-Labile) Rink Amide Resin (Acid-Labile)
Cleavage Condition UV light (e.g., 365 nm) in a neutral solventStrong acid (e.g., 95% Trifluoroacetic Acid - TFA)Strong acid (e.g., 95% Trifluoroacetic Acid - TFA)
Typical Cleavage Time 1-4 hours1-3 hours1-3 hours
Reported Yield >90% under optimal conditions70-90%70-90%
Peptide C-terminus Carboxylic acidCarboxylic acidAmide
Orthogonality Orthogonal to acid-labile side-chain protecting groupsRequires concurrent side-chain deprotectionRequires concurrent side-chain deprotection
Potential Side Reactions Photodegradation of sensitive residues (e.g., Trp), formation of nitroso-benzaldehyde byproductsAlkylation of sensitive residues (e.g., Trp, Met), diketopiperazine formation, linker decompositionLinker decomposition leading to C-terminal N-alkylation

Table 1: Comparative overview of linker performance. Data synthesized from available literature.

The milder cleavage conditions of the this compound linker generally lead to cleaner crude products with fewer side reactions, which can significantly simplify the subsequent purification process.

Experimental Protocols: A Guide to Practical Implementation

To provide a framework for a direct and objective comparison, we present a detailed experimental protocol for the synthesis of the model peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using each of the three linkers.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Leu-enkephalin using this compound Linker

1. Resin Preparation and First Amino Acid Attachment:

  • Swell aminomethylated polystyrene resin in dimethylformamide (DMF).

  • Activate the carboxylic acid of this compound with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

  • Couple the activated linker to the resin.

  • Attach the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the bromomethyl group of the linker via nucleophilic substitution, typically using cesium carbonate in DMF.

2. Peptide Chain Elongation:

  • Follow the standard Fmoc-SPPS protocol for the sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-amino acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

    • Washing with DMF.

3. Photocleavage:

  • After the final Fmoc deprotection and washing, suspend the peptide-resin in a UV-transparent solvent (e.g., a mixture of dichloromethane and methanol).

  • Irradiate the suspension with a UV lamp at 365 nm for 2-4 hours with gentle agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

Protocol 2: Synthesis of Leu-enkephalin using Wang Resin

1. Resin Preparation and First Amino Acid Attachment:

  • Use pre-loaded Fmoc-Leu-Wang resin or attach Fmoc-Leu-OH to Wang resin using DIC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM).

2. Peptide Chain Elongation:

  • Follow the same Fmoc-SPPS protocol as described in Protocol 1 for the sequential coupling of the remaining amino acids.

3. TFA Cleavage:

  • After the final Fmoc deprotection and washing, treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

Protocol 3: Synthesis of Leu-enkephalin Amide using Rink Amide Resin

1. Resin Preparation:

  • Swell Rink Amide resin in DMF.

  • Deprotect the Fmoc group on the linker with 20% piperidine in DMF.

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the deprotected linker using a standard coupling protocol (e.g., HBTU/DIPEA in DMF).

2. Peptide Chain Elongation:

  • Follow the same Fmoc-SPPS protocol as described in Protocol 1 for the sequential coupling of the remaining amino acids.

3. TFA Cleavage:

  • Follow the same TFA cleavage and precipitation procedure as described in Protocol 2.

Visualizing the Chemical Logic: Linker Structures and Cleavage Mechanisms

The following diagrams illustrate the chemical structures of the linkers and their respective cleavage mechanisms.

Linker_Structures cluster_Photocleavable This compound Linker cluster_Wang Wang Linker cluster_Rink Rink Amide Linker Photo_Linker Resin-NH-CO-C6H3(NO2)-CH2-O-CO-Peptide Wang_Linker Resin-C6H4-O-CH2-O-CO-Peptide Rink_Linker Resin-C6H4-CH(O-C6H4-OMe)-NH-CO-Peptide

Caption: Chemical structures of the linkers attached to the resin and peptide.

Cleavage_Mechanisms cluster_Photo_Cleavage Photocleavage cluster_TFA_Cleavage Acid Cleavage Photo_Start Resin-Linker-Peptide UV_Light UV Light (365 nm) Photo_Start->UV_Light Photo_End Resin-Linker-Byproduct + Peptide-COOH UV_Light->Photo_End TFA_Start Resin-Linker-Peptide TFA TFA/Scavengers TFA_Start->TFA TFA_End_Acid Resin-Byproduct + Peptide-COOH (Wang) TFA->TFA_End_Acid TFA_End_Amide Resin-Byproduct + Peptide-CONH2 (Rink) TFA->TFA_End_Amide

Caption: Simplified representation of photocleavage and acid cleavage mechanisms.

Conclusion: Selecting the Optimal Linker for Your Needs

The choice between this compound and traditional acid-labile linkers is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

Choose this compound when:

  • Synthesizing peptides with acid-sensitive residues (e.g., certain post-translational modifications, acid-labile protecting groups).

  • A high purity of the crude product is desired to simplify purification.

  • Orthogonality in the cleavage step is critical for subsequent on-resin manipulations.

Choose Wang or Rink Amide resin when:

  • Synthesizing routine peptides without acid-sensitive moieties.

  • Cost-effectiveness of the solid support is a primary consideration.

  • A well-established and robust protocol is preferred for standard peptide synthesis.

By understanding the fundamental chemistry and performance characteristics of these linkers, researchers can navigate the complexities of solid-phase peptide synthesis with greater confidence, leading to the successful and efficient production of high-quality peptides for a wide range of applications in research and drug development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
  • BenchChem. (2025). A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.
  • BenchChem. (2025). Evaluating the Cost-Effectiveness of Fmoc-Photo-Linker in Peptide Synthesis: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker.
  • BenchChem. (2025). A Comparative Guide to Peptide Cleavage: Fmoc-Photo-Linker vs. Traditional Acid-Labile Resins for Mass Spectrometry Analysis.
  • BenchChem. (2025). Fmoc-Photo-Linker Versus Traditional Cleavage Methods in Peptide Synthesis.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Hlebowicz, E., et al. (2009). To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Hojo, H., et al. (n.d.). HPLC charts of each crude peptides cleaved from A) peptidyl resin 12, B) 13, C) 14 and D) 15. ResearchGate. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

  • Mezo, G., et al. (2024). Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ACS Omega. Retrieved from [Link]

  • Mohamed, Y. F., & El-Sayed, M. I. (2023). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Retrieved from [Link]

  • Nardone, B., & Albericio, F. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • O'Donnell, M. J., et al. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Retrieved from [Link]

  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Sal-Santamaría, L., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. Retrieved from [Link]

  • Subiros-Funosas, R., & Albericio, F. (2012). Wang Linker Free of Side Reactions. Organic Letters. Retrieved from [Link]

  • Tee, K. L., et al. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC. Retrieved from [Link]

  • Tantry, S. J., et al. (n.d.). Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. PMC. Retrieved from [Link]

  • Yeo, D. S., & Srinivasan, R. (2021). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Validation of Drug Delivery Systems: Spotlight on 4-(Bromomethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the validation of a system's ability to release its therapeutic payload at the intended site and time is paramount. This guide provides an in-depth technical comparison of various validation methodologies, with a special focus on the utility of 4-(Bromomethyl)-3-nitrobenzoic acid as a versatile linker. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your research and development endeavors.

The Critical Role of Linkers in Drug Delivery Validation

The linker, a seemingly simple molecular bridge, is a critical component that dictates the stability, targeting, and efficacy of a drug delivery system.[1] An ideal linker remains stable in circulation to prevent premature drug release and off-target toxicity, while being readily cleavable by specific triggers within the target microenvironment.[2] The validation of this cleavage process is therefore a cornerstone of drug delivery system development.

This guide will explore the use of 4-(Bromomethyl)-3-nitrobenzoic acid, a compound that can function as both a photocleavable and a bioreductive linker, and compare its performance with other prevalent validation techniques, namely enzyme-cleavable linkers and fluorescent probes.

4-(Bromomethyl)-3-nitrobenzoic Acid: A Dual-Action Validation Tool

4-(Bromomethyl)-3-nitrobenzoic acid is a versatile molecule that offers two distinct mechanisms for validating drug release: photocleavage and bioreduction.[3][4] This dual functionality makes it a valuable tool for researchers developing a range of targeted therapies.

Bioreductive Cleavage: Targeting Hypoxic Tumor Microenvironments

The nitroaromatic structure of 4-(Bromomethyl)-3-nitrobenzoic acid makes it a substrate for nitroreductase enzymes, which are significantly upregulated in the hypoxic microenvironments characteristic of many solid tumors.[5][6] This enzymatic reduction of the nitro group initiates a cascade that leads to the cleavage of the linker and the release of the conjugated drug.[7] This hypoxia-activated drug release is a powerful strategy for selective cancer therapy.[5]

The validation of drug delivery systems employing this linker involves demonstrating selective cytotoxicity under hypoxic conditions compared to normoxic conditions.[8] This is often quantified by the Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) value in normoxic conditions to that in hypoxic conditions.[8] A higher HCR indicates greater selectivity for hypoxic cells.

Photocleavable Release: Spatiotemporal Control with Light

The o-nitrobenzyl moiety within 4-(Bromomethyl)-3-nitrobenzoic acid also allows for its use as a photocleavable linker.[3] Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the cleavage of the benzylic bond and the release of the attached molecule.[9] This method offers precise spatial and temporal control over drug release, making it an excellent tool for in vitro studies and certain therapeutic applications.

A Comparative Analysis of Validation Methodologies

To provide a clear and objective comparison, the following table summarizes the key performance metrics of 4-(Bromomethyl)-3-nitrobenzoic acid-based systems alongside two other widely used validation methods: enzyme-cleavable linkers and fluorescent probes.

Feature4-(Bromomethyl)-3-nitrobenzoic Acid (Bioreductive)Enzyme-Cleavable Linkers (e.g., Val-Cit)Fluorescent Probes
Cleavage Trigger Nitroreductase enzymes in hypoxic conditionsSpecific enzymes (e.g., cathepsins, β-glucuronidase) often overexpressed in tumorsNot a cleavage mechanism; reports on drug release
Specificity High for hypoxic tissuesHigh for tissues with elevated target enzyme levelsDependent on the probe's targeting moiety
In Vitro Validation Hypoxia cytotoxicity assays (HCR)Enzymatic cleavage assays, cytotoxicity assaysFluorescence imaging and spectroscopy
In Vivo Validation Tumor growth inhibition studies in animal modelsTumor regression studies in animal modelsReal-time in vivo imaging of drug distribution
Quantitative Data HCR values ranging from 1.5 to over 200 have been reported for various nitroaromatic prodrugs.[8]Drug release of ~90% within 24 hours under specific enzymatic conditions has been demonstrated.[4]Can provide real-time, quantitative data on drug concentration at the target site.[10]
Advantages Targets a common feature of solid tumors; can be used for a wide range of cancers.High specificity for target enzymes; well-established in antibody-drug conjugates (ADCs).[11]Enables real-time visualization of drug delivery and release dynamics.[12]
Limitations Efficacy can be limited by the level of nitroreductase expression and the extent of hypoxia.Potential for off-target cleavage by other proteases; stability in plasma can be a concern.[]Photobleaching; potential for the fluorescent tag to alter the drug's properties.

Experimental Protocols

To facilitate the practical application of these validation methods, detailed step-by-step protocols are provided below.

Protocol 1: In Vitro Validation of a Hypoxia-Activated Drug Delivery System using a 4-(Bromomethyl)-3-nitrobenzoic Acid Linker

This protocol outlines the steps to assess the hypoxia-selective cytotoxicity of a drug conjugate.

  • Cell Culture: Culture cancer cells (e.g., HT-29, MCF-7) in appropriate media.

  • Drug Conjugate Preparation: Synthesize the drug conjugate by linking the therapeutic agent to the 4-(Bromomethyl)-3-nitrobenzoic acid linker.

  • Cytotoxicity Assay (MTT or similar):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a serial dilution of the drug conjugate under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 72 hours. A hypoxia chamber or an incubator with controlled O₂ levels can be used to create hypoxic conditions.[14]

    • After the incubation period, add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the cell viability at each drug concentration and determine the IC50 values for both normoxic and hypoxic conditions.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) as IC50 (normoxic) / IC50 (hypoxic).

Protocol 2: Validation of Drug Release using a Fluorescent Probe

This protocol describes how to use a fluorescently labeled drug to visualize and quantify its release.

  • Synthesis of Fluorescently Labeled Drug: Conjugate a fluorescent dye (e.g., fluorescein, rhodamine) to the drug molecule.

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes suitable for microscopy.

    • Treat the cells with the fluorescently labeled drug delivery system.

  • Live-Cell Imaging:

    • Use a confocal microscope to visualize the uptake and intracellular trafficking of the fluorescently labeled drug over time.

    • Acquire images at different time points to track the release of the drug from the delivery vehicle.

  • Quantitative Analysis:

    • Use image analysis software to quantify the fluorescence intensity within specific cellular compartments (e.g., cytoplasm, nucleus) over time.

    • This data can be used to determine the kinetics of drug release.

Protocol 3: HPLC-Based Assay for Quantifying Drug Release

This protocol details the use of High-Performance Liquid Chromatography (HPLC) to measure the amount of drug released from a delivery system.

  • Sample Preparation:

    • Incubate the drug delivery system in a release medium (e.g., phosphate-buffered saline with or without enzymes) at 37°C.

    • At various time points, collect aliquots of the release medium.

  • HPLC Analysis:

    • Inject the collected samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient elution method to separate the released drug from the intact drug delivery system.

    • Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.[5][15]

  • Data Analysis:

    • Plot the cumulative percentage of drug released as a function of time to determine the release profile.

Visualizing the Validation Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for the bioreductive cleavage of a 4-(Bromomethyl)-3-nitrobenzoic acid-linked drug and the general process of validating a drug delivery system.

Bioreductive_Cleavage_Workflow cluster_Systemic_Circulation Systemic Circulation (Normoxic) cluster_Tumor_Microenvironment Tumor Microenvironment (Hypoxic) Intact_Prodrug Intact Prodrug (Drug-Linker-Targeting Moiety) Nitroreductase Nitroreductase (Overexpressed) Intact_Prodrug->Nitroreductase Accumulation in Tumor Reduced_Linker Reduced Linker Nitroreductase->Reduced_Linker Enzymatic Reduction Released_Drug Active Drug Released Reduced_Linker->Released_Drug Linker Cleavage

Bioreductive cleavage of a 4-(Bromomethyl)-3-nitrobenzoic acid-linked drug.

DDS_Validation_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models Start Design & Synthesize Drug Delivery System In_Vitro_Validation In Vitro Validation Start->In_Vitro_Validation Release_Kinetics Drug Release Kinetics (e.g., HPLC) In_Vitro_Validation->Release_Kinetics Cytotoxicity Cell Viability Assays (e.g., MTT) In_Vitro_Validation->Cytotoxicity Imaging Cellular Uptake & Trafficking (Microscopy) In_Vitro_Validation->Imaging In_Vivo_Validation In Vivo Validation Biodistribution Biodistribution Studies (e.g., Imaging) In_Vivo_Validation->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) In_Vivo_Validation->Efficacy Toxicity Toxicity Studies In_Vivo_Validation->Toxicity Data_Analysis Data Analysis & Interpretation Data_Analysis->In_Vivo_Validation Promising Results Conclusion Optimized Drug Delivery System Release_Kinetics->Data_Analysis Cytotoxicity->Data_Analysis Imaging->Data_Analysis Biodistribution->Conclusion Efficacy->Conclusion Toxicity->Conclusion

General workflow for the validation of a drug delivery system.

Conclusion

The validation of drug delivery systems is a multifaceted process that requires a careful selection of appropriate methodologies. 4-(Bromomethyl)-3-nitrobenzoic acid presents a compelling option due to its dual functionality as a photocleavable and bioreductive linker, offering versatility in experimental design. While enzyme-cleavable linkers and fluorescent probes provide powerful alternatives with their own distinct advantages, the choice of the optimal validation strategy will ultimately depend on the specific characteristics of the drug delivery system and the therapeutic application. By understanding the principles and practical considerations outlined in this guide, researchers can more effectively design and validate the next generation of targeted therapies.

References

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A Senior Application Scientist's Guide to Confirming Reactions of 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reagents and products is the bedrock of reliable and reproducible synthesis. 3-Bromomethyl-4-nitro-benzoic acid is a valuable bifunctional building block, featuring two distinct reactive sites: a carboxylic acid amenable to esterification and amidation, and a benzylic bromide poised for nucleophilic substitution. This guide provides a comparative analysis of the primary spectroscopic methods—NMR, FTIR, and Mass Spectrometry—used to characterize this starting material and confirm its successful conversion in a representative reaction.

The causality behind our multi-pronged analytical approach is simple: no single technique provides a complete picture. While NMR spectroscopy elucidates the carbon-hydrogen framework with high precision, FTIR spectroscopy offers a rapid and definitive confirmation of functional group transformations. Mass spectrometry complements these by providing the molecular weight and fragmentation patterns, confirming the elemental composition of the product. Together, they form a self-validating system for structural verification.

Part 1: Spectroscopic Profile of the Starting Material

Before initiating a reaction, it is imperative to confirm the identity and purity of the starting material, this compound. Its molecular structure dictates a unique spectroscopic fingerprint.

Predicted Spectroscopic Data for this compound:

Technique Feature Expected Chemical Shift / Frequency / m/z Rationale & Interpretation
¹H NMR Aromatic Protons~8.0-8.5 ppm (3H, m)The aromatic protons are deshielded by the electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, resulting in downfield shifts.
Bromomethyl Protons~4.5-4.8 ppm (2H, s)The methylene protons are deshielded by the adjacent electronegative bromine atom and the aromatic ring, appearing as a characteristic singlet.[1]
Carboxylic Acid Proton>10 ppm (1H, broad s)The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
¹³C NMR Carboxylic Carbon (-COOH)~165-170 ppmThe carbonyl carbon of the carboxylic acid is significantly deshielded by the two oxygen atoms.[2]
Aromatic Carbons~120-150 ppmMultiple signals are expected due to the unsymmetrical substitution pattern. The carbon attached to the nitro group will be particularly deshielded.
Bromomethyl Carbon (-CH₂Br)~30-35 ppmThe carbon is shifted downfield due to the attached bromine atom.
FTIR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[3][4]
C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹ (strong)Strong, sharp peak typical for the carbonyl of an aromatic carboxylic acid.
N-O Stretch (Nitro Group)1510-1560 cm⁻¹ & 1345-1385 cm⁻¹Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group.[5]
Mass Spec. Molecular Ion [M]⁺m/z 259/261A characteristic pair of peaks of nearly equal intensity (M and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6]
Key Fragmentm/z 180Loss of the bromine radical (•Br) from the molecular ion.
Key Fragmentm/z 214/216Loss of the carboxyl group (•COOH) from the molecular ion.

Part 2: Comparative Analysis of a Representative Reaction: Esterification

To illustrate the power of these techniques in concert, we will examine the Fischer esterification of this compound with methanol to yield methyl 3-(bromomethyl)-4-nitrobenzoate. This reaction targets the carboxylic acid group, leaving the bromomethyl group intact.

Caption: Fischer esterification of the starting material.

The goal is to find definitive evidence for the disappearance of the starting material and the appearance of the product. Below is a comparison of how each spectroscopic method achieves this.

Comparative Guide: Confirming Esterification

Technique Evidence for Reaction Starting Material Signal Product Signal Causality & Interpretation
¹H NMR Disappearance of -COOH protonAppearance of -OCH₃ protonsBroad singlet >10 ppmSharp singlet ~3.9 ppmThe most unequivocal evidence in ¹H NMR. The acidic proton is replaced by the three equivalent protons of the methyl ester group.
¹³C NMR Shift of C=O carbonAppearance of -OCH₃ carbon~165-170 ppm (-COOH)~163-166 ppm (-COOR)~52 ppm (-OCH₃)The carbonyl carbon experiences a slight upfield shift. The appearance of a new signal in the aliphatic region (~52 ppm) confirms the presence of the methyl ester carbon.
FTIR Disappearance of broad O-HShift of C=O stretch2500-3300 cm⁻¹ (broad)N/AThe disappearance of the very broad O-H band is a clear indicator that the carboxylic acid has reacted.[3]
1680-1710 cm⁻¹1715-1730 cm⁻¹The C=O stretch shifts to a higher wavenumber, consistent with the conversion of a carboxylic acid to an ester, due to changes in electronic and resonance effects.
Mass Spec. Shift in Molecular Ionm/z 259/261m/z 273/275The molecular weight increases by 14 Da (CH₂), corresponding to the replacement of -H with -CH₃. The M/M+2 isotopic pattern for bromine remains.[7][8]

Part 3: Experimental Protocols & Workflow

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Caption: General workflow for reaction monitoring and product confirmation.
Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dry, purified product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for dissolving the sample and does not have peaks that overlap with key signals.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts by comparing them to the expected values.

Protocol 2: FTIR Analysis (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their positions and shapes to the reference spectra of the starting material and expected product.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Apply appropriate ESI conditions (e.g., capillary voltage, nebulizer gas pressure) to generate gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Ensure the instrument is calibrated to provide accurate mass measurements.

  • Analysis: Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ and confirm that its m/z value corresponds to the expected molecular weight of the product. Analyze the isotopic pattern to confirm the presence of bromine.

By systematically applying this suite of spectroscopic techniques, researchers can confidently monitor the progress of reactions involving this compound and rigorously confirm the structure of the resulting products, ensuring the integrity and validity of their synthetic efforts.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • ResearchGate (2023). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated. Available at: [Link]

  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlideShare. Available at: [Link]

  • PubChem. Methyl 3-(bromomethyl)-4-nitrobenzoate. Available at: [Link]

  • PubChem. 4-(Bromomethyl)-3-nitrobenzoic acid. Available at: [Link]

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A Senior Application Scientist's Guide to Benzoic Acid Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of benzoic acid derivatives and their multifaceted roles in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these versatile building blocks. We will move beyond simple procedural outlines to explore the causal relationships that govern their reactivity and performance, empowering you to make informed decisions in your synthetic strategies.

Introduction: The Enduring Utility of a Classic Scaffold

Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives are foundational to a vast array of chemical transformations. Their utility stems from the interplay between the aromatic ring and the carboxyl group, offering a platform for diverse functionalization. This guide will provide a comparative analysis of benzoic acid derivatives in several key applications: esterification, amide bond formation, C-H functionalization, as protecting groups, and in decarboxylation reactions. We will examine how substituents on the aromatic ring modulate reactivity, offering a tunable system for fine-tuning synthetic outcomes.

I. Esterification: A Comparative Look at Substituent Effects

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic example. The electronic nature of substituents on the benzoic acid ring significantly influences the reaction rate and equilibrium.[1]

The Role of Electronics: Electron-Donating vs. Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halo (-F, -Cl) groups, enhance the acidity of the carboxylic acid. This increased acidity makes the carbonyl carbon more electrophilic and can accelerate the rate of the forward reaction.[1] Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), can decrease the rate of esterification by reducing the electrophilicity of the carbonyl carbon.

However, under certain conditions, such as with a highly active solid acid catalyst, the influence of substituents can be minimized. For example, using a phosphoric acid-modified Montmorillonite K10 clay, both electron-donating and electron-withdrawing substituted benzoic acids can achieve high yields in esterification, suggesting that strong catalytic protonation of the carbonyl group can override subtle electronic effects of the substituents.[2]

Table 1: Comparative Yields of Fischer Esterification of Substituted Benzoic Acids with Methanol

Benzoic Acid DerivativeSubstituentElectronic EffectCatalystConditionsYield (%)Reference
Benzoic Acid-HNeutralZr/Ti Solid AcidReflux, 24h95[3]
4-Methylbenzoic Acid4-CH₃Electron-DonatingZr/Ti Solid AcidReflux, 24h93[3]
4-Methoxybenzoic Acid4-OCH₃Electron-DonatingZr/Ti Solid AcidReflux, 24h92[3]
4-Chlorobenzoic Acid4-ClElectron-WithdrawingZr/Ti Solid AcidReflux, 24h96[3]
4-Nitrobenzoic Acid4-NO₂Electron-WithdrawingZr/Ti Solid AcidReflux, 24h98[3]
2-Chlorobenzoic Acid2-ClElectron-WithdrawingZr/Ti Solid AcidReflux, 24h85[3]

Note: The data in Table 1, while from a single study with a specific catalyst, illustrates the general trend that electronic effects can be nuanced depending on the catalytic system.

Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid

This protocol provides a general procedure for the esterification of a substituted benzoic acid.

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • Methanol (large excess, e.g., 20 eq)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add 4-nitrobenzoic acid and methanol.

  • While stirring, carefully add the concentrated sulfuric acid dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-nitrobenzoate.

Fischer_Esterification sub 4-Nitrobenzoic Acid + Methanol cat H₂SO₄ (catalyst) sub->cat Protonation int1 Protonated Carbonyl cat->int1 nuc_attack Nucleophilic Attack by Methanol int1->nuc_attack int2 Tetrahedral Intermediate nuc_attack->int2 h2o_elim Water Elimination int2->h2o_elim prod Methyl 4-Nitrobenzoate + Water h2o_elim->prod

Caption: Fischer Esterification Workflow.

II. Amide Bond Formation: A Comparative Analysis of Coupling Reagents

The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid.

Comparing Coupling Reagent Efficacy

A variety of coupling reagents are available, each with its own mechanism and performance characteristics. Common classes include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).

A comparative study on the synthesis of the "difficult" acyl carrier protein (ACP) fragment provides valuable insights into the relative efficacy of these reagents.

Table 2: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

Coupling ReagentClassCrude Purity (%)Key ObservationsReference
HATUUronium/Aminium SaltHighConsistently high purity with fewer deletion products.[4]
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU.[4]
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities.[4]
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities.[4]

For the synthesis of benzamides, a study comparing various coupling reagents for the reaction of benzoic acid and benzylamine in an aqueous medium found that COMU-collidine provided one of the broadest substrate scopes with moderate to high yields.[5]

Experimental Protocol: Amide Coupling of Benzoic Acid with Benzylamine using HATU

Materials:

  • Benzoic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add benzylamine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling acid Benzoic Acid hatu HATU acid->hatu Activation active_ester O-Acyl isouronium Ester hatu->active_ester amine Benzylamine active_ester->amine Nucleophilic Attack amide N-Benzylbenzamide amine->amide

Caption: Amide Coupling using HATU.

III. C-H Functionalization: The Carboxylic Acid as a Directing Group

The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. The carboxylic acid group in benzoic acid derivatives can act as an effective directing group, enabling regioselective functionalization of the aromatic ring.

Ortho-Arylation of Benzoic Acids

Palladium-catalyzed ortho-arylation of benzoic acids has been extensively studied. The carboxylate group coordinates to the metal center, positioning it for C-H activation at the ortho position. The efficiency of this transformation can be influenced by the electronic nature of both the benzoic acid derivative and the aryl halide coupling partner.

Table 3: Comparative Yields of Palladium-Catalyzed Ortho-Arylation of Substituted Benzoic Acids with 4-Iodotoluene

Benzoic Acid DerivativeSubstituentYield (%)Reference
Benzoic Acid-H85[6]
4-Methylbenzoic Acid4-CH₃88[6]
4-Methoxybenzoic Acid4-OCH₃90[6]
4-Chlorobenzoic Acid4-Cl78[6]
4-(Trifluoromethyl)benzoic Acid4-CF₃72[6]
2-Methylbenzoic Acid2-CH₃65[6]

Conditions: Pd(OAc)₂, Ag₂CO₃, TFA, 120 °C. The data illustrates that electron-donating groups on the benzoic acid generally lead to higher yields in this specific transformation.

Meta-C-H Functionalization

While ortho-C-H functionalization is more common, methods for meta-C-H functionalization of benzoic acid derivatives have also been developed. These often employ a directing group that positions the catalyst for activation at the meta position.[7]

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of 4-Methoxybenzoic Acid

Materials:

  • 4-Methoxybenzoic acid (1.0 eq)

  • 4-Iodotoluene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.2 eq)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Anhydrous 1,4-dioxane

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk tube, add 4-methoxybenzoic acid, 4-iodotoluene, Pd(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and TFA via syringe.

  • Heat the reaction mixture in a preheated oil bath at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

CH_Activation start Substituted Benzoic Acid coordination Coordination start->coordination pd_cat Pd(II) Catalyst pd_cat->coordination ch_activation Ortho C-H Activation coordination->ch_activation oxidative_addition Oxidative Addition of Aryl Halide ch_activation->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->pd_cat Catalyst Regeneration product Ortho-Arylated Benzoic Acid reductive_elimination->product

Caption: Catalytic Cycle for Ortho-Arylation.

IV. Benzoic Acid Derivatives as Protecting Groups

The carboxyl group of benzoic acid can be used to protect hydroxyl and amino functionalities as benzoyl esters and amides, respectively. The benzoyl (Bz) group is a common protecting group due to its stability under a range of conditions.

Stability Comparison

Benzoyl esters are generally stable to acidic conditions and are more stable to basic conditions than acetyl (Ac) esters.[8] However, they can be cleaved under strongly basic or acidic conditions. The stability of substituted benzoyl groups can be tuned by the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring can make the benzoyl ester more susceptible to nucleophilic cleavage.

A comparative study on the deprotection of N-benzoyl and N-isobutyryl groups on 2'-deoxyribonucleosides under various basic conditions highlights the influence of steric and electronic factors on stability.[9]

Table 4: Half-lives (t½) of Deprotection for N-Benzoyl and N-Isobutyryl Groups

SubstrateProtecting GroupDeprotection Conditionst½ (h)Reference
N⁶-Benzoyl-2'-deoxyadenosineBenzoylEthanolic NH₃, 55 °C1.5[9]
N⁴-Isobutyryl-2'-deoxycytidineIsobutyrylEthanolic NH₃, 55 °C10.5[9]
N⁶-Benzoyl-2'-deoxyadenosineBenzoylK₂CO₃/MeOH, rt24[9]
N⁴-Isobutyryl-2'-deoxycytidineIsobutyrylK₂CO₃/MeOH, rt>168[9]

This data demonstrates the significantly greater stability of the sterically hindered isobutyryl group compared to the benzoyl group under basic conditions.

Experimental Protocol: Benzoylation of an Alcohol

Materials:

  • Alcohol (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Decarboxylation: Substituent Effects on C-C Bond Cleavage

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a synthetically useful transformation. The ease of decarboxylation of benzoic acid derivatives is highly dependent on the substitution pattern of the aromatic ring.

The Influence of Ortho-Substituents

Ortho-substituents, particularly those that are electron-withdrawing, can significantly accelerate the rate of decarboxylation. This is attributed to both the destabilization of the starting material and the stabilization of the transition state.[10] A study on the silver-catalyzed decarboxylation of benzoic acids demonstrated this pronounced ortho-effect.[10]

In contrast, a study on the thermal decarboxylation of hydroxy-substituted benzoic acids found that ortho- and para-hydroxyl groups generally increase the rate of decarboxylation compared to meta-hydroxyl groups.[11]

Table 5: Relative Thermal Stability of Hydroxy-Substituted Benzoic Acids at 200 °C

Substituent PositionRelative Stability (based on half-life)
3,5-dihydroxyHighest stability (no decarboxylation observed)
3-hydroxyHigh stability (no decarboxylation observed)
UnsubstitutedHigh stability (no decarboxylation observed)
4-hydroxyLower stability
2-hydroxyEven lower stability
2,4,6-trihydroxyLowest stability

Data adapted from J. Phys. Chem. A 2003, 107, 13, 2424–2432. This table illustrates the significant impact of hydroxyl group positioning on the thermal stability towards decarboxylation.

Conclusion

This guide has provided a comparative analysis of benzoic acid derivatives in several key areas of organic synthesis. The electronic and steric effects of substituents on the aromatic ring provide a powerful tool for modulating reactivity and achieving desired synthetic outcomes. By understanding the underlying principles that govern these transformations, researchers can more effectively design and execute complex synthetic strategies. The experimental protocols and comparative data presented herein serve as a practical resource for the application of these versatile building blocks in the laboratory.

References

  • D. A. Shultz, et al. (2003). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society, Perkin Transactions 2, (2), 242-248.
  • Goossen, L. J., et al. (2018). The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. Chemistry – A European Journal, 24(51), 13539-13544.
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  • Schmidt, A. F., et al. (2023). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides catalyzed by 2a in H2O/nBuOH at 100 °C. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Computational and Theoretical Chemistry, 1159, 33-40.
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  • Behera, M., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 658-662.
  • Jeganmohan, M., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4995.
  • O'Brien, A. G., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Organic & Biomolecular Chemistry, 15(3), 633-641.
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  • Cerfontain, H., et al. (1985). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. The Journal of Organic Chemistry, 50(22), 4232-4238.
  • Li, X., et al. (2020). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Synlett, 31(18), 1817-1820.
  • Vedejs, E., et al. (2004). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 60(44), 10049-10055.
  • Chang, S., et al. (2015). Direct C–H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry – A European Journal, 21(14), 5364-5368.
  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
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  • Chen, C.-T., et al. (2023).
  • de la Fuente, V., et al. (2018). Hammett plot for Suzuki-Miyaura cross-couplings using Pd DEN- functionalized microreactors showing the effect of para-substituted iodobenzenes on the reaction rate. Organic & Biomolecular Chemistry, 16(32), 5864-5870.
  • Ackermann, L., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5764-5865.
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  • Glorius, F., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids.
  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-61.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 223-230.
  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Miller, S. J., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 84(15), 9566-9574.
  • Wang, G.-W., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation. The Journal of Organic Chemistry, 77(17), 7219-7226.
  • Su, W., et al. (2015). Palladium-Catalyzed ortho-Arylation of Benzoic Acid Derivatives via C—H Bond Activation Using an Aminoacetic Acid Bidentate Directing Group. Tetrahedron Letters, 56(6), 851-855.
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  • Toshima, K., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
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assessing the purity of synthesized 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 3-Bromomethyl-4-nitro-benzoic Acid

For professionals in drug discovery and chemical research, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which reliable, reproducible data is built. The compound this compound is a versatile reagent, yet its utility is directly proportional to its purity.[1][2] Unidentified impurities, such as isomeric by-products or residual starting materials, can lead to ambiguous biological results and failed downstream syntheses.[3]

This guide provides a comparative analysis of the three most robust analytical techniques for : High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, our goal is not just to present protocols, but to illuminate the causality behind our experimental choices, empowering you to select and implement the most effective validation strategy for your specific needs.

The Importance of an Orthogonal Approach

No single analytical technique is infallible. A comprehensive purity assessment strategy relies on orthogonal methods—techniques that measure the same property using different underlying principles.[4] For instance, where a chromatographic method like HPLC might fail to separate a co-eluting impurity, a spectroscopic method like qNMR or MS can often detect it. This multi-faceted approach provides the highest degree of confidence in the final purity value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry.[3] It excels at separating a sample into its individual components, allowing for the quantification of the main compound relative to any impurities.[5]

Causality Behind the Method

We choose Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar organic molecule, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[6] The presence of a benzene ring and a nitro group creates strong chromophores, making UV detection highly sensitive and specific for this compound and related aromatic impurities.[7]

Experimental Protocol: Purity by Area Normalization
  • Column Selection: Utilize a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the standard for small molecule analysis, offering a good balance of resolution and backpressure.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the carboxylic acid group on the analyte, ensuring a consistent charge state and sharp peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter to protect the column from particulates.[6]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm, a common wavelength for aromatic compounds.

    • Column Temperature: 30 °C to ensure reproducible retention times.

  • Gradient Elution: A gradient is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak within a reasonable timeframe.

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Data Analysis: The purity is calculated by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes that all compounds have a similar response factor at the chosen wavelength.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Syringe Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column C18 Column Separation Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: HPLC workflow for purity assessment.

Quantitative NMR (qNMR) Spectroscopy

While standard NMR is used for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[9][10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[11]

Causality Behind the Method

qNMR is chosen for its accuracy, speed, and non-destructive nature.[4] By comparing the integral of a known proton signal from the target molecule to the integral of a certified, stable internal standard, we can calculate the absolute purity of the sample.[12] This method is orthogonal to HPLC as it does not depend on chromatographic separation or UV response factors. The key is selecting an internal standard with sharp signals that do not overlap with any signals from the analyte or potential impurities.

Experimental Protocol: Purity by Internal Standard
  • Internal Standard Selection: Choose a certified internal standard with high purity, low volatility, and signals in a clear region of the spectrum. Maleic acid or Dimethyl sulfone are excellent choices.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized this compound into a clean NMR tube. Record the weight precisely.

    • Accurately weigh ~5-10 mg of the certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring both the sample and standard are fully dissolved. The solubility in DMF and dichloromethane suggests DMSO is a suitable choice.[2]

  • NMR Data Acquisition (¹H Spectrum):

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being quantified (typically D1 ≥ 30 seconds). This ensures complete relaxation of the protons between pulses, which is essential for accurate integration.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a flat baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).

    • Integrate the sharp singlet from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_std = Purity of the internal standard (from its certificate)

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Combine Combine in NMR Tube Weigh_Sample->Combine Weigh_Std Accurately Weigh Int. Std. Weigh_Std->Combine Dissolve Dissolve in Deuterated Solvent Combine->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Relax Set Long Relaxation Delay (D1) Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Std. Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[13][14] While HPLC-UV may show a single, symmetrical peak, LC-MS can reveal if that peak is composed of multiple components with the same retention time but different molecular weights.[15]

Causality Behind the Method

This technique is invaluable for identifying impurities, which is a critical aspect of a thorough purity assessment.[10][15] For this compound (MW: 260.04 g/mol ), MS can confirm the mass of the main peak and provide the molecular weights of any co-eluting or minor impurities.[16] Electrospray Ionization (ESI) is the chosen ionization method as it is a soft technique suitable for polar, medium-sized molecules, and it readily ionizes the carboxylic acid group.

Experimental Protocol: Impurity Identification
  • LC System: Use the same HPLC method (column, mobile phase, gradient) as described in Section 1. This allows for direct comparison of the UV and MS data.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, which can help in assigning molecular formulas to impurities.[17]

    • Scan Mode: Operate in full scan mode over a relevant mass range (e.g., m/z 100-500) to detect all potential impurities.

  • Data Analysis:

    • Confirm Main Peak: Extract the ion chromatogram (EIC) for the expected mass of the analyte (m/z 258.9 for [M-H]⁻). The retention time should match the main peak in the UV chromatogram.

    • Identify Impurities: Examine the total ion chromatogram (TIC) for other peaks. For any peak, view its corresponding mass spectrum to determine its molecular weight. This can help identify starting materials (e.g., 4-bromomethylbenzoic acid, [M-H]⁻ at m/z 213.0) or side-products (e.g., dinitro-derivative, [M-H]⁻ at m/z 303.9).[18]

    • Purity Estimation: Purity can be estimated based on the TIC peak areas, but this is less accurate than HPLC-UV or qNMR because ionization efficiencies can vary significantly between compounds. The primary strength of LC-MS is identification, not quantification.[15]

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample as per HPLC Inject Inject into LC System Sample->Inject Column C18 Column Separation Inject->Column Split Flow Split Column->Split UV_Detect UV Detector Split->UV_Detect ESI_Source ESI Source Split->ESI_Source Mass_Analyze Mass Analyzer (TOF/Orbitrap) ESI_Source->Mass_Analyze TIC Total Ion Chromatogram Mass_Analyze->TIC EIC Extracted Ion Chromatogram Mass_Analyze->EIC Identify Identify Impurities by m/z TIC->Identify EIC->Identify

Caption: LC-MS workflow for impurity identification.

Comparative Summary

FeatureHPLC-UVqNMRLC-MS
Primary Purpose Quantitative Purity (% Area)Absolute Quantitative Purity (%)Impurity Identification (by MW)
Principle Chromatographic SeparationNuclear Magnetic ResonanceSeparation + Mass-to-Charge Ratio
Strengths Robust, reproducible, widely available, excellent for quantification of known impurities.[3]Primary method, highly accurate, non-destructive, requires no analyte reference standard.[4][9]Highly sensitive and specific, excellent for identifying unknown impurities, confirms molecular weight.[10][15]
Limitations Requires reference standards for impurity identification; co-eluting impurities may be missed; assumes equal detector response for % area calculation.Requires expensive equipment; lower throughput; sample must be soluble; requires a certified internal standard.[11]Quantification can be inaccurate due to variable ionization efficiencies; complex sample matrices can cause ion suppression.[15]
Best For Routine quality control, purity determination by area normalization.Determining absolute purity of a primary batch or reference material.Characterizing a new synthesis, identifying unknown peaks seen in HPLC-UV.

Conclusion and Recommendation

Assessing the purity of synthesized this compound requires a diligent, multi-pronged approach. No single method provides a complete picture.

For routine analysis and quality control, HPLC-UV offers a robust and reliable method for determining purity by area percentage.[3] However, to establish the definitive, absolute purity of a new batch or a reference lot, qNMR is the gold standard, providing an unbiased result that is not dependent on chromatographic behavior.[4][9]

Crucially, LC-MS should be employed in parallel, especially during initial synthesis validation.[15] Its ability to provide molecular weight data is unparalleled for tentatively identifying the unknown peaks that inevitably appear in a chromatogram, thereby transforming a simple purity percentage into an insightful purity profile.

A self-validating system would therefore involve:

  • Running LC-MS to identify all detectable species and confirm the mass of the target compound.

  • Using a well-developed HPLC-UV method to quantify the main peak and all separated impurities.

  • Certifying the absolute purity of the main batch with qNMR to provide a highly accurate, orthogonal confirmation of the HPLC results.

By integrating these three powerful techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Semantic Scholar.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • US4189605A - 3-Nitro-4-bromomethyl benzoic acid. (n.d.). Google Patents.
  • An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek.
  • Purity Determination by LC-MS. (n.d.). UC CORE.
  • A Comparative Guide to Assessing the Purity of Synthesized Quincorine. (n.d.). Benchchem.
  • 4-Bromomethyl-3-nitrobenzoic acid (97%). (n.d.). Amerigo Scientific.
  • 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2. (n.d.). Sigma-Aldrich.

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quantitative analysis of 3-Bromomethyl-4-nitro-benzoic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 4-(Bromomethyl)-3-nitrobenzoic Acid Reaction Products

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-3-nitrobenzoic acid (BNBA) is a pivotal bifunctional reagent in modern organic synthesis, particularly valued in pharmaceutical research and drug discovery.[1][2] Its structure, featuring a reactive benzylic bromide and a carboxylic acid, allows for sequential or orthogonal derivatization, making it an excellent scaffold for building complex molecules and chemical libraries.[2] The precise quantification of its reaction products is not merely an analytical task; it is a cornerstone of process optimization, quality control, and the validation of synthetic outcomes.

This guide provides a comprehensive comparison of the primary analytical techniques for quantitatively analyzing the products of reactions involving BNBA. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting self-validating protocols grounded in scientific integrity. This document is structured to empower researchers to select and implement the most appropriate analytical strategy for their specific objectives.

A note on nomenclature: The topic refers to "3-Bromomethyl-4-nitro-benzoic acid". However, the widely used reagent and the subject of extensive literature is the isomer 4-(Bromomethyl)-3-nitrobenzoic acid (CAS Number: 55715-03-2).[1][2] This guide will focus on the quantitative analysis of this latter, commercially significant compound and its derivatives.

Common Reaction Pathways and Analytical Challenges

The dual reactivity of BNBA dictates the nature of its reaction products. The primary transformations include:

  • Nucleophilic Substitution at the Benzylic Bromide: The highly reactive bromomethyl group is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols), forming new carbon-heteroatom bonds.

  • Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, or other derivatives, often after the substitution reaction has been performed.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing another point for diversification.[2]

The analytical challenge lies in developing methods that can accurately quantify the desired product while resolving it from the starting material (BNBA), reagents, and potential side-products or degradation products. A common degradation product, for instance, is 4-hydroxymethyl-3-nitrobenzoic acid (ANOH), formed via hydrolysis of the bromomethyl group.[3]

Comparative Analysis of Key Quantitative Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, availability of standards, and the nature of the sample matrix. The three most powerful and relevant techniques for this application are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Pros Cons Best For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.Robust, reproducible, widely available, cost-effective. Excellent for purity assessment of bulk materials.[3][4]Moderate sensitivity. Requires a chromophore. Co-elution can be an issue. Requires a reference standard for each analyte.Routine quality control, reaction monitoring, purity determination of major components (>0.1%).
LC-MS/MS HPLC separation followed by mass spectrometric detection, often using Multiple Reaction Monitoring (MRM) for high selectivity.Exceptional sensitivity and selectivity.[5][6] Can confirm molecular weight. Ideal for complex matrices.Higher cost and complexity. Susceptible to matrix effects (ion suppression/enhancement). Requires expertise.Trace-level impurity analysis, metabolite identification, analysis in biological matrices.
¹H-qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[7]"Absolute" quantification without a specific reference standard for the analyte.[8] Provides structural information. Non-destructive. Fast method development.Lower sensitivity compared to LC-MS.[9] Higher capital cost for instrumentation. Potential for signal overlap in complex mixtures.[9]Purity assessment of reference standards, quantification when a specific standard is unavailable, analysis of mixtures with resolved signals.

Experimental Protocols: A Practical Guide

The following sections provide detailed, self-validating protocols for the quantitative analysis of a representative BNBA reaction product.

Protocol 1: Quantitative Analysis by Stability-Indicating HPLC-UV

This protocol is adapted from a validated method for BNBA and is suitable for quantifying its reaction products, assuming they retain a strong UV chromophore.[3][4] The causality here is to use a robust, isocratic method for routine analysis where the primary goal is to determine the purity of the main product and quantify it relative to the starting material and key impurities like the hydrolysis product.

Experimental Workflow

Caption: Logical workflow for LC-MS/MS method development.

Methodology

  • Analyte Tuning and MRM Optimization:

    • Prepare a ~1 µg/mL solution of the purified reaction product in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer.

    • In both positive and negative electrospray ionization (ESI) modes, identify the m/z of the parent ion (e.g., [M+H]⁺ or [M-H]⁻). Benzoic acids typically ionize well in negative mode. [10][11] * Select the parent ion for fragmentation and vary the collision energy to find a stable, high-intensity product ion.

    • The selected parent/product ion pair constitutes the MRM transition (e.g., for benzoic acid, m/z 121 → 77). [10][11]

  • Chromatographic Separation:

    • Column: Use a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Develop a gradient method using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Optimization: Adjust the gradient to ensure the analyte elutes as a sharp, symmetrical peak, well-separated from other components.

  • Quantification:

    • Prepare a calibration curve using a purified reference standard of the analyte.

    • For absolute quantification in complex matrices, an isotope-labeled internal standard is highly recommended to correct for matrix effects. [10][11] * Analyze samples and quantify using the calibration curve based on the peak area of the MRM transition.

Protocol 3: Absolute Quantification by ¹H-qNMR

This protocol is ideal when a certified reference standard of the reaction product is not available or for orthogonally confirming the purity of a newly synthesized standard. The causality relies on the fundamental NMR principle that signal area is directly proportional to the number of protons, allowing for quantification against an unrelated internal standard of known purity and concentration. [7][12] qNMR Process Flow

qNMR_Process A Select & Weigh Internal Standard (IS) (e.g., Maleic Acid) C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately Weigh Analyte Sample B->C D Acquire ¹H NMR Spectrum (with long relaxation delay, d1 ≥ 30s) C->D E Integrate non-overlapping Analyte & IS peaks D->E F Calculate Purity/Concentration E->F

Caption: Key steps in the quantitative NMR (qNMR) process.

Methodology

  • Selection of Internal Standard (IS):

    • Choose an IS with sharp signals that do not overlap with any analyte signals. [8]For aromatic analytes like BNBA derivatives, a non-aromatic standard like maleic acid (signal at ~6 ppm) or dimethyl sulfone is often suitable. [8] * The IS must be stable, non-volatile, and available in high, certified purity.

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard (W_IS) into an NMR tube.

    • Accurately weigh a precise amount of the analyte sample (W_spl) into the same NMR tube.

    • Add a sufficient volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Crucial Parameter: Set a long relaxation delay (d1) to ensure complete T1 relaxation for all protons being quantified. A value of 30-60 seconds is typical and essential for accuracy. [13] * Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (Int_spl) and a signal from the internal standard (Int_IS).

    • Calculate the purity of the analyte using the following formula:

    Purity_spl (%) = (Int_spl / N_spl) * (N_IS / Int_IS) * (MW_spl / MW_IS) * (W_IS / W_spl) * Purity_IS (%)

    Where:

    • Int: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • W: Weight

    • Purity: Purity of the standard

Conclusion

The quantitative analysis of 4-(Bromomethyl)-3-nitrobenzoic acid reaction products is critical for advancing research and development in chemistry and pharmaceuticals. There is no single "best" method; instead, the optimal approach is dictated by the analytical objective. HPLC-UV offers a robust and cost-effective solution for routine quality control and purity checks of bulk materials. [3]LC-MS/MS provides the ultimate in sensitivity and selectivity, making it indispensable for trace analysis and characterization in complex matrices. [5][6]Finally, qNMR stands as a powerful primary method for absolute quantification and the certification of reference materials, especially when specific standards are unavailable. [7][8]By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate technique to generate accurate, reliable, and defensible quantitative data.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (NIH). [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health (NIH). [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Oxford Academic. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. [Link]

  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

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  • 3-Nitro-4-bromomethyl benzoic acid.
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A Comparative Guide to the Efficacy of Bromomethyl-Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel compounds. The bromomethyl-nitrobenzoic acid scaffold, with its trifecta of reactive functional groups—a carboxylic acid, a nitro group, and a bromomethyl group—presents a versatile platform for molecular elaboration. However, the seemingly subtle variation in the positional arrangement of these groups across different isomers significantly dictates their chemical reactivity, physical properties, and ultimately, their efficacy in various applications.

This in-depth technical guide provides a comparative analysis of the key isomers of bromomethyl-nitrobenzoic acid. Moving beyond a simple catalogue of properties, we will delve into the causality behind their differential efficacy, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Understanding the Isomeric Landscape: Structure Dictates Function

The efficacy of a bromomethyl-nitrobenzoic acid isomer is intrinsically linked to the electronic and steric interplay of its substituents on the benzene ring. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the reactivity of the benzylic bromide, creates a unique chemical personality for each isomer. This guide will focus on a comparative analysis of the following key isomers, for which sufficient data exists to draw meaningful comparisons:

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • 2-Bromo-4-nitrobenzoic acid

  • 3-Bromo-5-nitrobenzoic acid

  • 2-Bromo-3-nitrobenzoic acid

  • 5-(Bromomethyl)-2-nitrobenzoic acid

  • 4-Bromo-2-methyl-3-nitrobenzoic acid

Physicochemical Properties: A Comparative Overview

The physical characteristics of these isomers, such as melting point and solubility, are critical for their handling, purification, and use in specific reaction conditions. The following table summarizes the key physicochemical properties of several bromomethyl-nitrobenzoic acid isomers.

Property4-(Bromomethyl)-3-nitrobenzoic acid2-Bromo-4-nitrobenzoic acid2-Bromo-3-nitrobenzoic acid
Molecular Formula C₈H₆BrNO₄[1][2]C₇H₄BrNO₄[3]C₇H₄BrNO₄[4]
Molecular Weight 260.04 g/mol [1][2]246.02 g/mol [3]246.01 g/mol [4]
Appearance White to pale yellow crystalline powder[1]-Light yellow to yellow crystalline powder[4]
Melting Point 127-130 °C[1]165 °C[5]184-186 °C[4]
Solubility Soluble in DMF and dichloromethane; Insoluble in water[1]--
CAS Number 55715-03-2[1]16426-64-5[3]573-54-6[4]

The differences in melting points suggest variations in crystalline lattice energy, which can be influenced by intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

Synthesis of Isomers: Strategic Pathways to Desired Scaffolds

The synthetic route to a specific isomer is governed by the directing effects of the substituents on the aromatic ring. Understanding these synthetic strategies is crucial for accessing the desired building block.

General Synthetic Workflow

The synthesis of these isomers often involves a multi-step process that can be generalized as follows:

Synthetic Workflow Start Starting Material (e.g., Toluene derivative) Step1 Functional Group Interconversion (e.g., Oxidation of methyl to carboxylic acid) Start->Step1 Step2 Nitration Step1->Step2 Step3 Bromination (of methyl group or ring) Step2->Step3 Product Target Isomer Step3->Product

Caption: Generalized synthetic workflow for bromomethyl-nitrobenzoic acid isomers.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid[1]

This synthesis is a two-step process starting from 4-methylbenzoic acid.

Step 1: Synthesis of 4-Bromomethylbenzoic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in chlorobenzene.

  • Reflux: Heat the mixture to a gentle boil and maintain reflux for 1 hour.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by suction filtration.

  • Purification: Wash the collected solid with hexane and then deionized water. Recrystallize the crude product from a suitable solvent like ethyl acetate.

Step 2: Nitration of 4-Bromomethylbenzoic Acid

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Reaction: Dissolve the 4-bromomethylbenzoic acid from Step 1 in concentrated sulfuric acid and cool the mixture to 0-10°C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 4-bromomethylbenzoic acid, maintaining the temperature between 5-15°C.

  • Quenching and Isolation: After the addition is complete, pour the reaction mixture onto crushed ice to precipitate the solid 4-(bromomethyl)-3-nitrobenzoic acid.

  • Purification: Collect the crude product by suction filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization.

Experimental Protocol: Synthesis of 2-Bromo-4-nitrobenzoic Acid[6]

This synthesis involves the oxidation of 2-bromo-4-nitrotoluene.

  • Reaction Setup: To a solution of 2-bromo-4-nitrotoluene in pyridine and water, heat the mixture to 70°C.

  • Oxidation: Add potassium permanganate batchwise over a 40-minute period.

  • Reflux: Reflux the reaction mixture for 8 hours.

  • Filtration: After the reaction is complete, filter the hot suspension.

  • Acidification and Isolation: Acidify the filtrate with 6N hydrochloric acid to a pH < 2 while cooling in an ice bath to precipitate the crude 2-bromo-4-nitrobenzoic acid.

  • Extraction: Extract the filtrate with ethyl acetate and chloroform.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Comparative Efficacy in Chemical and Biological Applications

The true measure of an isomer's efficacy lies in its performance in specific applications. The distinct arrangement of functional groups leads to differential reactivity and biological activity.

Reactivity as a Synthetic Intermediate

The utility of these isomers as synthetic intermediates stems from the reactivity of the bromomethyl group as an electrophile for nucleophilic substitution and the potential for the nitro group to be reduced to an amine, opening up further functionalization pathways.

  • 4-(Bromomethyl)-3-nitrobenzoic acid is a versatile building block, particularly in solid-phase synthesis for creating compound libraries.[1]

  • 2-Bromo-3-nitrobenzoic acid serves as a precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial in DNA repair.[6]

  • 3-Bromo-5-nitrobenzoic acid is a key intermediate in the pharmaceutical and agrochemical industries.[7] Its derivatives have shown promise in the development of treatments for tuberculosis and various cancers.[7]

The relative positions of the electron-withdrawing nitro and carboxyl groups influence the electrophilicity of the benzylic carbon in the bromomethyl group, thereby affecting its reactivity towards nucleophiles.

Biological Activity

While many of these compounds are primarily used as synthetic intermediates, some have been investigated for their intrinsic biological activities.

  • 4-Bromo-2-methyl-3-nitrobenzoic acid is a key intermediate in the synthesis of Lonafarnib, a farnesyltransferase inhibitor used in cancer therapy.[5][8] Nitroaromatic compounds, in general, are known to exhibit antimycobacterial activity against Mycobacterium tuberculosis.[8]

  • 2-Bromo-3-nitrobenzoic acid has been claimed to possess antibacterial activity, potentially by inhibiting DNA and protein synthesis in Staphylococcus aureus, though more rigorous data is needed to confirm this.[6]

  • The nitro group is a known pharmacophore in various antimicrobial and antiprotozoal agents.[9] Its presence is often essential for the biological activity of the parent molecule. The reduction of the nitro group within cells can lead to the formation of reactive species that are toxic to microorganisms.[10]

The following diagram illustrates the general mechanism of action for many nitroaromatic compounds as antimicrobial agents.

Antimicrobial Mechanism Compound Nitroaromatic Compound (e.g., Bromomethyl-nitrobenzoic acid derivative) Cell Microbial Cell Compound->Cell Reduction Reduction of Nitro Group Compound->Reduction Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase Nitroreductase->Reduction ReactiveSpecies Formation of Reactive Nitrogen Intermediates Reduction->ReactiveSpecies Damage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->Damage CellDeath Cell Death Damage->CellDeath

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Conclusion: An Isomer for Every Purpose

This guide has illuminated the significant impact of isomeric variation on the properties and efficacy of bromomethyl-nitrobenzoic acids. The choice of a specific isomer is not arbitrary but a critical decision that should be guided by a thorough understanding of its synthesis, reactivity, and potential biological activity. While 4-(Bromomethyl)-3-nitrobenzoic acid is a well-established and versatile building block, other isomers like 2-Bromo-3-nitrobenzoic acid and 4-Bromo-2-methyl-3-nitrobenzoic acid offer unique opportunities for accessing specific bioactive scaffolds. As research continues to uncover the nuances of structure-activity relationships, a detailed comparative approach, as outlined here, will be indispensable for advancing drug discovery and chemical synthesis.

References

  • YouTube. (2025, January 27). 4-Nitrotoluene to 2-bromobenzoic acid. Retrieved from [Link]

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  • The Chemistry of Possibility. (n.d.). Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2018, September 4). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 98475-07-1 | Product Name : 2-(Bromomethyl)-3-nitrobenzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methyl-6-nitro-benzoic acid methyl ester. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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validation of the conjugation efficiency of 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Performance Comparison:

Validation of Conjugation Efficiency for 3-Bromomethyl-4-nitro-benzoic Acid

For researchers, scientists, and drug development professionals, the meticulous selection of a crosslinking reagent is a cornerstone of creating effective and reproducible bioconjugates. This guide provides a detailed examination of this compound, a heterobifunctional crosslinker designed for sequential conjugation strategies. We will objectively compare its performance with a widely-used alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by established experimental protocols and data.

Introduction: The Molecular Logic of this compound

This compound is a bifunctional linker possessing two distinct reactive moieties, enabling a controlled, stepwise conjugation process. This orthogonality is critical for minimizing undesirable side reactions, such as intermolecular protein crosslinking.[1]

  • Carboxylic Acid (-COOH): This group is readily activated by carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester forms stable amide bonds with primary amines, such as the ε-amine of lysine residues on a protein's surface.

  • Bromomethyl (-CH₂Br): This group functions as an alkylating agent, specifically reacting with nucleophilic thiol (sulfhydryl) groups, typically found on cysteine residues, to form a highly stable thioether bond.

This architecture makes it an effective tool for linking amine-containing biomolecules (like antibodies) to thiol-containing payloads (like cysteine-bearing peptides or small molecules).

The Imperative of Self-Validating Protocols

Scientific integrity in bioconjugation demands that every protocol be a self-validating system. This means incorporating analytical checkpoints to confirm the success and efficiency of each step. The primary metrics for validation are:

  • Conjugation Efficiency & Drug-to-Antibody Ratio (DAR): Quantifying the average number of payload molecules conjugated to each protein. UV-Vis spectroscopy is a common and straightforward method for determining DAR.[2]

  • Purity and Homogeneity: Assessing the presence of aggregates or unreacted components using techniques like Size-Exclusion Chromatography (SEC-HPLC) and SDS-PAGE.[3]

  • Stability: Evaluating the integrity of the newly formed linkage over time and under relevant physiological conditions.

Head-to-Head Experimental Comparison: this compound vs. SMCC

To provide a robust performance comparison, we outline a validated workflow for conjugating a model thiol-containing payload to Bovine Serum Albumin (BSA), a standard protein used in such evaluations.

Overall Experimental Workflow

The logical flow for both conjugation strategies involves a two-step process to ensure specificity and minimize side products.

G cluster_protein Protein Preparation cluster_payload Payload Preparation cluster_bmnba Pathway 1: this compound cluster_smcc Pathway 2: SMCC (Comparator) cluster_analysis Final Purification & Analysis Protein BSA in Amine-Reactive Buffer (e.g., PBS, pH 7.4) ReactAmine_A 1b. React with BSA (Amine Coupling) Protein->ReactAmine_A ReactAmine_B 2a. React SMCC with BSA (NHS Ester Coupling) Protein->ReactAmine_B Payload Thiol-Payload in Degassed Buffer ReactThiol_A 1d. React with Thiol-Payload (Thioether Formation) Payload->ReactThiol_A ReactThiol_B 2c. React with Thiol-Payload (Michael Addition) Payload->ReactThiol_B Activate 1a. Activate Linker (EDC/NHS in DMSO) Activate->ReactAmine_A Purify_A 1c. Purify BSA-Linker (Desalting Column) ReactAmine_A->Purify_A Purify_A->ReactThiol_A FinalPurify Final Purification (SEC) ReactThiol_A->FinalPurify Purify_B 2b. Purify BSA-Maleimide (Desalting Column) ReactAmine_B->Purify_B Purify_B->ReactThiol_B ReactThiol_B->FinalPurify Analysis Characterization (UV-Vis, SDS-PAGE, HPLC) FinalPurify->Analysis

Figure 1: Comparative workflow for protein conjugation using two distinct heterobifunctional crosslinkers.

Detailed Experimental Protocols

Protocol 1: Conjugation via this compound

  • Causality: This protocol begins by activating the linker's carboxylic acid. This pre-activation is essential as EDC is not stable in aqueous solutions for extended periods. The activated linker is then reacted with the protein.

  • Linker Activation:

    • Dissolve this compound (10-20 fold molar excess over BSA) in anhydrous Dimethylformamide (DMF).

    • Add 1.2 equivalents (relative to the linker) of NHS, followed by 1.2 equivalents of EDC.

    • Incubate for 30 minutes at room temperature to form the NHS ester.

  • Amine Coupling:

    • Slowly add the activated linker solution to the BSA solution (e.g., 5 mg/mL in PBS, pH 7.4). The final DMF concentration should ideally be below 10% (v/v) to maintain protein integrity.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Intermediate Purification:

    • Remove excess linker and activation reagents using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-reaction compatible buffer (e.g., PBS, pH 7.2, with 1 mM EDTA). This step is critical to prevent the payload from reacting with any remaining activated linker.

  • Thiol Coupling (Thioether Formation):

    • Add the thiol-containing payload (5-10 fold molar excess over the protein) to the purified BSA-linker conjugate.

    • Incubate for 4 hours at room temperature or overnight at 4°C.

  • Final Purification & Analysis:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove excess payload.

    • Analyze fractions by UV-Vis spectrophotometry to calculate the DAR, and by SDS-PAGE to confirm conjugation and assess purity.[2][3]

Protocol 2: Conjugation via SMCC (Comparator)

  • Causality: SMCC is supplied with a pre-activated NHS ester, simplifying the first step. The maleimide group is highly specific for thiols, but its stability is a key point of comparison.

  • Amine Coupling:

    • Dissolve SMCC (10-20 fold molar excess over BSA) in DMF.

    • Slowly add the SMCC solution to the BSA solution (5 mg/mL in PBS, pH 7.4).

    • Incubate for 1 hour at room temperature.

  • Intermediate Purification:

    • Immediately purify the BSA-maleimide conjugate using a desalting column equilibrated with PBS, pH 7.2, with 1 mM EDTA. This removes unreacted SMCC which could otherwise cap the thiol-payload.

  • Thiol Coupling (Michael Addition):

    • Add the thiol-containing payload (1.5-5 fold molar excess over the protein) to the purified BSA-maleimide.

    • Incubate for 2 hours at room temperature.

  • Final Purification & Analysis:

    • Purify and analyze the final conjugate as described in Protocol 1, Step 5.

Quantitative Data Summary and Performance Analysis

The choice between these linkers is driven by a trade-off between reaction kinetics and long-term stability.

Performance MetricThis compoundSMCC (Succinimidyl Maleimide)Expert Rationale
Linkage Chemistry Forms a Thioether bondForms a Thiosuccinimide adductThe fundamental chemistry dictates the stability of the final product.
Linkage Stability Very High . The thioether bond is chemically robust and not susceptible to reversal.Moderate . The thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in vivo), leading to payload exchange.[4][5]For therapeutics requiring long circulation times, the stability of the bromomethyl-derived thioether is a significant advantage. The instability of the maleimide adduct is a known challenge in the field.[6]
Reaction Speed Moderate . Alkylation of thiols by a bromomethyl group is generally slower than Michael addition.Fast . The reaction of a maleimide with a thiol is very rapid at neutral pH.SMCC's rapid kinetics can be advantageous for sensitive proteins or when high throughput is required.
Overall Yield Good to HighHighThe high reactivity of both ends of the SMCC linker often translates to slightly higher overall yields under optimized conditions.
Protocol Complexity Higher (Requires in-situ activation step)Lower (NHS ester is pre-activated)The need to activate the carboxylic acid adds a step and requires anhydrous solvent conditions for optimal efficiency.

Mechanistic Deep Dive & Visualizations

Understanding the reaction pathways is key to troubleshooting and optimization.

Mechanism 1: this compound

This is a two-stage process involving amide bond formation followed by nucleophilic substitution.

G cluster_0 Amine Coupling cluster_1 Thiol Coupling Linker This compound R-COOH Activated NHS Ester R-CO-NHS Linker->Activated EDC, NHS Amide BSA-Linker Conjugate Prot-NH-CO-R Activated->Amide Protein Protein Prot-NH₂ Protein->Amide Final Final Conjugate Prot-Linker-S-Payload Amide->Final Payload Payload Payload-SH Payload->Final

Figure 2: Reaction pathway for this compound conjugation.

Mechanism 2: SMCC

This pathway also involves two steps but relies on different reactive groups for the thiol reaction.

G cluster_0 Amine Coupling cluster_1 Thiol Coupling (Michael Addition) SMCC SMCC Linker NHS-Ester...Maleimide Maleimide BSA-Maleimide Prot-NH-Linker-Maleimide SMCC->Maleimide Protein Protein Prot-NH₂ Protein->Maleimide Final Final Conjugate Prot-Linker-S-Payload Maleimide->Final Payload Payload Payload-SH Payload->Final

Figure 3: Reaction pathway for SMCC conjugation.

Authoritative Conclusion & Recommendations

Both this compound and SMCC are powerful tools for bioconjugation, but their optimal use cases differ.

  • This compound is the superior choice when:

    • Long-term in vivo stability is the primary concern. The irreversible thioether bond it forms is a significant advantage for antibody-drug conjugates (ADCs) or other therapeutics with extended circulation times.[4]

    • The additional protocol step of linker activation is manageable within the workflow.

  • SMCC is recommended when:

    • Rapid reaction kinetics and maximum yield are prioritized.

    • The application is for in vitro diagnostics or research tools where long-term stability in a thiol-rich environment is less critical.

    • A simpler, more streamlined protocol is desired.

Ultimately, the selection of a crosslinker is not a trivial choice. It is a critical design parameter that profoundly influences the stability, efficacy, and safety profile of the final bioconjugate. This guide serves as a foundational framework for making an informed, data-driven decision tailored to your specific research and development objectives.

References

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • St. John, C., et al. (2021). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2010).
  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.).
  • Deiters, A., & Cropp, T. A. (2004). Site-specific protein modification and labeling in vitro and in vivo. Current Opinion in Biotechnology.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • ResearchGate. (n.d.). Analyzing protein conjugation reactions for Antibody-Drug Conjugate synthesis using polarized Excitation Emission Matrix spectroscopy. Request PDF. Retrieved from [Link]

  • Spate, A. K., et al. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Chemical Biology. Retrieved from [Link]

  • Amsberry, K. L., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Request PDF. Retrieved from [Link]

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A Comparative Guide to the Applications of Bromomethyl-Nitrobenzoic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry, drug discovery, and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Bifunctional molecules, in particular, offer an elegant and efficient route to complex molecular architectures. Among these, the isomers of bromomethyl-nitrobenzoic acid have carved out a significant niche as versatile synthons. This guide provides an in-depth technical comparison of the applications of these reagents, with a primary focus on the well-documented 4-(Bromomethyl)-3-nitrobenzoic acid , a cornerstone for the introduction of photolabile functionalities. We will explore its utility in solid-phase peptide synthesis, as a photo-cleavable protecting group, and as a general chemical intermediate, comparing its performance with alternative methodologies and providing actionable experimental protocols. While the isomeric 3-Bromomethyl-4-nitrobenzoic acid is less frequently cited in the literature, its potential applications and those of related isomers in reactions such as the Bartoli indole synthesis will also be discussed to provide a comprehensive overview.

The Strategic Advantage of the ortho-Nitrobenzyl Moiety

The synthetic utility of 4-(Bromomethyl)-3-nitrobenzoic acid is fundamentally linked to the photochemical properties of the ortho-nitrobenzyl group. This structural motif allows for the cleavage of covalent bonds upon exposure to UV light, a property that has been harnessed in a multitude of applications where mild and spatially- or temporally-controlled release of a molecule is required.

The mechanism of photocleavage is initiated by the absorption of a photon (typically around 365 nm), which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges and hydrolyzes to release the conjugated molecule and a 2-nitrosobenzaldehyde byproduct[1]. This process is highly efficient for ortho-nitrobenzyl derivatives but significantly less so for their meta and para isomers, making the specific substitution pattern of 4-(Bromomethyl)-3-nitrobenzoic acid crucial for its primary applications[2].

I. Application as a Photocleavable Linker in Solid-Phase Peptide Synthesis (SPPS)

One of the most prominent applications of 4-(Bromomethyl)-3-nitrobenzoic acid is in the preparation of photolabile resins for solid-phase peptide synthesis (SPPS). The ability to cleave the final peptide from the solid support using light, rather than harsh acidic conditions (e.g., trifluoroacetic acid, TFA), is particularly advantageous for the synthesis of peptides containing acid-sensitive residues or post-translational modifications.

Comparative Performance of Photolabile vs. Acid-Labile Linkers

The choice of linker in SPPS is critical and dictates the final cleavage strategy. The following table compares the key features of a photolabile linker derived from 4-(Bromomethyl)-3-nitrobenzoic acid with the widely used acid-labile Wang resin.

FeaturePhotolabile Linker (o-Nitrobenzyl-based)Wang Linker (Acid-Labile)
Cleavage Condition UV irradiation (~365 nm) in a neutral solvent20-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Mildness of Cleavage Very mild, orthogonal to most protecting groupsHarsh, can lead to side reactions with sensitive residues
Cleavage Time Typically 2-24 hours1-4 hours
Compatibility Ideal for acid-sensitive peptides, protected fragmentsBroadly applicable, but can be problematic for certain sequences
Byproducts 2-nitrosobenzaldehyde derivativesScavenger adducts, potential for side-chain modifications
Experimental Workflow: SPPS using a Photolabile Linker

The following diagram illustrates the general workflow for utilizing 4-(Bromomethyl)-3-nitrobenzoic acid in SPPS.

spss_workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification resin Aminomethylated Resin linker_attachment Attach 4-(Bromomethyl)- 3-nitrobenzoic acid resin->linker_attachment aa_loading Load first Fmoc-protected amino acid linker_attachment->aa_loading peptide_elongation Peptide Elongation (Fmoc-SPPS cycles) aa_loading->peptide_elongation photocleavage Photocleavage (UV light, ~365 nm) peptide_elongation->photocleavage Completed Peptide-Resin purification HPLC Purification of cleaved peptide photocleavage->purification

Caption: General workflow for SPPS using a photolabile linker derived from 4-(Bromomethyl)-3-nitrobenzoic acid.

Detailed Protocol 1: Attachment of 4-(Bromomethyl)-3-nitrobenzoic Acid to Aminomethyl Resin

Objective: To prepare a photolabile resin for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Aminomethylated polystyrene resin (e.g., Merrifield resin)

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the aminomethylated resin (1.0 eq of amino groups) in DMF for 1 hour in a peptide synthesis vessel.

  • In a separate flask, dissolve 4-(Bromomethyl)-3-nitrobenzoic acid (2.0 eq), HOBt (2.0 eq), and DIC (2.0 eq) in anhydrous DMF.

  • Add the activation solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Wash the resin as in step 4 and dry under vacuum.

Detailed Protocol 2: Photocleavage of a Peptide from the Resin

Objective: To release the synthesized peptide from the photolabile resin.

Materials:

  • Peptide-loaded photolabile resin

  • A suitable solvent (e.g., a mixture of Trifluoroethanol/DCM or Acetonitrile/Water)

  • UV lamp with a primary emission at ~365 nm (e.g., mercury lamp or LED)

  • Quartz or borosilicate glass reaction vessel

Procedure:

  • Swell the peptide-loaded resin in the chosen solvent in the photoreaction vessel.

  • Irradiate the suspension with UV light at 365 nm with gentle agitation. The reaction progress can be monitored by taking small aliquots of the solution and analyzing by HPLC.

  • Continue irradiation until the cleavage is complete (typically 2-24 hours, depending on the peptide and the light source intensity).

  • Filter the resin and wash it with the cleavage solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the peptide by preparative HPLC.

II. Application as a Thiol Photo-Deprotection Reagent

The ortho-nitrobenzyl moiety can also be employed as a photolabile protecting group for various functional groups, including thiols. The bromomethyl group of 4-(Bromomethyl)-3-nitrobenzoic acid can react with a thiol to form a stable thioether, which can then be cleaved with UV light to regenerate the free thiol. This offers a powerful tool for controlling the activity of cysteine-containing peptides and proteins.

Comparison of Thiol Protecting Groups
Protecting GroupIntroduction ConditionCleavage ConditionKey Features
o-Nitrobenzyl Mild alkylation (e.g., with a bromomethyl derivative)UV light (~365 nm)Orthogonal to acid/base labile groups; allows for spatiotemporal control.
Trityl (Trt) Reaction with Trityl chlorideMild acid (e.g., TFA)Commonly used in peptide synthesis; acid labile.
Acetamidomethyl (Acm) Reaction with Acm-ClMercury(II) or IodineStable to TFA; requires toxic reagents for cleavage.
Detailed Protocol 3: Thiol Protection and Deprotection

Objective: To protect a thiol-containing molecule using 4-(Bromomethyl)-3-nitrobenzoic acid and subsequently deprotect it using photolysis.

Materials:

  • Thiol-containing molecule (e.g., a cysteine derivative)

  • 4-(Bromomethyl)-3-nitrobenzoic acid (with the carboxylic acid potentially protected as an ester)

  • A suitable base (e.g., DIPEA or TEA)

  • Anhydrous DMF or DMSO

  • UV lamp (~365 nm)

  • Reaction buffer for deprotection (e.g., PBS, pH 7.4)

Procedure: Protection:

  • Dissolve the thiol-containing molecule (1.0 eq) and the 4-(Bromomethyl)-3-nitrobenzoic acid derivative (1.1 eq) in anhydrous DMF.

  • Add the base (1.2 eq) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Purify the protected product by column chromatography or HPLC.

Deprotection:

  • Dissolve the protected molecule in the reaction buffer.

  • Irradiate the solution with UV light at 365 nm.

  • Monitor the deprotection by HPLC until the starting material is consumed. The free thiol can be quantified using Ellman's reagent.

III. Application as a Bifunctional Chemical Intermediate

Beyond its photolabile properties, bromomethyl-nitrobenzoic acid isomers serve as versatile bifunctional building blocks in organic synthesis. The presence of a carboxylic acid, a reactive benzylic bromide, and a nitro group that can be reduced to an amine, allows for a wide range of subsequent transformations.

Bartoli Indole Synthesis: A Case for Isomeric Specificity

While 4-(Bromomethyl)-3-nitrobenzoic acid is the star in photochemistry, its isomer, 3-Bromo-4-nitrobenzoic acid , finds application in reactions where the ortho-relationship between a substituent and the nitro group is key. A prime example is the Bartoli indole synthesis, which converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents. The steric bulk of the ortho substituent is crucial for promoting the key[3][3]-sigmatropic rearrangement in the reaction mechanism, often leading to higher yields compared to less substituted nitroarenes[4].

Comparative Yields in Bartoli Indole Synthesis
ortho-Substituent on NitrobenzeneTypical Yield
-BrGood
-ClGood
-CH₃Good
-HLow to no reaction

Note: Specific yield data is highly dependent on the substrate and reaction conditions. The table provides a general trend.

The following diagram illustrates the general scheme of the Bartoli indole synthesis.

bartoli_synthesis reactant ortho-Substituted Nitroarene product 7-Substituted Indole reactant->product 1. Excess Grignard 2. Acidic Workup reagent Vinyl Grignard Reagent

Caption: General reaction scheme for the Bartoli indole synthesis.

Conclusion

The bromomethyl-nitrobenzoic acids are a class of highly versatile and valuable reagents for researchers across various scientific disciplines. The strategic placement of the nitro group in 4-(Bromomethyl)-3-nitrobenzoic acid makes it an exceptional tool for introducing photolabile functionalities, enabling mild and controlled cleavage in applications such as solid-phase peptide synthesis and as a photo-removable protecting group. Its isomers, such as 3-Bromo-4-nitrobenzoic acid , demonstrate the importance of substitution patterns in directing the course of classical organic reactions like the Bartoli indole synthesis. By understanding the unique reactivity of each isomer and comparing their performance with alternative reagents, researchers can make informed decisions to optimize their synthetic strategies and advance their scientific goals. The detailed protocols provided in this guide serve as a practical starting point for the successful implementation of these powerful building blocks in the laboratory.

References

  • Bartoli indole synthesis - Wikipedia. (URL: [Link])

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (URL: [Link])

  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups - SciSpace. (URL: [Link])

  • US4189605A - 3-Nitro-4-bromomethyl benzoic acid - Google P
  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC - NIH. (URL: [Link])

  • Bartoli indole synthesis - Grokipedia. (URL: [Link])

  • Bartoli indole synthesis - Name-Reaction.com. (URL: [Link])

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. (URL: [Link])

  • o-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization | ACS Macro Letters - ACS Publications. (URL: [Link])

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. (URL: [Link])

  • Bartoli Indole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Chapter 6 "protection for the thiol group" | Request PDF - ResearchGate. (URL: [Link])

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 - J&K Scientific. (URL: [Link])

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. (URL: [Link])

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. (URL: [Link])

  • Using o-nitrobenzyls as photocleavable linker to prepare... - ResearchGate. (URL: [Link])

  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed. (URL: [Link])

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC - NIH. (URL: [Link])

  • Effect of organic linker substituents on properties of metal-organic frameworks: A review | Request PDF - ResearchGate. (URL: [Link])

  • Loading protocols - Peptideweb.com. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. (URL: [Link])

  • Technical Support Information Bulletin 1048 - Merrifield Resin - Aapptec Peptides. (URL: [Link])

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - PMC - NIH. (URL: [Link])

  • Carboxylic Acid Linkers - Solid Phase Synthesis - Combinatorial Chemistry Review. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromomethyl-4-nitro-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. 3-Bromomethyl-4-nitro-benzoic acid, a halogenated nitroaromatic compound, requires meticulous handling not only during its application but, just as critically, during its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific rationale to manage the waste stream of this specific chemical, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Considerations

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1] The causality here is clear: the chemical's reactivity poses an immediate threat upon direct contact. Therefore, all handling, including for disposal, must be predicated on preventing exposure.

Table 1: Chemical and Safety Data Summary

PropertyValueSource
CAS Number 55715-03-2Thermo Fisher Scientific[1]
Molecular Formula C₈H₆BrNO₄Thermo Fisher Scientific[1]
Molecular Weight 260.04 g/mol Sigma-Aldrich
Appearance Light yellow powder/solidThermo Fisher Scientific[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damageThermo Fisher Scientific, Sigma-Aldrich[1]
Signal Word DangerThermo Fisher Scientific, Sigma-Aldrich[1]

All operations involving the handling of this compound or its waste must be conducted within a certified chemical fume hood to prevent the inhalation of its dust.[1][2] Adequate ventilation is not merely a suggestion but a primary engineering control to mitigate respiratory exposure.

Required Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense and must be appropriate for the risks identified. The principle of "as low as reasonably achievable" (ALARA) for exposure dictates a comprehensive PPE strategy.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory. The corrosive nature of the compound necessitates this dual layer of protection to prevent irreversible eye damage from splashes or airborne dust.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[3] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, such as cleaning up a large spill, a chemical-resistant apron over the lab coat is recommended.[1][2]

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, a NIOSH-approved P3 respirator cartridge is necessary to prevent inhalation.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste segregation. This compound falls into a specific category of chemical waste due to its molecular structure.

Classification: Halogenated Organic Waste

The presence of a bromine atom classifies this compound as a halogenated organic .[4][5] Halogenated waste streams are typically incinerated at high temperatures, but they require specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6][7]

Causality Note: Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory waste management.[8] It complicates the disposal process, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.

Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][8] These containers should be clearly labeled, made of a compatible material (e.g., polyethylene), and feature a secure, vapor-tight lid.[8]

Step-by-Step Disposal Protocols

The following procedures provide a clear workflow for managing different forms of waste associated with this compound.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Preparation: Don all required PPE and perform the work within a chemical fume hood.

  • Container Labeling: Obtain a designated hazardous waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive")[1]

  • Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container. Use tools (spatulas, funnels) that will minimize dust generation.

  • Sealing and Storage: Securely close the waste container.[8] Store it in a designated satellite accumulation area away from incompatible materials, such as strong bases or oxidizing agents.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][2]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Gross Decontamination: Scrape as much solid residue as possible from contaminated items (e.g., filter paper, weigh boats, gloves) directly into the "Halogenated Organic Waste" container.

  • Collection: Place all contaminated solid items into the same designated solid waste container. This includes used gloves, wipes, and disposable plasticware.

  • Glassware: Reusable glassware should be decontaminated. First, rinse with a suitable organic solvent (e.g., acetone) into a separate "Halogenated Organic Liquid Waste" container. Then, wash thoroughly with soap and water.

  • Sealing and Storage: Seal and store the solid waste container as described in Protocol 1.

Protocol 3: Small-Scale Spill Management and Disposal
  • Evacuate and Secure: If safe to do so, restrict access to the spill area. Ensure ventilation is adequate (fume hood is operational).

  • Containment: Use a dry, inert absorbent material (such as vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbent material and the spilled chemical. Avoid creating dust.[10] Place the mixture into the designated "Halogenated Organic Waste" container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place the used cloths into the waste container.

  • Disposal: Seal the container and manage it as hazardous waste. Report the spill to your laboratory supervisor or EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G A Waste Generation (Involving this compound) B Is the waste solid or liquid? A->B C SOLID WASTE (Unused chemical, contaminated PPE, spill cleanup debris) B->C Solid D LIQUID WASTE (Contaminated solvents from glassware cleaning) B->D Liquid E Collect in designated 'HALOGENATED ORGANIC SOLID WASTE' container C->E F Collect in designated 'HALOGENATED ORGANIC LIQUID WASTE' container D->F G Ensure container is properly labeled, sealed, and stored in a Satellite Accumulation Area E->G F->G H Contact EHS for Professional Disposal G->H

Caption: Decision workflow for segregating this compound waste.

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Your institution's EHS department interfaces with these regulations to establish compliant procedures. Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of chemical hazards and provide a safe workplace, which includes proper waste handling protocols.[12][13] Adherence to the procedures outlined in this guide is a critical component of satisfying these federal mandates.

By treating chemical disposal with the same rigor and attention to detail as our primary research, we uphold our professional responsibility to ensure safety, compliance, and environmental stewardship.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • PubChem, National Center for Biotechnology Information. 3-Bromo-4-nitrobenzoic acid. [Link]

  • University of California, Riverside Environmental Health & Safety. Halogenated Waste. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). NITROBENZENE. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA standards applicable to medical and safety uses of pure nitrogen gas. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 3-Bromomethyl-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 3-Bromomethyl-4-nitrobenzoic acid (CAS No. not consistently available across sources, may be related to 4-Bromomethyl-3-nitrobenzoic acid, CAS No. 55715-03-2) in a laboratory setting demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to emergency procedures and proper disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: A Corrosive and Lachrymatory Agent

3-Bromomethyl-4-nitrobenzoic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[2][3] It is also a lachrymator, meaning it can cause tearing.[3] Due to its corrosive nature, it is imperative to prevent all direct contact.

Key Hazards:
  • Skin Corrosion/Irritation: Causes severe skin burns.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

  • Acute Toxicity: May be harmful if swallowed.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Hazard Statement Summary:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1CDangerH314: Causes severe skin burns and eye damage[2]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[2]
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Bromomethyl-4-nitrobenzoic acid. The primary objective is to create a complete barrier between the chemical and your body.

Recommended PPE:
Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side-shields, or chemical safety goggles and a face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[8][9]Protects against splashes and dust particles that can cause severe eye damage.
Skin/Body Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and impervious clothing.Gloves tested according to EN 374.[8]Prevents skin contact, which can lead to severe burns.
Respiratory Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P3 filter for dusts).Type P3 (EN 143) respirator cartridges are recommended.[1]Necessary when dusts are generated or when working outside of a well-ventilated area to prevent respiratory irritation.

Important Considerations:

  • Glove Selection: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[8][10]

  • Lab Coat: A flame-retardant lab coat is recommended. Ensure it is fully buttoned.

  • Footwear: Wear closed-toe shoes that cover the entire foot.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure risk and maintain the chemical's stability.

Handling:
  • Ventilation: Always handle 3-Bromomethyl-4-nitrobenzoic acid in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[7]

  • Storage Area: Store in a designated corrosives area.

Emergency Procedures: Be Prepared

Accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.

First Aid Measures:
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water.[3] Seek immediate medical attention.[3]
Inhalation Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[8] Seek immediate medical attention.[3]
Spill Response Workflow:

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment Containment cluster_Cleanup Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup_Solid For Solid: Sweep or Vacuum Contain->Cleanup_Solid If Solid Cleanup_Liquid For Liquid: Absorb Contain->Cleanup_Liquid If Liquid Collect Collect Waste Cleanup_Solid->Collect Cleanup_Liquid->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Bromomethyl-4-nitrobenzoic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is considered hazardous.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] This should be done in accordance with local, state, and federal regulations.

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.